Tasisulam
Description
This compound has been used in trials studying the treatment and basic science of Melanoma, Lymphoma, Solid Tumors, Breast Cancer, and Ovarian Cancer, among others.
This compound is an acyl-sulfonamide with potential antineoplastic activity. Selectively toxic towards tumor cells, this compound appears to induce tumor cell apoptosis by a mitochondrial-targeted mechanism involving the loss of mitochondrial membrane potential and induction of reactive oxygen species (ROS). In combination with an angiogenesis inhibitor, this agent may exhibit synergistic antiangiogenic activity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
See also: this compound Sodium (active moiety of).
Propriétés
IUPAC Name |
N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONFUQGBVOKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199869 | |
| Record name | Tasisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519055-62-0 | |
| Record name | Tasisulam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASISULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tasisulam's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tasisulam is an acyl-sulfonamide with a novel dual mechanism of action against cancer cells, characterized by the induction of G2/M cell cycle arrest leading to apoptosis, and the inhibition of angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Attack
This compound exerts its antitumor activity through two primary, interconnected pathways:
-
Induction of Mitotic Catastrophe: this compound disrupts the cell cycle at the G2/M checkpoint, leading to a prolonged arrest in this phase. This sustained block ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death. This effect is selective for cancer cells, with minimal impact on non-transformed cells.
-
Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. It blocks the signaling of key growth factors involved in angiogenesis, thereby normalizing the tumor vasculature.
Cell Cycle Arrest at the G2/M Checkpoint
A hallmark of this compound's activity is its ability to induce a robust G2/M cell cycle arrest in a wide range of cancer cell lines.[1] This is characterized by an accumulation of cells with a 4N DNA content.[2]
Experimental Evidence
The G2/M arrest has been demonstrated using flow cytometry and high-content imaging (HCI). Treatment of cancer cell lines such as Calu-6 (non-small cell lung carcinoma) and A-375 (melanoma) with this compound leads to a concentration-dependent increase in the population of cells in the G2/M phase.[2][3] This is often accompanied by an increase in the phosphorylation of histone H3, a marker for mitotic cells.[4]
Signaling Pathway
The precise molecular target of this compound leading to G2/M arrest is not fully elucidated, but it is known to be distinct from other anticancer agents.[5] The arrest is a critical prelude to the induction of apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
The sustained G2/M arrest induced by this compound culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4] This process is caspase-dependent and is a key contributor to the cytotoxic effects of the drug.
Experimental Evidence
Western blot analysis of this compound-treated cancer cells reveals the cleavage and activation of key apoptotic proteins, including caspase-9 and caspase-3.[3] The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is also observed, further confirming the induction of apoptosis.[3] High-content imaging has shown that caspase-3 activation is specifically induced in cells with greater than 2N DNA content, directly linking the G2/M arrest to apoptosis.[1]
Signaling Pathway
The intrinsic apoptotic pathway is initiated at the mitochondria. It is believed that the cellular stress caused by the prolonged G2/M arrest leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis.[4]
Experimental Evidence
In vitro endothelial cell cord formation assays have demonstrated that this compound effectively blocks the formation of capillary-like structures induced by key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF).[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the antiproliferative and anti-angiogenic effects of this compound.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [6] |
| A-375 | Melanoma | 25 | [6] |
Table 2: Anti-Angiogenic Activity of this compound
| Assay | Growth Factor | EC50 (nM) | Reference |
| Endothelial Cord Formation | VEGF | 47 | [1] |
| Endothelial Cord Formation | FGF | 103 | [1] |
| Endothelial Cord Formation | EGF | 34 | [1] |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
This protocol is used to detect the activation of key apoptotic proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Endothelial Cell Cord Formation Assay
This protocol is used to assess the anti-angiogenic activity of this compound in vitro.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with this compound in the presence of an angiogenic stimulus (e.g., VEGF).
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.
Conclusion
This compound's multifaceted mechanism of action, involving the induction of G2/M arrest-mediated apoptosis in tumor cells and the inhibition of angiogenesis, makes it a promising anticancer agent. The distinct nature of its molecular target(s) suggests potential for activity in tumors resistant to conventional therapies. Further research to fully elucidate the upstream regulators of the G2/M checkpoint and the specific Bcl-2 family members involved in this compound-induced apoptosis will provide deeper insights and may aid in the development of rational combination therapies. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the novel anticancer agent, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Tasisulam as a Molecular Glue Degrader of RBM39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tasisulam, an aryl sulfonamide, has been identified as a molecular glue degrader that induces the targeted degradation of the RNA-binding motif protein 39 (RBM39). This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in the this compound-mediated degradation of RBM39. This compound functions by promoting the formation of a ternary complex between RBM39 and DCAF15, a substrate receptor of the CUL4A E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, resulting in widespread alterations in pre-mRNA splicing and ultimately, anticancer activity. This document serves as a comprehensive resource for researchers and professionals in the field of targeted protein degradation and drug development.
Mechanism of Action: this compound-Induced RBM39 Degradation
This compound acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][2][3][4] The primary mechanism of action of this compound involves the recruitment of the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase complex.[1][2][5] This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound binds to a shallow, non-conserved pocket on DCAF15, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase.[6][7] This binding event creates a novel composite interface that is recognized by the RRM2 (RNA Recognition Motif 2) domain of RBM39.[6][8] The formation of this DCAF15-tasisulam-RBM39 ternary complex is the crucial initiating step.[6][9]
-
Ubiquitination of RBM39: Once RBM39 is brought into proximity with the E3 ligase machinery, it is polyubiquitinated. The CUL4A-DDB1-RBX1 complex, with DCAF15 as the substrate-recruiting module, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on RBM39.[5][8]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome. The proteasome then degrades RBM39 into smaller peptides, effectively depleting the cellular pool of this protein.[5][6]
-
Aberrant Splicing and Apoptosis: RBM39 is a critical component of the spliceosome, playing a key role in pre-mRNA splicing.[10][11][12] Its degradation leads to widespread intron retention and exon skipping, causing aberrant splicing of numerous transcripts.[8][13] This disruption of normal RNA processing results in cellular stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[14][15][16] The anticancer effects of this compound are thus a direct consequence of the degradation of RBM39.[1][2]
The closely related aryl sulfonamides, indisulam (B1684377) and E7820, have been shown to share the same mechanism of action, inducing the degradation of RBM39 via recruitment to DCAF15.[2][6][13] The paralogous protein RBM23 is also degraded through a similar mechanism.[8]
Quantitative Data
The following tables summarize key quantitative data related to the interaction and degradation events mediated by this compound and related compounds.
| Compound | Target | Ligase Component | Binding Affinity (KDapp) | Reference |
| This compound | RBM39RRM2 | DDB1-DCAF15 | 3.5 µM | [6] |
| E7820 | RBM39RRM2 | DDB1-DCAF15 | 2.0 µM | [6] |
| Indisulam | RBM39RRM2 | DDB1-DCAF15 | 2.1 µM | [6] |
| Compound | Cell Line | IC50 / EC50 | Effect | Reference |
| This compound | Calu-6 | 10 µM (EC50) | Antiproliferation | [16] |
| This compound | A-375 | 25 µM (EC50) | Antiproliferation | [16] |
| This compound | Endothelial Cells | 47 nM (EC50) | Inhibition of VEGF-induced cord formation | [15] |
| This compound | Endothelial Cells | 103 nM (EC50) | Inhibition of FGF-induced cord formation | [15] |
| This compound | Endothelial Cells | 34 nM (EC50) | Inhibition of EGF-induced cord formation | [15] |
Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity-based interaction between DCAF15 and RBM39 in the presence of a molecular glue.
-
Reagent Preparation:
-
Recombinant biotinylated DDB1-DCAF15 complex.
-
Recombinant BodipyFL-labeled RBM39RRM2.
-
This compound or other aryl sulfonamides dissolved in DMSO.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Add a fixed concentration of biotinylated DDB1-DCAF15 to the wells of a microplate.
-
Add varying concentrations of the molecular glue (this compound).
-
Add a fixed concentration of BodipyFL-RBM39RRM2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET signal against the concentration of the molecular glue to determine the apparent dissociation constant (KDapp).[17]
-
RBM39 Degradation Assay (Western Blot)
This method is used to quantify the reduction in RBM39 protein levels following treatment with a molecular glue.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
Treat the cells with a dose-response range of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RBM39 and a loading control (e.g., Vinculin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RBM39 band intensity to the loading control.
-
Calculate the percentage of RBM39 remaining relative to the vehicle-treated control.[18]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of RBM39 in the presence of the molecular glue and E3 ligase complex.
-
Reaction Components:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Recombinant CUL4A-DDB1-RBX1-DCAF15 complex.
-
Recombinant RBM39.
-
Ubiquitin.
-
ATP.
-
This compound or DMSO.
-
-
Reaction Setup:
-
Combine all reaction components in an appropriate buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-RBM39 antibody.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated RBM39 indicates a positive result.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound-induced RBM39 degradation.
Experimental Workflow: RBM39 Degradation Analysis
Caption: Workflow for analyzing RBM39 protein degradation.
Logical Relationship: Molecular Glue Action
Caption: Logical flow of this compound as a molecular glue.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA-binding protein 39: a promising therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
Tasisulam's Induction of Apoptosis: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies
Abstract
Tasisulam, an acylsulfonamide, is a potent anti-neoplastic agent that exhibits a unique dual mechanism of action, encompassing both direct cytotoxic effects on tumor cells and anti-angiogenic properties. A primary driver of its anti-tumor activity is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the arrest of the cell cycle at the G2/M phase, leading to a cascade of intracellular events including the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and -3, culminating in programmed cell death. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical and clinical studies.
Introduction
This compound has demonstrated a broad spectrum of activity against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers, as well as leukemia.[1] Its unique mechanism, which distinguishes it from other anti-cancer agents, involves a two-pronged attack on tumors: inhibition of mitotic progression and disruption of tumor vasculature.[1][2] The induction of apoptosis is a key consequence of its effect on the cell cycle. By causing an accumulation of cells in the G2/M phase, this compound triggers a state of cellular stress that ultimately leads to programmed cell death.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the apoptotic mechanisms of this compound and the experimental approaches to study them.
The Molecular Mechanism of this compound-Induced Apoptosis
This compound initiates apoptosis primarily through the intrinsic pathway, a signaling cascade that originates from within the cell, predominantly involving the mitochondria. The process can be delineated into several key sequential events:
G2/M Cell Cycle Arrest
This compound treatment leads to a concentration-dependent increase in the proportion of cells with 4N DNA content, indicative of an arrest in the G2 or M phase of the cell cycle.[1] This is accompanied by an increase in the expression of phospho-histone H3, a marker of mitosis.[2][3] This mitotic inhibition is a critical initiating event that predisposes cancer cells to apoptosis.[1][3]
Induction of Reactive Oxygen Species (ROS)
A key consequence of this compound-induced cellular stress is the increased production of reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and are known to be potent inducers of apoptosis.
Mitochondrial Dysregulation
The accumulation of ROS and the stress from cell cycle arrest converge on the mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm).[4] This depolarization of the mitochondrial membrane is a critical point of no return in the apoptotic cascade.
Cytochrome c Release
The disruption of the mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[1][2]
Caspase Activation and Execution of Apoptosis
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[3] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[5]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (EC50 Values)
| Cell Line | Cancer Type | EC50 (µM) |
| Various (over 70% of 120 cell lines tested) | Multiple | < 50 |
| Calu-6 | Non-Small Cell Lung Cancer | Not explicitly stated, but sensitive |
| A-375 | Melanoma | Not explicitly stated, but sensitive |
| HCT-116 | Colorectal Cancer | Not explicitly stated, but sensitive |
| NUGC-3 | Gastric Cancer | Not explicitly stated, but sensitive |
| MV-4-11 | Leukemia | Not explicitly stated, but sensitive |
| Data compiled from multiple sources indicating broad anti-proliferative activity.[1] |
Table 2: Anti-angiogenic Activity of this compound
| Growth Factor | Assay | EC50 (nM) |
| VEGF | Endothelial Cord Formation | 47 |
| FGF | Endothelial Cord Formation | 103 |
| EGF | Endothelial Cord Formation | 34 |
| This compound inhibits endothelial cord formation induced by various growth factors.[1] |
Table 3: Clinical Trial Results of this compound in Metastatic Melanoma (Phase II)
| Parameter | Value |
| Number of Patients | 68 |
| Objective Response Rate (ORR) | 11.8% |
| Clinical Benefit Rate (CRR) | 47.1% |
| Median Progression-Free Survival (PFS) | 2.6 months |
| Median Overall Survival (OS) | 9.6 months |
| Results from a Phase II study of this compound as a second-line treatment.[6][7] |
Experimental Protocols
The following sections provide generalized protocols for key experiments used to investigate this compound-induced apoptosis. Specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Calu-6 (NSCLC) and A-375 (melanoma) are examples of sensitive cell lines.[5]
-
Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment.
Analysis of Cell Cycle Distribution by Flow Cytometry
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis of Apoptotic Proteins
-
Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
-
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The lipophilic cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Detection of Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution and incubate at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
-
Visualizations
Conclusion
This compound's ability to induce apoptosis in a wide range of cancer cells is a cornerstone of its anti-tumor efficacy. This process is intricately linked to its primary effect of inducing G2/M cell cycle arrest, which triggers the intrinsic apoptotic pathway through a series of well-defined molecular events centered around mitochondrial dysfunction and caspase activation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these mechanisms. A thorough understanding of this compound's pro-apoptotic activity is crucial for its continued development and potential application in combination therapies, aiming to enhance its efficacy and overcome resistance in various cancer types. Further research to elucidate the precise molecular targets of this compound will undoubtedly provide deeper insights into its unique mode of action and pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Tasisulam's anti-angiogenic properties in tumor models
An In-Depth Technical Guide to the Anti-Angiogenic Properties of Tasisulam in Tumor Models
Executive Summary
This compound (formerly LY573636-sodium) is a novel small molecule acyl-sulfonamide with a unique dual-faceted mechanism of action against tumors, encompassing both the induction of mitotic catastrophe in cancer cells and potent anti-angiogenic effects.[1][2] This technical guide provides a comprehensive overview of this compound's anti-angiogenic properties as demonstrated in various preclinical tumor models. It details the experimental evidence, protocols, and underlying mechanisms, presenting quantitative data in structured tables and visualizing key pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Anti-Angiogenic Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting endothelial cell functions crucial for the formation of new blood vessels and by promoting the normalization of existing tumor vasculature.[1][3] Unlike many receptor tyrosine kinase inhibitors, this compound's mechanism does not involve the direct inhibition of proximal growth factor receptor signaling.[1][2]
Key Mechanistic Features:
-
Inhibition of Endothelial Cell Proliferation: this compound causes a non-apoptotic, reversible growth arrest in primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Endothelial Colony Forming Cells (ECFCs).[1][3] This is evidenced by a significant decrease in the proliferation marker Ki67 without a corresponding increase in apoptosis markers like TUNEL.[1][4]
-
Blockade of Endothelial Cord Formation: It effectively inhibits the formation of capillary-like structures (cords) by endothelial cells in vitro, a key step in angiogenesis.[1] This inhibition is observed in response to various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Epidermal Growth Factor (EGF).[1][5]
-
Vascular Normalization: In vivo, this compound has been shown to induce vascular normalization.[1][3] This process involves stabilizing the tumor vasculature by reducing vessel density and tortuosity, increasing pericyte coverage, and consequently decreasing tumor hypoxia.[3][4] This normalization can improve the delivery and efficacy of other therapeutic agents.
-
Independent of Proximal Receptor Kinase Inhibition: A critical distinction of this compound is that it does not block the acute signaling from growth factor receptors like VEGFR.[1] Cell impedance assays show that this compound does not interfere with VEGF-, FGF-, or EGF-induced morphologic changes, indicating its target lies downstream in the angiogenic cascade.[1]
Quantitative Data Summary
The anti-angiogenic efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay Type | Cell Type | Stimulant | Endpoint | Result (EC₅₀) | Citation |
| Endothelial Cord Formation | ECFC/ADSC Coculture | VEGF | Inhibition of Cord Formation | 47 nmol/L | [1][5] |
| Endothelial Cord Formation | ECFC/ADSC Coculture | FGF | Inhibition of Cord Formation | 103 nmol/L | [1][5] |
| Endothelial Cord Formation | ECFC/ADSC Coculture | EGF | Inhibition of Cord Formation | 34 nmol/L | [1][5] |
| Antiproliferation | Calu-6 (NSCLC) | - | Growth Inhibition | 10 µmol/L | [1][3] |
| Antiproliferation | A-375 (Melanoma) | - | Growth Inhibition | 25 µmol/L | [1][3] |
EC₅₀ (Half maximal effective concentration), ECFC (Endothelial Colony Forming Cells), ADSC (Adipose-Derived Stem Cells), VEGF (Vascular Endothelial Growth Factor), FGF (Fibroblast Growth Factor), EGF (Epidermal Growth Factor).
Table 2: In Vivo Antitumor and Anti-Angiogenic Activity of this compound
| Model Type | Tumor/Assay | Dosing Schedule | Endpoint | Result | Citation |
| Xenograft | Calu-6 (NSCLC) | 50 mg/kg, i.v., 5d on/2d off, 2 wks | Tumor Volume Reduction | 77% reduction vs. control | [1] |
| Matrigel Plug | Angiogenesis Assay | 25 mg/kg | Hemoglobin Content | Significant reduction | [5] |
| Matrigel Plug | Angiogenesis Assay | 50 mg/kg | Hemoglobin Content | Significant reduction | [5] |
| Matrigel Plug | Angiogenesis Assay | 25 mg/kg | Mean Blood Vessel Density | Significant reduction | [5] |
| Matrigel Plug | Angiogenesis Assay | 50 mg/kg | Mean Blood Vessel Density | Significant reduction | [5] |
NSCLC (Non-Small Cell Lung Carcinoma), i.v. (intravenous).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-angiogenic properties.
In Vitro Endothelial Cell Cord Formation Assay
This assay models key morphogenic features of blood vessel formation.[1]
-
Cell Culture: Co-culture Endothelial Colony Forming Cells (ECFCs) and Adipose-Derived Stem Cells (ADSCs).
-
Plating: Plate cells in a 96-well plate.
-
Treatment: After cell adherence, add this compound at various concentrations. For stimulated conditions, add a pro-angiogenic growth factor such as VEGF, bFGF, or EGF.
-
Incubation: Incubate the plate for a period sufficient to allow cord formation in control wells (e.g., 24-48 hours).
-
Imaging: Stain endothelial cells with an appropriate marker (e.g., Calcein AM or anti-CD31 antibody) and image using fluorescence microscopy.
-
Quantification: Analyze images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Analysis: Calculate the EC₅₀ value by plotting the inhibition of cord formation against the log concentration of this compound.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the formation of new blood vessels (neovascularization) into a solidified Matrigel plug.[1][3]
-
Preparation: Mix Matrigel (a basement membrane extract) on ice with a pro-angiogenic factor (e.g., VEGF) and heparin. If applicable, co-implant with endothelial cells (e.g., ECFCs and ADSCs).[4]
-
Injection: Inject the liquid Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.
-
Treatment: Administer this compound or a vehicle control to the mice systemically (e.g., intravenous injection) according to the desired dosing schedule (e.g., 25 or 50 mg/kg daily).[1][5]
-
Plug Excision: After a set period (e.g., 6-14 days), euthanize the mice and surgically excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood perfusion.[4][5]
-
Immunohistochemistry: Fix, embed, and section the plugs. Perform immunohistochemical staining for an endothelial cell marker like CD31 to visualize and quantify the microvessel density.[4][5]
-
In Vivo Tumor Xenograft Model
This model evaluates the overall antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., Calu-6 non-small cell lung carcinoma) into immunocompromised mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).[1]
-
Treatment: Administer treatment as per the defined schedule (e.g., intravenous injection, 5 days on/2 days off for 2 weeks).[1]
-
Monitoring: Measure tumor volumes (e.g., with calipers) and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for vascular markers to assess vascular normalization).[3]
-
Analysis: Calculate antitumor activity as the percent reduction of treated tumor volume relative to the untreated control group.[3]
This compound's Dual Mechanism: A Holistic View
The therapeutic potential of this compound stems from its ability to attack the tumor on two fronts: directly targeting the cancer cells and simultaneously disrupting their essential blood supply. This dual action of inducing mitotic catastrophe in tumor cells and exerting anti-angiogenic effects presents a compelling strategy for cancer treatment.[1][2]
Conclusion
Preclinical data robustly demonstrate that this compound possesses significant anti-angiogenic properties that are complementary to its direct cytotoxic effects on tumor cells. Its unique mechanism, which involves inhibiting endothelial cell proliferation and morphogenesis without direct receptor kinase blockade, and promoting vascular normalization, distinguishes it from other anti-angiogenic agents. The quantitative data and established protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Tasisulam-Induced G2/M Cell Cycle Arrest: A Technical Guide for Researchers
Abstract
Tasisulam is a novel sulfonamide-based antitumor agent that exhibits a dual mechanism of action, encompassing the induction of mitotic catastrophe and anti-angiogenic effects. A hallmark of its cytotoxic activity is the induction of a robust G2/M cell cycle arrest in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of its effects on key cellular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of cell cycle regulation.
Introduction
This compound (formerly LY573636) has demonstrated broad antiproliferative activity across numerous cancer cell lines, including melanoma, non-small cell lung cancer, and colon cancer.[1][2] Its primary mode of action in tumor cells involves the disruption of mitotic progression, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[2][3] This cell cycle blockade ultimately triggers the intrinsic pathway of apoptosis, resulting in programmed cell death.[2] This guide will dissect the key events of this compound-induced G2/M arrest, from the initial cellular effects to the downstream signaling cascades.
Mechanism of this compound-Induced G2/M Arrest
This compound treatment leads to a significant increase in the population of cells with a 4N DNA content, indicative of a G2 or M phase arrest.[2] This is accompanied by a marked increase in the phosphorylation of histone H3 on serine 10 (pHH3), a well-established marker of mitotic cells.[2] While the precise molecular target of this compound remains to be fully elucidated, its effects point towards a disruption of proper mitotic progression, potentially through interference with the spindle assembly checkpoint (SAC). The sustained mitotic arrest ultimately culminates in mitotic catastrophe and the activation of the apoptotic machinery.
Signaling Pathways
The G2/M arrest induced by this compound is intricately linked to the intrinsic (mitochondrial) pathway of apoptosis. Prolonged arrest in mitosis is a cellular stress that leads to the activation of this pathway.
References
Tasisulam's Molecular Mechanism: A Technical Guide to RBM39 Degradation and RNA Splicing Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of tasisulam, an anticancer sulfonamide, focusing on its role as a molecular glue that induces the degradation of the RNA-binding motif protein 39 (RBM39). This targeted protein degradation leads to significant alterations in pre-messenger RNA (pre-mRNA) splicing, representing a novel therapeutic strategy in oncology. This document details the signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for studying this phenomenon.
Introduction: this compound and the Concept of Molecular Glues
This compound is a synthetic aryl sulfonamide that has been investigated for its antitumor properties.[1][2] Initially explored for its ability to induce apoptosis and its antiangiogenic effects, recent discoveries have unveiled a more precise mechanism of action.[3][4][5] this compound functions as a "molecular glue," a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[6][7] Specifically, this compound facilitates the interaction between the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][8][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, profoundly impacting RNA splicing and leading to cancer cell death.[8][9][10]
Core Mechanism: this compound-Mediated RBM39 Degradation
The primary mechanism of this compound's anticancer activity is the targeted degradation of RBM39. This process is initiated by this compound acting as a molecular bridge.
The Signaling Pathway:
-
Ternary Complex Formation: this compound binds to a shallow, non-conserved pocket on DCAF15.[11] This binding event creates a novel surface that is complementary to a region on RBM39, promoting the formation of a stable ternary complex: DCAF15-tasisulam-RBM39.[1][11]
-
Ubiquitination: The recruitment of RBM39 to the CRL4DCAF15 E3 ubiquitin ligase complex brings it into close proximity to the ubiquitin-conjugating machinery.[6][9] This results in the polyubiquitination of RBM39, marking it for destruction.
-
Proteasomal Degradation: The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.[1][8]
This targeted degradation of RBM39 is rapid and efficient, leading to a significant depletion of the protein within the cancer cell. The sensitivity of cancer cells to this compound and other related sulfonamides like indisulam (B1684377) often correlates with the expression levels of DCAF15.[9][12]
Consequence: Alteration of RNA Splicing
RBM39 is a key component of the spliceosome, an intricate molecular machine responsible for pre-mRNA splicing.[13][14] It is involved in the regulation of alternative splicing, a process that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene.[13][15]
The degradation of RBM39 disrupts this finely tuned process, leading to widespread splicing alterations.[8][9] The loss of RBM39 function results in aberrant splicing events, which predominantly manifest as exon skipping and intron retention.[16] These splicing errors can lead to:
-
Frameshift mutations: Resulting in non-functional or truncated proteins.
-
Inclusion of premature termination codons: Leading to nonsense-mediated decay of the mRNA transcript.
-
Production of novel protein isoforms: Some of which may be immunogenic, creating neoantigens that can be recognized by the immune system.[17][18]
The collective downstream effect of these splicing perturbations is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.[8]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's clinical and preclinical activity. It is important to note that clinical development of this compound was halted due to safety concerns, specifically hematologic toxicity, in a Phase 3 trial.[19]
Table 1: Preclinical Antiproliferative Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
|---|
| Free Drug EC50 | Low µmol/L range | Various cancer cell lines |[20] |
Table 2: this compound Phase 2 Clinical Trial in Metastatic Melanoma (Second-Line)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Number of Patients | 68 | Unresectable/metastatic melanoma | [3][21] |
| Objective Response Rate (ORR) | 11.8% | 8 partial responses, 0 complete responses | [3][21] |
| Clinical Benefit Rate (CBR) | 47.1% | ORR + stable disease | [3][21] |
| Median Progression-Free Survival (PFS) | 2.6 months | - | [3][21] |
| Median Overall Survival (OS) | 9.6 months | - | [3][21] |
| Most Common Grade 3/4 Toxicity | Thrombocytopenia (20.6%) | - |[3][21] |
Table 3: this compound Phase 3 Clinical Trial in Metastatic Melanoma (Second-Line, Terminated Early)
| Parameter | This compound Arm | Paclitaxel (B517696) Arm | Reference |
|---|---|---|---|
| Number of Patients | ~168 | ~168 | [19] |
| Objective Response Rate (ORR) | 3.0% | 4.8% | [19][22] |
| Median Progression-Free Survival (PFS) | 1.94 months | 2.14 months | [19] |
| Median Overall Survival (OS) | 6.77 months | 9.36 months | [19][22] |
| Possibly Drug-Related Deaths | 13 | 0 |[19] |
Table 4: this compound Phase 2 Clinical Trial in Soft Tissue Sarcoma (Second/Third-Line)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Number of Patients | 63 (at 420 µg/mL Cmax) | Unresectable/metastatic STS | [23] |
| Median Progression-Free Survival (PFS) | 2.64 months | - | [23] |
| 6-month PFS Rate | 11% | - | [23] |
| Median Overall Survival (OS) | 8.71 months | - | [23] |
| Objective Response Rate (ORR) | 3.2% | - | [23] |
| Clinical Benefit Rate (CBR) | 46.0% | - | [23] |
| Most Frequent Grade 3/4 Toxicity | Thrombocytopenia (27.0%) | - |[23] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the effects of this compound on RBM39 degradation and RNA splicing.
Western Blot Analysis of RBM39 Degradation
This protocol quantifies the reduction in RBM39 protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, HeLa) at a suitable density (e.g., 1-2 x 106 cells/well in a 6-well plate).[24]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, 24 hours).[24]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).[26]
-
Incubate the membrane overnight at 4°C with a primary antibody against RBM39 (e.g., 1:1000 dilution) and a loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000-1:10,000).[24]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000-1:20,000 dilution) for 1 hour at room temperature.[24]
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
RT-qPCR for Splicing Variant Analysis
This protocol quantifies the relative abundance of different splice variants of a target gene affected by RBM39 degradation.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.[28]
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design primer pairs that can distinguish between different splice isoforms.[29][30] This typically involves:
-
Variant-Specific Primers: One primer spans the unique exon-exon junction of a specific isoform.
-
Flanking Primers: Primers are located in the exons flanking the alternatively spliced region. These will produce different sized amplicons for each isoform.
-
-
Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[29]
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template (e.g., 1 µL), and 5 pmol of each primer in a final volume of 20 µL.[29]
-
Perform the qPCR reaction in triplicate with a typical cycling protocol: 95°C for 10s, 58-60°C for 10s, and 72°C for 30s, for 40-50 cycles.[29]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.[28][31]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to the housekeeping gene.
-
For flanking primers, the relative abundance can be assessed by analyzing the melt curve or by running the PCR products on an agarose (B213101) gel to visualize and quantify the different-sized bands.[32]
-
RNA-Sequencing for Global Splicing Analysis
For a comprehensive, genome-wide view of splicing changes, RNA-sequencing (RNA-Seq) is the method of choice.[33][34]
Methodology Overview:
-
Sample Preparation: Extract high-quality total RNA from this compound-treated and control cells.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA.
-
Sequencing: Perform deep sequencing on a platform like Illumina.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Use specialized bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between treated and control samples.
-
Conclusion
This compound exemplifies a powerful therapeutic modality wherein a small molecule acts as a molecular glue to induce the degradation of a specific protein target, RBM39.[5][6] This action triggers a cascade of events, culminating in widespread disruption of RNA splicing and subsequent cancer cell death.[8][9] While the clinical development of this compound was halted, the elucidation of its mechanism has provided invaluable insights into targeting the spliceosome in cancer. The detailed protocols and data presented in this guide serve as a resource for researchers and drug developers aiming to explore and expand upon this promising therapeutic strategy, potentially leading to the development of new, safer, and more effective molecular glue degraders for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide | CoLab [colab.ws]
- 3. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA‐binding motif protein 39 (RBM39): An emerging cancer target: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RBM39 RNA binding motif protein 39 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic modulation of RNA splicing in malignant and non-malignant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic modulation of RNA splicing enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic modulation of RNA splicing enhances anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. A phase II study of this compound sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]
- 33. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 34. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
Tasisulam's Activation of the Intrinsic Apoptotic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam, an acylsulfonamide, is an antineoplastic agent that has demonstrated a unique dual mechanism of action involving cell cycle arrest and antiangiogenic effects. A significant component of its antitumor activity is the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This guide provides an in-depth technical overview of the core mechanisms by which this compound triggers this programmed cell death cascade, supported by experimental data and detailed protocols. While this compound's clinical development for certain cancers has been halted due to safety concerns, understanding its molecular mechanism of action remains valuable for the broader field of oncology drug development.
The Intrinsic Pathway of Apoptosis Activated by this compound
This compound initiates apoptosis through a sequence of events that begins with cell cycle disruption and culminates in caspase-mediated cell death. The process is characterized by G2/M phase accumulation, increased production of reactive oxygen species (ROS), mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[1][3]
Cell Cycle Arrest at G2/M Phase
A primary effect of this compound on cancer cells is the induction of cell cycle arrest at the G2/M transition phase.[2] Fluorescence-activated cell sorting (FACS) analysis has shown that treatment with this compound leads to a concentration-dependent increase in the population of cells with 4N DNA content, indicative of accumulation in G2 or M phase.[4] This arrest is a critical prelude to apoptosis, as cell death is predominantly observed in this subpopulation of cells.
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Depolarization
Following cell cycle arrest, this compound treatment leads to a surge in intracellular reactive oxygen species (ROS).[3][5] This increase in oxidative stress is a key trigger for the intrinsic apoptotic pathway. The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential (ΔΨm), a critical event in apoptosis.[5] The loss of ΔΨm, often referred to as mitochondrial outer membrane permeabilization (MOMP), marks a point of no return in the apoptotic process.
Cytochrome c Release and Apoptosome Formation
The permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. The most notable of these is cytochrome c.[1][4] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
Caspase Activation Cascade
The apoptosome serves as an activation platform for initiator caspase-9.[1] Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.
Execution of Apoptosis
Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 is a widely recognized marker of apoptosis.[1] The culmination of this cascade is cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, which are subsequently cleared by phagocytic cells.
While the involvement of the Bcl-2 family of proteins is a central tenet of the intrinsic apoptotic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting mitochondrial outer membrane permeabilization, specific data detailing the modulation of individual Bcl-2 family proteins by this compound are not extensively documented in the available literature. The observed loss of mitochondrial membrane potential and cytochrome c release strongly imply a shift in the balance towards pro-apoptotic Bcl-2 family activity.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
| Parameter | Cell Lines | This compound Concentration | Result | Reference |
| Antiproliferation (EC50) | Various (over 70% of 120 lines tested) | < 50 µM | Inhibition of cell growth | [4] |
| Leukemia and Lymphoma lines (HL60, Reh, MD901, etc.) | 7 - 40 µM (ED50) | Inhibition of cell growth | [5] | |
| Cell Cycle | Calu-6, A-375 | Concentration-dependent | Increase in 4N DNA content (G2/M arrest) | [4] |
| Inhibition of Endothelial Cord Formation (EC50) | HUVECs | 47 nM (VEGF-induced) | Inhibition of angiogenesis | [4] |
| HUVECs | 103 nM (FGF-induced) | Inhibition of angiogenesis | [4] | |
| HUVECs | 34 nM (EGF-induced) | Inhibition of angiogenesis | [4] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed approximately 1,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for 96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (20% SDS in 50% dimethylformamide) to each well and incubate at 37°C for 16 hours.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with ice-cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Caspase Activation and PARP Cleavage
This protocol is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash cells with assay buffer.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Red fluorescence is typically measured at Ex/Em ~585/590 nm, and green fluorescence at Ex/Em ~490/530 nm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[6]
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Cell Treatment: Treat cells with this compound in a multi-well plate.
-
DCFDA Loading: Wash cells with a buffer (e.g., PBS) and incubate with DCFDA solution (typically 5-20 µM) for 30-60 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity at Ex/Em ~485/535 nm using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound effectively induces apoptosis in cancer cells by activating the intrinsic pathway. Its mechanism is characterized by a preceding G2/M cell cycle arrest, followed by an increase in ROS, mitochondrial membrane depolarization, cytochrome c release, and the activation of a caspase-9-mediated proteolytic cascade. While the precise interactions with Bcl-2 family proteins remain to be fully elucidated, the downstream events confirm the central role of the mitochondria in this compound-induced cell death. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating apoptosis and developing novel anticancer therapeutics.
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Tasisulam's Impact on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasisulam, an acylsulfonamide with dual anti-angiogenic and apoptotic activities, has demonstrated a unique mechanism of action in preclinical and clinical studies. A key aspect of its apoptotic induction is its direct or indirect effect on mitochondrial integrity. This technical guide provides an in-depth analysis of this compound's impact on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a pivotal point in the intrinsic apoptotic pathway. This document summarizes quantitative data from relevant studies, details experimental protocols for assessing ΔΨm, and visualizes the associated signaling pathways and workflows.
Introduction
This compound is a novel anti-cancer agent that has shown a broad spectrum of activity against various tumor cell lines, including melanoma, non-small cell lung cancer, and ovarian cancer.[1] Its mechanism of action is multifaceted, involving the inhibition of mitotic progression and the induction of apoptosis.[2] The apoptotic cascade initiated by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway.[1][2] This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[2] A critical event preceding these is the disruption of the mitochondrial membrane potential (ΔΨm).
The loss of ΔΨm is a point of no return in the apoptotic process, leading to the activation of caspases and eventual cell death.[2] Evidence suggests that this compound's effects on mitochondria may also involve the upregulation of reactive oxygen species (ROS).[3] This guide will focus on the quantitative and methodological aspects of this compound's influence on ΔΨm, providing a comprehensive resource for researchers in oncology and drug development.
Quantitative Impact of this compound on Mitochondrial Membrane Potential
While several studies qualitatively describe the loss of mitochondrial membrane potential upon this compound treatment, specific quantitative data remains limited in publicly available literature. The primary mechanism described is the induction of apoptosis via the intrinsic pathway, which inherently involves mitochondrial membrane depolarization.[1][2]
For the purpose of this guide, we will present a representative table structure that should be populated with data from specific experimental findings.
Table 1: Effect of this compound on Mitochondrial Membrane Potential in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Assay Method | % of Cells with Depolarized ΔΨm | Fold Change in Fluorescence Ratio (Red/Green) | Reference |
| e.g., A375 Melanoma | Data not available | Data not available | e.g., JC-1 Assay | Data not available | Data not available | [2] |
| e.g., Calu-6 NSCLC | Data not available | Data not available | e.g., TMRE Staining | Data not available | Data not available | [2] |
| e.g., Ovarian Cancer | Data not available | Data not available | e.g., JC-1 Assay | Data not available | Data not available | [1] |
Researchers are encouraged to consult the full text of the cited literature to obtain specific quantitative values.
Experimental Protocols
The assessment of mitochondrial membrane potential is crucial for understanding the mechanism of action of drugs like this compound. The following are detailed methodologies for commonly used assays to measure ΔΨm.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Control compounds (e.g., DMSO as vehicle control, CCCP or FCCP as a positive control for depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well for imaging or analysis.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters for green (FITC channel) and red (TRITC channel) fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~485/530 nm for green monomers and ~540/590 nm for red aggregates.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization.
TMRE/TMRM Staining for Mitochondrial Membrane Potential
Tetramethylrhodamine, ethyl ester (TMRE) and tetramethylrhodamine, methyl ester (TMRM) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. The fluorescence intensity of these dyes is proportional to the ΔΨm.
Materials:
-
TMRE or TMRM stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Control compounds (e.g., DMSO, FCCP)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the JC-1 assay.
-
TMRE/TMRM Staining:
-
Prepare a working solution of TMRE or TMRM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line but is typically in the range of 20-200 nM.
-
Remove the treatment medium and incubate the cells with the TMRE/TMRM staining solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells once with warm PBS.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The TMRE/TMRM signal is typically detected in the PE channel (or equivalent).
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a TRITC/RFP filter set.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Measuring Mitochondrial Membrane Potential
Caption: General workflow for assessing mitochondrial membrane potential.
Conclusion
This compound's induction of apoptosis is intrinsically linked to its ability to disrupt mitochondrial function, with the loss of mitochondrial membrane potential being a key event. This technical guide provides a framework for understanding and investigating this aspect of this compound's mechanism of action. The provided experimental protocols offer a starting point for researchers to quantitatively assess the impact of this compound on ΔΨm in various cancer cell models. Further research is warranted to elucidate the precise molecular targets of this compound within the mitochondria and to fully quantify its dose- and time-dependent effects on mitochondrial membrane potential across a broader range of cancer types. This will undoubtedly contribute to a more comprehensive understanding of its therapeutic potential and inform the development of more effective cancer therapies.
References
The Discovery and Development of Tasisulam: A Technical Guide for Cancer Researchers
An In-depth Analysis of a Novel Molecular Glue with a Dual Anticancer Mechanism
Abstract
Tasisulam (formerly LY573636) is a sulfonamide-based anticancer agent that has demonstrated a unique dual mechanism of action, characterized by the induction of apoptosis in tumor cells and the inhibition of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. Notably, this compound functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39, a novel mechanism for anticancer agents.[3][4] Despite showing promise in early clinical trials, its development was ultimately halted due to safety concerns, providing valuable lessons for the development of future molecular glues.[5]
Introduction
This compound is an acylsulfonamide that was identified through phenotypic screening for its potent antiproliferative activity across a broad range of cancer cell lines.[6][7] The National Cancer Institute's (NCI) COMPARE analysis of its activity against 60 human tumor cell lines revealed a unique pattern, suggesting a mechanism of action distinct from other known anticancer agents.[6] Preclinical studies elucidated a dual mechanism: the induction of G2/M cell cycle arrest leading to apoptosis and the inhibition of endothelial cell function, resulting in antiangiogenic effects.[1][2] More recent investigations have identified this compound as a molecular glue that promotes the ubiquitination and subsequent proteasomal degradation of the RNA-binding motif protein 39 (RBM39).[3][4] This guide will delve into the technical details of this compound's journey from a promising preclinical compound to its evaluation in clinical trials.
Chemical Properties and Synthesis
This compound, with the chemical formula C₁₁H₆BrCl₂NO₃S₂, is a structurally complex small molecule.[8] While the specific, multi-step synthesis of this compound is proprietary, the synthesis of analogous sulfonimidamide-based compounds has been described in the literature, providing insight into the general synthetic strategies for this class of molecules.[7][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆BrCl₂NO₃S₂ | [8] |
| Molecular Weight | 415.1 g/mol | [8] |
| IUPAC Name | N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | [8] |
| CAS Number | 519055-62-0 | [8] |
Preclinical Pharmacology
In Vitro Antiproliferative Activity
This compound has demonstrated broad antiproliferative activity against a wide array of human cancer cell lines.[6] The NCI-60 screen showed its effectiveness across leukemia, melanoma, non-small cell lung, colon, ovarian, renal, and breast cancers.[6]
Table 2: In Vitro Antiproliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [3] |
| A-375 | Melanoma | 25 | [3] |
Note: More than 70% of the 120 cell lines tested showed an EC₅₀ of less than 50 μmol/L.[3]
Mechanism of Action: A Molecular Glue for RBM39 Degradation
This compound's primary mechanism of action involves its function as a molecular glue. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding motif protein 39 (RBM39).[4] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of RBM39.[4] The loss of RBM39, a key splicing factor, results in widespread alternative splicing events, leading to cell cycle arrest and apoptosis.[3][4]
Caption: this compound's mechanism as a molecular glue.
Induction of Apoptosis and Cell Cycle Arrest
This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and caspase activation.[2] High-content imaging and flow cytometry studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, which precedes the onset of apoptosis.[2]
Caption: this compound-induced apoptotic pathway.
Antiangiogenic Effects
In addition to its direct cytotoxic effects on tumor cells, this compound also exhibits antiangiogenic properties. It inhibits endothelial cell proliferation and blocks the formation of capillary-like structures (cord formation) in vitro.[3] In vivo studies, such as the Matrigel plug assay, have confirmed its ability to inhibit neovascularization.[2]
Clinical Development
This compound underwent several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in various cancer types.
Pharmacokinetics
Human pharmacokinetic studies revealed that this compound is highly protein-bound (approximately 99%) and has a long terminal half-life.[6][11] This necessitated a dosing strategy involving a loading dose followed by lower chronic doses to maintain therapeutic concentrations while minimizing toxicity.[6]
Table 3: Human Pharmacokinetic Parameters of this compound (Phase I Study)
| Parameter | Value | Reference |
| Total Plasma Clearance | ~0.03 L/h | [6] |
| Volume of Distribution | ~9 L | [6] |
| Terminal Elimination Half-life | ~11 days | [6] |
| Distribution Half-life | 0.3 - 2.8 hours | [11] |
Clinical Efficacy
This compound showed modest activity in several tumor types in Phase II studies.
Table 4: Efficacy of this compound in a Phase II Study of Metastatic Melanoma (NCT00411113)
| Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 11.8% | [11] |
| Clinical Response Rate (CRR) | 47.1% | [11] |
| Median Progression-Free Survival (PFS) | 2.6 months | [11] |
| Median Overall Survival (OS) | 9.6 months | [11] |
Table 5: Efficacy of this compound in a Phase II Study of Soft Tissue Sarcoma
| Endpoint | Result | Reference |
| Median Progression-Free Survival (PFS) | 2.64 months | [5] |
| 6-month PFS Rate | 11% | [5] |
Discontinuation of Clinical Development
A Phase III clinical trial in metastatic melanoma (NCT01006252) was terminated early due to an imbalance of possibly drug-related deaths in the this compound arm.[4][5] The primary toxicity was severe myelosuppression.[5] Subsequent investigations revealed that a subset of patients had unexpectedly low clearance of this compound, leading to drug accumulation and toxicity.[5] The development of this compound was subsequently discontinued.[12]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of this compound.
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510-570 nm using a microplate reader.
Caption: Workflow for the SRB cell proliferation assay.
High-Content Imaging for Cell Cycle and Apoptosis Analysis
High-content imaging (HCI) allows for the automated acquisition and analysis of images from cells in multi-well plates, enabling the quantification of various cellular parameters.
-
Cell Culture and Treatment: Seed cells in optically clear bottom plates and treat with this compound.
-
Staining: Stain cells with fluorescent dyes for specific cellular components (e.g., Hoechst for DNA, antibodies for phospho-histone H3 for mitosis, and cleaved caspase-3 for apoptosis).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and nuclei and quantify fluorescence intensities and morphological features.
-
Data Analysis: Analyze the quantified data to determine the percentage of cells in different cell cycle phases and the level of apoptosis.
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the effect of compounds on angiogenesis in vivo.
-
Matrigel Preparation: Mix Matrigel with pro-angiogenic factors (e.g., VEGF) and this compound or vehicle control on ice.
-
Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel solidifies at body temperature, forming a plug.
-
Plug Excision: After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analysis: Quantify angiogenesis by measuring the hemoglobin content of the plugs (an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections.
Conclusion
This compound represents a pioneering example of a molecular glue degrader with a novel dual mechanism of anticancer activity. Its development journey, from the initial discovery of its broad antiproliferative and antiangiogenic effects to the elucidation of its RBM39-degrading mechanism, has provided significant insights for the field of oncology drug discovery. Although its clinical development was halted due to toxicity issues related to its complex pharmacokinetic profile, the story of this compound underscores the potential of targeted protein degradation as a therapeutic strategy and highlights the critical importance of understanding and managing the pharmacokinetic and pharmacodynamic properties of highly protein-bound drugs. The lessons learned from this compound will undoubtedly inform the development of the next generation of molecular glues for cancer therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of a Sulfonimidamide-Based Analog of this compound and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Sulfonimidamide-Based Analog of this compound and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 | Semantic Scholar [semanticscholar.org]
- 11. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Tasisulam: A Technical Guide to its Chemical Properties and Dual-Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasisulam is a novel sulfonamide with potent antitumor activity, distinguished by a dual mechanism of action that encompasses both the induction of apoptosis through the intrinsic pathway and the targeted degradation of the RNA-binding protein RBM39. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound and its analogs.
Chemical Structure and Properties
This compound, with the IUPAC name N-(5-bromo-2-thienyl)sulfonyl-2,4-dichlorobenzamide, is a synthetic small molecule. Its foundational chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ||
| CAS Number | 519055-62-0 | |
| Molecular Formula | C₁₁H₆BrCl₂NO₃S₂ | |
| Molecular Weight | 415.1 g/mol | |
| Physical State | White to beige powder | |
| Melting Point | Not experimentally determined (Predicted values available) | N/A |
| Water Solubility | 0.0043 mg/mL (Predicted) | N/A |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 0.2 mg/mL | N/A |
| logP | 3.67 - 4.51 (Predicted) | N/A |
| pKa (Strongest Acidic) | 4.03 (Predicted) | N/A |
| UV Absorption Max (λmax) | 205, 231, 268 nm | N/A |
Mechanism of Action
This compound exhibits a unique dual mechanism of action, making it a compound of significant interest in oncology research. It not only induces apoptosis through the intrinsic pathway but also functions as a "molecular glue" to promote the degradation of a key splicing factor.
Induction of Apoptosis
This compound treatment leads to cell cycle arrest at the G2/M phase, which subsequently triggers the intrinsic apoptosis pathway.[1] This process is characterized by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.[1]
RBM39 Degradation
This compound acts as a molecular glue, facilitating the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[2] The degradation of RBM39, a key component of the spliceosome, results in aberrant RNA splicing and contributes to the antitumor activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A375)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for RBM39 Degradation
This protocol is for assessing the this compound-induced degradation of RBM39 protein.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-RBM39, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-RBM39 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize RBM39 levels to the loading control.
Conclusion
This compound is a promising anticancer agent with a well-defined chemical structure and a unique dual mechanism of action that involves both the induction of apoptosis and the targeted degradation of RBM39. The information and protocols provided in this technical guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation molecular glues.
References
Tasisulam: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Tasisulam (formerly LY573636), an acylsulfonamide, is a novel antineoplastic agent that has demonstrated a unique dual mechanism of action, involving the induction of apoptosis in tumor cells and anti-angiogenic effects.[1][2][3] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies.
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile characterized by high protein binding, a long terminal half-life, and significant interpatient variability.[1][4] Its disposition is bi-exponential.[4]
Key Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound have been characterized in both preclinical species and humans. A summary of these findings is presented below.
| Parameter | Human | Rat | Dog |
| Protein Binding | ~99.7% (primarily to albumin)[1] | ~99%[1] | ~99%[1] |
| Terminal Elimination Half-life (t½) | ~11-14 days[1][5] | ~10 hours[1] | ~20 hours[1] |
| Distribution Half-life | 0.3 to 2.8 hours[4] | - | - |
| Metabolism | Primarily hepatic[1] | Primarily hepatic[1] | Primarily hepatic[1] |
| Clearance | Low total plasma clearance[1] | Low total plasma clearance[1] | Low total plasma clearance[1] |
Table 1: Summary of this compound Pharmacokinetic Parameters
Dosing and Administration
Clinical studies have revealed that a flat-dosing regimen of this compound results in wide variability in plasma concentrations (Cmax).[1] This variability was found to be inversely correlated with lean body weight (LBW).[1] Consequently, a novel LBW-based dosing algorithm was developed to target a specific Cmax and reduce interpatient variability and toxicity.[1] Due to the long half-life, a loading dose in the first cycle followed by a lower chronic dose in subsequent cycles was implemented to prevent drug accumulation.[1][5] this compound is administered as an intravenous infusion.[1][4]
Pharmacodynamics
This compound's pharmacodynamic effects are multifaceted, targeting both the tumor cells directly and the tumor microenvironment.
Dual Mechanism of Action
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2][3] This involves the release of cytochrome c and subsequent caspase-dependent cell death.[2][3] Mechanistic studies suggest this process may be linked to the loss of mitochondrial membrane potential and the induction of reactive oxygen species (ROS).[6] It also causes a block at the G2/M phase of the cell cycle, leading to mitotic catastrophe.[1][2][3]
-
Anti-Angiogenic Activity: this compound exhibits anti-angiogenic properties by inhibiting endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF.[2][3][7] Unlike some targeted therapies, it does not block acute growth factor receptor signaling.[2][3] In vivo studies have shown that this compound can inhibit neovascularization and induce vascular normalization.[2][3]
Clinical Efficacy and Toxicity
Clinical trials have investigated this compound in various solid tumors, including melanoma, non-small cell lung cancer, and soft tissue sarcoma.[4][8][9][10] While it has shown modest activity, with some patients achieving partial responses or stable disease, significant toxicities have been a challenge.[4][8][10] The most common dose-limiting toxicities are hematologic, primarily thrombocytopenia and neutropenia.[1][8][10] A Phase 3 trial in metastatic melanoma was terminated early due to an imbalance of possibly drug-related deaths in the this compound arm, which was attributed to unexpectedly low clearance in a subset of patients leading to drug accumulation.[8][11]
Experimental Protocols
Bioanalytical Methods for Pharmacokinetic Analysis
Plasma concentrations of this compound were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Due to the wide range of plasma concentrations observed, a dual-range method was employed:
-
High-range method: Calibration range of 2.50–500.0 μg/mL.[1]
-
Low-range method: Calibration range of 0.025–5.00 μg/mL.[1] Samples exceeding the upper limit of quantification were diluted for reanalysis.[1]
In Vitro Anti-proliferative and Mechanistic Assays
The anti-proliferative effects and mechanism of action of this compound were investigated using a variety of in vitro assays.
-
Cell Viability Assays: The EC50 (half maximal effective concentration) for anti-proliferative activity was determined in a large panel of tumor cell lines.[2] More than 70% of the 120 cell lines tested had an EC50 of less than 50 μmol/L.[2]
-
High-Content Imaging (HCI): This technique was used to analyze cell cycle effects, demonstrating that this compound treatment leads to an accumulation of cells with 4N DNA content and increased phospho-histone H3 expression, indicative of G2-M arrest.[2][7] HCI also visualized caspase-3 dependent apoptosis.[2][7]
-
Flow Cytometry: This method was used to confirm G2-M accumulation and subsequent apoptosis.[2][7]
-
Western Blotting: This was employed to detect cleaved caspase-9 and cleaved PARP, confirming the activation of the apoptotic cascade.[2][7]
-
Endothelial Cell Cord Formation Assay: The anti-angiogenic activity was assessed by the ability of this compound to inhibit the formation of cord-like structures by endothelial cells in co-culture with adipose-derived stem cells, stimulated with various growth factors.[2][7]
Drug Interaction Studies
This compound has been shown to be a strong inhibitor of Cytochrome P450 2C9 (CYP2C9).[12] A clinical study demonstrated a significant drug-drug interaction with tolbutamide, a CYP2C9 substrate.[12] This interaction was also accurately predicted using physiologically based pharmacokinetic (PBPK) modeling.[12]
Conclusion
This compound is a novel anti-cancer agent with a unique dual mechanism of action targeting both tumor cell proliferation and angiogenesis. Its pharmacokinetic profile is complex, necessitating careful dose adjustments based on lean body weight to manage toxicity. While it has shown some clinical activity, its development has been hampered by significant hematologic toxicities and a narrow therapeutic window. Further research may be required to identify patient populations that could benefit most from this compound and to optimize its dosing regimen to improve its safety profile.
References
- 1. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. A phase II study of this compound sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tasisulam's Activity in Diverse Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam, a novel acylsulfonamide, has demonstrated a unique dual mechanism of antitumor activity, positioning it as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of this compound's effects across a variety of cancer cell lines, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its activity. This compound's distinct approach to cancer therapy involves the induction of mitotic catastrophe and the inhibition of angiogenesis, offering potential therapeutic avenues for a broad spectrum of malignancies.[1][2] This document serves as a detailed resource for researchers and drug development professionals, summarizing key findings and providing the necessary technical details to inform further investigation and development of this promising anti-cancer agent.
Data Presentation: Antiproliferative Activity of this compound
This compound has shown a broad range of antiproliferative activity against numerous cancer cell lines. The half-maximal effective concentration (EC50) values, a measure of the drug's potency, have been determined for various cell lines, highlighting its efficacy in cancers of the lung, skin, and hematopoietic system, among others. Over 70% of the 120 cell lines tested have shown an antiproliferation EC50 of less than 50 μM.[3]
| Cell Line | Cancer Type | EC50 (µM) |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 |
| A-375 | Melanoma | 25 |
| Various Leukemia and Lymphoma cell lines | Hematologic Malignancies | 7 - 40 |
Core Mechanisms of Action
This compound's antitumor effects are primarily attributed to two distinct mechanisms: the induction of apoptosis through the intrinsic pathway and the inhibition of angiogenesis.
Induction of Apoptosis via Mitotic Catastrophe
This compound disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[1] This cell cycle arrest is a consequence of the drug's interference with mitotic progression. The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[1][4]
dot
References
Tasisulam: A Preclinical In-Depth Analysis of In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam (LY573636-sodium) is a novel acylsulfonamide antitumor agent that has demonstrated a unique dual mechanism of action in preclinical studies, involving the induction of mitotic catastrophe in cancer cells and potent antiangiogenic effects.[1][2][3] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental applications. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Core Mechanism of Action
This compound's antitumor activity stems from two distinct but complementary actions:
-
Induction of Mitotic Catastrophe: this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This cell cycle arrest is followed by the induction of apoptosis through the intrinsic pathway, which is characterized by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[1][2][3] This process ultimately leads to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.
-
Antiangiogenesis and Vascular Normalization: this compound exhibits significant antiangiogenic properties by inhibiting endothelial cell proliferation and the formation of new blood vessels.[1][4] It has been shown to block endothelial cell cord formation induced by key growth factors such as VEGF, EGF, and FGF.[1][3] Furthermore, in vivo studies have demonstrated that this compound can induce vascular normalization, a process that can improve the delivery and efficacy of other anticancer agents.[1][2]
In Vivo Antitumor Efficacy
This compound has shown broad antitumor efficacy across a range of human tumor xenograft models.[1][3] The following tables summarize the quantitative data from key preclinical studies.
Table 1: this compound Monotherapy in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Volume Reduction (Maximal) | Citation |
| Calu-6 | Non-Small Cell Lung | 25 or 50 mg/kg/day, i.v., 5 days on/2 days off for 2 weeks | 77% (dose-dependent) | [1] |
| HCT-116 | Colorectal | Not specified | Efficacious | [1][3] |
| A-375 | Melanoma | Not specified | Efficacious | [1][3] |
| NUGC-3 | Gastric | Not specified | Efficacious | [1][3] |
| MV-4-11 | Leukemia | Not specified | Efficacious | [1][3] |
| QGP-1 | Pancreatic | Not specified | Efficacious | [1] |
Table 2: this compound in Combination Therapy
| Xenograft Model | Cancer Type | Combination Agent | Dosing Regimen | Outcome | Citation |
| Caki-1 | Renal Cell Carcinoma | Sunitinib | This compound: 25 mg/kg; Sunitinib: 10 mg/kg | Significantly delayed tumor growth (neither agent was active alone) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key in vivo experiments.
In Vivo Xenograft Tumor Efficacy Studies
-
Animal Models: Nude mice are typically used for establishing human tumor xenografts.[2]
-
Tumor Cell Implantation: Cancer cell lines (e.g., Calu-6, Caki-1) are cultured and then subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Treatment commences once the tumors reach a predetermined volume.
-
Dosing Administration: this compound is administered intravenously (i.v.) according to a specified schedule, such as 25 or 50 mg/kg per day on a 5-day on/2-day off schedule for a duration of 2 weeks.[1] Control groups receive a vehicle control (e.g., saline).[1]
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and control groups. Statistical analyses are performed to determine significance.[1]
In Vivo Matrigel Plug Angiogenesis Assay
-
Purpose: To assess the antiangiogenic activity of this compound in vivo.
-
Procedure:
-
Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., VEGF, FGF).
-
The Matrigel mixture is subcutaneously injected into mice. The Matrigel solidifies at body temperature, forming a plug.
-
This compound is administered to the mice at specified doses (e.g., 25 and 50 mg/kg).[3]
-
After a set period, the Matrigel plugs are excised.
-
-
Analysis: The extent of neovascularization is quantified by measuring the hemoglobin content within the plugs or by immunohistochemical labeling of blood vessels.[3] this compound has been shown to cause a significant reduction in both hemoglobin content and mean blood vessel density in this assay.[3]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's preclinical activity.
Caption: Dual mechanism of action of this compound.
References
The Dual Mechanism of Tasisulam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasisulam (formerly LY573636) is a novel acylsulfonamide with a unique dual mechanism of action, exhibiting both direct cytotoxic effects on tumor cells and anti-angiogenic properties. This technical guide provides an in-depth exploration of the molecular pathways and cellular consequences of this compound treatment. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals. Recent findings identifying this compound as a molecular glue that induces the degradation of RNA-binding protein RBM39 are also integrated, adding a new dimension to its mode of action.
Core Mechanisms of Action
This compound's anti-cancer activity stems from two primary, interconnected mechanisms: the induction of apoptosis in cancer cells and the inhibition of angiogenesis within the tumor microenvironment.
Induction of Intrinsic Apoptosis
This compound triggers programmed cell death in a wide array of cancer cell lines through the intrinsic, or mitochondrial, apoptosis pathway.[1][2][3] This process is initiated by a direct or indirect effect on mitochondrial processes, leading to a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[2] This mitochondrial disruption culminates in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspase enzymes, ultimately leading to cell death.[1][3]
A key characteristic of this compound-induced apoptosis is its link to the cell cycle. The drug causes an accumulation of cells in the G2-M phase, a state with 4N DNA content.[1][4][5] It is in this phase of mitotic arrest that the apoptotic cascade, marked by the activation of caspase-3, is initiated, leading to what is often termed mitotic catastrophe.[1][4]
Anti-Angiogenic Effects
In addition to its direct cytotoxic effects, this compound disrupts the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][3] It inhibits endothelial cell proliferation and blocks the formation of cord-like structures induced by key growth factors such as VEGF, FGF, and EGF.[1][3][6] Notably, this anti-angiogenic activity does not appear to involve the direct inhibition of growth factor receptor signaling.[1][4] Furthermore, this compound promotes the normalization of existing tumor vasculature, which can lead to a reduction in tumor hypoxia.[1][4]
Molecular Glue and RBM39 Degradation
More recent research has identified this compound as a "molecular glue" that induces the degradation of the RNA-binding protein RBM39.[7] this compound facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[7] The loss of RBM39 affects RNA splicing, which likely contributes to the downstream anti-cancer effects of this compound.[7]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Calu-6 | Non-small cell lung carcinoma | 10 | [5][8] |
| A-375 | Melanoma | 25 | [5][8] |
| HCT-116 | Colorectal | Not specified | [3] |
| NUGC-3 | Gastric | Not specified | [3] |
| MV-4-11 | Leukemia | Not specified | [3] |
| QGP-1 | Pancreatic | Not specified | [3] |
| Various Leukemia & Lymphoma | Hematologic Malignancies | 7 - 40 (ED50) | [6][9] |
| HCT116 | Colorectal | 6.5 (IC50) |
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Growth Factor | EC50 (nM) | Reference |
| Endothelial Cord Formation | VEGF | 47 | [3][6] |
| Endothelial Cord Formation | FGF | 103 | [3][6] |
| Endothelial Cord Formation | EGF | 34 | [3][6] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dose (mg/kg) | Outcome | Reference |
| Calu-6 | Non-small cell lung | 25, 50 | Dose-dependent tumor volume reduction | [1] |
| HCT-116 | Colorectal | Not specified | Antitumor efficacy observed | [3] |
| A-375 | Melanoma | Not specified | Antitumor efficacy observed | [3] |
| NUGC-3 | Gastric | Not specified | Antitumor efficacy observed | [3] |
| MV-4-11 | Leukemia | Not specified | Antitumor efficacy observed | [3] |
| QGP-1 | Pancreatic | Not specified | Antitumor efficacy observed | [3] |
Experimental Protocols
In Vitro Anti-proliferative Assay
Cells are plated in 96-well plates and treated with a range of this compound concentrations (e.g., 200 nM to 200 µM) for a period equivalent to two cell doublings (typically 48-72 hours).[1][5] Cell viability is then assessed using methods such as the MTT assay, where MTT is cleaved by metabolically active cells into a formazan (B1609692) product, and the absorbance is measured.[6] Alternatively, high-content imaging (HCI) with a nuclear stain like Hoechst dye can be used to determine live cell numbers.[1][10] The EC50 or IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis
Cancer cells are treated with this compound (e.g., 25 µM and 50 µM) for 72 hours.[5] Cells are then harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[1][3] An increase in the 4N DNA peak indicates G2-M accumulation.[3][5]
Apoptosis Assays
-
Western Blotting: Following this compound treatment, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for key apoptosis markers like cleaved caspase-9 and cleaved PARP to detect their activation.[1][10]
-
High-Content Imaging (HCI): Cells are treated with this compound and then stained with fluorescent probes for DNA content (Hoechst), and markers of apoptosis such as activated caspase-3. Automated microscopy and image analysis are used to quantify the percentage of apoptotic cells, often correlated with cell cycle stage.[1][10]
Endothelial Cell Cord Formation Assay
Endothelial cells are co-cultured with adipose-derived stem cells and treated with this compound in the presence of growth factors like VEGF, FGF, or EGF.[1][10] The formation of tube-like structures (cords) is visualized and quantified after a set incubation period to assess the anti-angiogenic potential of the compound.[1][10]
In Vivo Matrigel Plug Angiogenesis Assay
Matrigel, a basement membrane extract, mixed with pro-angiogenic factors is injected subcutaneously into mice.[1] The mice are then treated with this compound or a vehicle control. After a defined period, the Matrigel plugs are excised, and the extent of new blood vessel formation is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers.[3]
Tumor Xenograft Studies
Human cancer cells are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are treated with this compound (e.g., 25 or 50 mg/kg, i.v.) or a vehicle control.[1][6] Tumor volume is measured regularly to assess the anti-tumor efficacy of the drug.[1]
Visualizing the Mechanisms of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Caspase | Apoptosis | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Tasisulam In Vitro Cell Culture Protocol: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is a novel sulfonamide anticancer agent that has demonstrated broad activity across a range of tumor cell lines.[1] It functions as a "molecular glue," inducing the proteasomal degradation of the RNA-binding motif protein 39 (RBM39).[2][3] This targeted degradation of RBM39 leads to widespread aberrant pre-mRNA splicing, ultimately resulting in cell cycle arrest at the G2/M phase and induction of apoptosis.[2][4] These application notes provide detailed protocols for the in vitro use of this compound, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as an overview of its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects through a unique mechanism of action. It acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39.[3] This induced proximity leads to the ubiquitination and subsequent degradation of RBM39 by the proteasome. The loss of RBM39, a key component of the spliceosome, results in widespread alternative splicing errors.[1][2] These splicing defects affect the transcripts of numerous genes critical for cell cycle regulation and survival, leading to an accumulation of cells in the G2/M phase and the activation of the intrinsic apoptotic pathway.[4][5]
Recent studies have also indicated a link between RBM39 and key signaling pathways. The degradation of RBM39 has been shown to downregulate the PI3K/AKT signaling pathway in acute myeloid leukemia.[6] Furthermore, under certain conditions, accumulated RBM39 can lead to the activation of mTOR pathways, suggesting that its degradation by this compound would have an inhibitory effect.[5]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [7] |
| A-375 | Melanoma | 25 | [7] |
| Various Leukemia & Lymphoma Lines | Hematologic Malignancies | 7 - 40 | [8] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can vary based on the specific assay conditions and duration of treatment.
Table 2: Effects of this compound on Endothelial Cell Cord Formation
| Growth Factor | EC50 (nM) | Citation |
| VEGF | 47 | [2] |
| FGF | 103 | [2] |
| EGF | 34 | [2] |
EC50 values represent the concentration of this compound required to inhibit growth factor-induced endothelial cell cord formation by 50%.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: this compound's effect on the PI3K/AKT/mTOR pathway.
Caption: Regulatory relationship between MAPK and RBM39.
Caption: Experimental workflow for in vitro this compound studies.
References
- 1. [PDF] Alternative Splicing of MAPKs in the Regulation of Signaling Specificity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of cotranscriptional splicing suggests RBM39 is a therapeutic target in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hnRNPM guides an alternative splicing program in response to inhibition of the PI3K/AKT/mTOR pathway in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hnRNPM guides an alternative splicing program in response to inhibition of the PI3K/AKT/mTOR pathway in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tasisulam in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is a novel small molecule sulfonamide with a dual mechanism of antitumor activity. It functions by inducing mitotic arrest and subsequent apoptosis in tumor cells, and by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3] These characteristics make this compound a compound of interest for preclinical cancer research, particularly in xenograft models. This document provides detailed protocols for the preparation and administration of this compound in various xenograft models, along with methods for assessing its therapeutic efficacy.
Mechanism of Action
This compound exerts its anticancer effects through two primary pathways:
-
Induction of Mitotic Catastrophe: this compound disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[1][4] This prolonged mitotic arrest triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.[1][2]
-
Anti-Angiogenic Effects: this compound inhibits the formation of new blood vessels (angiogenesis) by blocking the formation of endothelial cell cords induced by key growth factors such as VEGF, EGF, and FGF.[1][3] This anti-angiogenic activity restricts the tumor's blood supply, thereby impeding its growth and potential for metastasis.
Signaling Pathway of this compound's Dual Action
Caption: this compound's dual mechanism of action.
This compound Dosage and Administration in Xenograft Models
The following tables summarize the dosages and administration schedules of this compound used in various cancer xenograft models.
Table 1: this compound Dosage and Administration
| Xenograft Model | Cancer Type | Doses Administered | Administration Route | Dosing Schedule |
| Calu-6[4] | Non-Small Cell Lung Cancer | 25 mg/kg, 50 mg/kg | Intravenous (i.v.) | 5 days on, 2 days off |
| Caki-1[4] | Renal Cell Carcinoma | 25 mg/kg | Intravenous (i.v.) | 5 days on, 2 days off |
| HCT-116[4] | Colorectal Cancer | Not specified in detail | Intravenous (i.v.) | Not specified in detail |
| A-375[4] | Melanoma | Not specified in detail | Intravenous (i.v.) | Not specified in detail |
| NUGC-3[4] | Gastric Cancer | Not specified in detail | Intravenous (i.v.) | Not specified in detail |
| MV-4-11[4] | Leukemia | Not specified in detail | Intravenous (i.v.) | Not specified in detail |
| QGP-1[4] | Pancreatic Cancer | Not specified in detail | Intravenous (i.v.) | Not specified in detail |
Table 2: Summary of Antitumor Efficacy
| Xenograft Model | Dose | Tumor Growth Inhibition |
| Calu-6 | 50 mg/kg | Up to 77% reduction in tumor volume relative to control[4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intravenous injection in xenograft models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Warm the vehicle solution to aid in the dissolution of this compound.
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Gradually add the this compound powder to the warmed vehicle solution while vortexing or sonicating to ensure complete dissolution.[6]
-
Once completely dissolved, filter the this compound solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
Establishment of Subcutaneous Xenograft Models
This protocol provides a general procedure for establishing subcutaneous xenografts. The specifics for the Calu-6 cell line are included as an example.
Materials:
-
Cancer cell line of interest (e.g., Calu-6, Caki-1, HCT-116, A-375)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Perform a cell count and determine cell viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration. For Calu-6 xenografts, a typical concentration is 5 x 10^6 cells per injection.[4]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (length x width²) / 2 .
-
Randomize the animals into treatment and control groups when the tumors reach a predetermined average size (e.g., 100-200 mm³).[4]
Assessment of this compound Efficacy
4.3.1. Tumor Growth Inhibition
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
4.3.2. In Vivo Assessment of Apoptosis
-
Excise tumors from treated and control animals at the end of the study.
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections using antibodies against markers of apoptosis, such as cleaved caspase-3 or using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Quantify the percentage of apoptotic cells in the tumor sections.
4.3.3. In Vivo Assessment of Angiogenesis
-
Excise tumors and process them for histological analysis as described above.
-
Perform IHC on tumor sections using antibodies against endothelial cell markers, such as CD31 or von Willebrand Factor (vWF), to visualize blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels in multiple high-power fields.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models, attributable to its dual mechanism of action targeting both tumor cell proliferation and angiogenesis. The protocols outlined in this document provide a comprehensive guide for researchers to effectively design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of cancer drug development.
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Tasisulam-Induced Apoptosis
Introduction
Tasisulam is a novel acylsulfonamide antitumor agent with a dual mechanism of action that includes the induction of apoptosis and antiangiogenic effects.[1][2] Preclinical studies have demonstrated that this compound induces apoptosis in a wide range of cancer cell lines, primarily through the intrinsic, or mitochondrial, pathway.[1][3][4] This process is characterized by G2-M phase cell cycle arrest, a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.[3][5][6] Accurate assessment of apoptosis is crucial for understanding the efficacy and mechanism of action of this compound in both preclinical research and clinical drug development.
These application notes provide detailed protocols for several key methods used to detect and quantify this compound-induced apoptosis.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8][9] This shift in balance causes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[1][4][10][11] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9.[5][11] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13][14]
Quantitative Data Summary
The following tables present example data that could be obtained from the described experimental protocols to assess the effects of this compound on a hypothetical cancer cell line (e.g., A-375 melanoma).
Table 1: Cell Viability via MTT Assay
| This compound Conc. (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 82.1 ± 5.1 |
| 25 | 55.4 ± 3.8 |
| 50 | 31.7 ± 2.9 |
Table 2: Apoptosis Rate via Annexin V/PI Staining (48h treatment)
| This compound Conc. (µM) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic (AnnV+/PI+) |
|---|---|---|
| 0 (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 10 | 15.6 ± 2.1 | 5.8 ± 1.1 |
| 25 | 34.9 ± 3.5 | 14.2 ± 2.3 |
| 50 | 48.3 ± 4.1 | 25.7 ± 3.0 |
Table 3: Caspase-3 Activity (Fold Change vs. Vehicle)
| This compound Conc. (µM) | Fold Change in Caspase-3 Activity (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 2.8 ± 0.3 |
| 25 | 6.5 ± 0.7 |
| 50 | 12.1 ± 1.3 |
Table 4: DNA Fragmentation via TUNEL Assay (48h treatment)
| This compound Conc. (µM) | % TUNEL-Positive Cells (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 2.1 ± 0.5 |
| 10 | 11.5 ± 1.9 |
| 25 | 29.8 ± 3.2 |
| 50 | 55.4 ± 5.0 |
Experimental Protocols and Workflows
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight, then treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Collect the culture medium (containing floating/dead cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution). Gently vortex the cell suspension.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15] Analyze the samples by flow cytometry within one hour. Use FITC signal (e.g., FL1 channel) to detect Annexin V and PI signal (e.g., FL2 or FL3 channel) to detect PI.
Caspase Activity Assay (Colorimetric)
This protocol measures the activity of effector caspases, such as caspase-3, which are activated during this compound-induced apoptosis. The assay utilizes a specific peptide substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases pNA, which can be quantified by measuring absorbance at 405 nm.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, collect cells and centrifuge at 600 x g for 5 minutes at 4°C. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50-100 µg of protein lysate to each well and adjust the volume to 100 µL with Cell Lysis Buffer. Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase activity can be determined by comparing the results from this compound-treated samples with the untreated control.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20] The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[21]
Protocol:
-
Cell Preparation and Treatment: Grow cells on sterile glass coverslips in a 24-well plate. Treat with this compound or vehicle as required.
-
Fixation: After treatment, wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Reaction: Wash the cells again with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the enzyme TdT and the label solution containing fluorescent dUTPs). Add 50 µL of the reaction mix to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop Reaction: Add 2X SSC (Saline-Sodium Citrate) buffer to stop the reaction.[22] Wash the cells three times with PBS.
-
Counterstaining and Mounting: Stain the nuclei with a counterstain like DAPI or Hoechst 33342 for 5 minutes. Wash again with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualization: Observe the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the levels of specific proteins involved in the apoptotic pathway. For this compound, key proteins to investigate include members of the Bcl-2 family (Bcl-2, Bax), Cytochrome c (in cytosolic fractions), and the cleavage of Caspase-3 and PARP.[5]
Protocol:
-
Lysate Preparation: Treat cells with this compound, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. inflammasomelab.com [inflammasomelab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Damage & TUNEL Assays | Life Science Research | Merck [merckmillipore.com]
- 20. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.unipa.it [iris.unipa.it]
Measuring the Anti-Angiogenic Effects of Tasisulam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the anti-angiogenic properties of Tasisulam, a novel anti-cancer agent. The following protocols are based on published research and are intended to guide the design and execution of experiments to evaluate this compound's impact on key stages of angiogenesis.
Introduction to this compound's Anti-Angiogenic Activity
This compound (LY573636-sodium) is a small molecule anti-tumor agent with a dual mechanism of action that includes the induction of mitotic catastrophe in cancer cells and the inhibition of angiogenesis.[1][2] Its anti-angiogenic effects are of significant interest for its therapeutic potential. This compound has been shown to inhibit endothelial cell proliferation, block the formation of capillary-like structures (cord formation), and reduce neovascularization in vivo.[1][3] Notably, its mechanism of anti-angiogenesis appears to be distinct from direct inhibition of growth factor receptor kinases.[1]
Quantitative Summary of this compound's In Vitro Anti-Angiogenic Activity
The following table summarizes the effective concentrations of this compound in various in vitro angiogenesis assays, providing a clear reference for its potency.
| In Vitro Assay | Cell Type | Growth Factor Stimulus | This compound EC50/Effective Concentration | Reference |
| Endothelial Cord Formation | Endothelial Progenitor Cells (ECFC) / Adipose-Derived Stem Cells (ADSC) co-culture | Vascular Endothelial Growth Factor (VEGF) | 47 nmol/L | [1] |
| Endothelial Cord Formation | ECFC/ADSC co-culture | Fibroblast Growth Factor (FGF) | 103 nmol/L | [1] |
| Endothelial Cord Formation | ECFC/ADSC co-culture | Epidermal Growth Factor (EGF) | 34 nmol/L | [1] |
| Endothelial Cell Proliferation | Endothelial Progenitor Cells (ECFCs) | Not specified | > 2 µmol/L (total), ~0.6 µmol/L (free drug) | [3] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro and in vivo assays to assess the anti-angiogenic effects of this compound.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a crucial step in angiogenesis.[3][4]
Protocol:
-
Cell Culture: Culture primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Endothelial Progenitor Cells (ECFCs), in appropriate endothelial growth medium.[3]
-
Seeding: Seed the endothelial cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Assess cell proliferation using a standard method:
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Ki67 Staining: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody, a marker of proliferation.[3] Analyze using high-content imaging or flow cytometry.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
2. Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[1][5][6]
Protocol:
-
Matrix Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[7] Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium.
-
Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.
-
Seeding: Seed the treated endothelial cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using an inverted microscope.[7] Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
3. Aortic Ring Assay (Ex Vivo)
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and matrix interactions.[8][9][10]
Protocol:
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions.[10][11]
-
Ring Preparation: Remove surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.[11]
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[8][10]
-
Treatment: Add endothelial cell growth medium containing different concentrations of this compound or a vehicle control to each well.
-
Incubation: Incubate the plate at 37°C for 7-14 days, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and density of the sprouts.
In Vivo Assay
4. Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels in a subcutaneous implant.[1][12][13]
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with pro-angiogenic factors (e.g., VEGF and bFGF) and the desired concentration of this compound or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.
-
Incubation: Allow the Matrigel to solidify and for neovascularization to occur over a period of 7-14 days.
-
Plug Excision: Euthanize the mice and excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an indicator of blood vessel formation.[1]
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[1]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language):
Figure 1: Workflow for the Endothelial Cell Proliferation Assay.
Figure 2: Workflow for the Endothelial Cell Tube Formation Assay.
Figure 3: Workflow for the In Vivo Matrigel Plug Assay.
Figure 4: this compound's effect on angiogenesis signaling.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the anti-angiogenic effects of this compound. These assays, ranging from single-cell in vitro models to more complex in vivo systems, allow for a thorough characterization of a compound's impact on various stages of blood vessel formation. The quantitative data highlights this compound's potent inhibitory effects on endothelial cell morphogenesis, underscoring its potential as an anti-angiogenic agent in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mct.aacrjournals.org [mct.aacrjournals.org]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. news-medical.net [news-medical.net]
- 7. clinicalbiochemistry.net [clinicalbiochemistry.net]
- 8. researchgate.net [researchgate.net]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Tasisulam-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is an anticancer agent that has demonstrated a unique dual mechanism of action, involving the induction of apoptosis and antiangiogenic effects.[1][2] A key aspect of its cytotoxic activity is the induction of cell cycle arrest at the G2/M phase, which ultimately leads to mitotic catastrophe and programmed cell death in cancer cells.[1][3] These application notes provide a comprehensive guide for analyzing the cell cycle distribution of cells treated with this compound, utilizing flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound-Induced G2/M Arrest
This compound treatment leads to an accumulation of cells with a 4N DNA content, indicative of a block in the G2 or M phase of the cell cycle.[1][3] This arrest is associated with an increase in the expression of phospho-histone H3, a marker for mitotic cells.[1] The sustained arrest in mitosis can trigger a cellular program known as mitotic catastrophe, a mode of cell death characterized by aberrant nuclear morphology and aneuploidy.[4][5] Subsequently, the intrinsic apoptotic pathway is activated, marked by the release of cytochrome c and activation of caspases.[1][3] While the precise molecular target of this compound is not fully elucidated, its effects are linked to the disruption of mitotic progression.[1][6] The Cyclin B1/CDK1 complex is a critical regulator of the G2/M transition, and its inhibition is a common mechanism for G2/M arrest.[7][8][9] It is plausible that this compound's activity converges on the regulation of this complex.
Data Presentation
The following tables present representative data on the effects of this compound on the cell cycle distribution of two cancer cell lines, Calu-6 (non-small cell lung cancer) and A-375 (melanoma), which are known to be sensitive to this compound.[2][3] The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase following 48 hours of treatment.
Table 1: Cell Cycle Distribution in Calu-6 Cells after this compound Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 58.2 ± 3.1 | 25.7 ± 1.8 | 16.1 ± 1.5 |
| This compound (10 µM) | 45.1 ± 2.5 | 20.3 ± 1.3 | 34.6 ± 2.1 |
| This compound (25 µM) | 28.9 ± 1.9 | 15.8 ± 1.1 | 55.3 ± 2.8 |
Table 2: Cell Cycle Distribution in A-375 Cells after this compound Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 63.5 ± 2.8 | 22.1 ± 1.6 | 14.4 ± 1.2 |
| This compound (10 µM) | 49.8 ± 2.2 | 18.5 ± 1.4 | 31.7 ± 1.9 |
| This compound (25 µM) | 33.6 ± 2.0 | 14.2 ± 1.0 | 52.2 ± 2.5 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Sulfonimidamide-Based Analog of this compound and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Probing Tasisulam's Therapeutic Potential: A Guide to Western Blot Analysis of RBM39 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam, an aryl sulfonamide, has garnered significant interest in oncology for its potent anti-cancer activities. Its mechanism of action involves functioning as a "molecular glue," inducing the degradation of the RNA-binding motif protein 39 (RBM39).[1][2][3] This targeted protein degradation is mediated by the recruitment of RBM39 to the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex, specifically through the substrate receptor DCAF15.[1][4] The subsequent ubiquitination and proteasomal degradation of RBM39 lead to widespread alterations in RNA splicing, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2] This application note provides a detailed protocol for analyzing this compound-induced RBM39 degradation using Western blotting, a cornerstone technique for quantifying changes in protein levels.
Mechanism of Action: this compound-Mediated RBM39 Degradation
This compound exemplifies a novel therapeutic strategy that hijacks the cell's ubiquitin-proteasome system to eliminate oncogenic proteins. The drug facilitates the formation of a ternary complex between RBM39 and the DCAF15 substrate receptor of the CRL4-DCAF15 E3 ubiquitin ligase.[1][5] This induced proximity event flags RBM39 for polyubiquitination, marking it for destruction by the 26S proteasome.[4][6] The degradation of RBM39, a key regulator of pre-mRNA splicing, disrupts the normal processing of transcripts essential for cancer cell survival, leading to anti-tumor effects.[1][7] The sensitivity of cancer cells to this compound and related sulfonamides often correlates with the expression levels of DCAF15.[3]
Signaling Pathway of this compound-Induced RBM39 Degradation
Caption: this compound-induced RBM39 degradation pathway.
Quantitative Data Summary for Western Blot Analysis
The following table outlines typical quantitative parameters for a Western blot experiment designed to analyze this compound-induced RBM39 degradation. These ranges are based on established protocols for related aryl sulfonamides like Indisulam (B1684377) and may require optimization for specific cell lines and experimental conditions.[8]
| Parameter | Value/Range | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells/well | In a 6-well plate. |
| This compound Concentration | 0.1 - 10 µM | A dose-response curve is recommended to determine the IC50. |
| Treatment Duration | 4 - 24 hours | A time-course experiment is advised to observe degradation kinetics.[8] |
| Lysis Buffer Volume | 100 - 200 µL/well | For a 6-well plate. |
| Protein Loading per Lane | 20 - 40 µg | |
| Primary Antibody (RBM39) | 1:500 - 1:2000 dilution | e.g., Rabbit anti-RBM39.[9] |
| Primary Antibody (Loading Control) | 1:5000 - 1:10,000 dilution | e.g., Mouse anti-GAPDH or Rabbit anti-β-actin.[8] |
| Secondary Antibody | 1:5000 - 1:20,000 dilution | e.g., HRP-conjugated anti-rabbit or anti-mouse IgG.[8] |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C. |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
Detailed Experimental Protocol: Western Blot Analysis of RBM39 Degradation
This protocol provides a step-by-step guide for performing Western blot analysis to quantify the degradation of RBM39 in response to this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for RBM39 degradation analysis.
Materials
-
Cancer cell line of interest
-
This compound (and DMSO as a vehicle control)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
4-12% polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against RBM39 (e.g., Rabbit anti-RBM39)[10][11][12]
-
Primary antibody against a loading control (e.g., Mouse anti-GAPDH or Rabbit anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment [8] a. Seed the chosen cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified duration (e.g., 8, 16, 24 hours). c. Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest this compound dose.
2. Protein Extraction [8] a. Following treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, with brief vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant, which contains the protein extract, to new tubes.
3. Protein Quantification [13] a. Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE [8] a. Normalize the protein concentrations of all samples using lysis buffer. b. Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil at 95-100°C for 5-10 minutes. c. Load the prepared samples onto a 4-12% polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
5. Protein Transfer [14] a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation [8] a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against RBM39 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
7. Signal Detection and Analysis [15] a. Prepare the ECL substrate as per the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities for RBM39 and the loading control using densitometry software. d. Normalize the RBM39 signal to the corresponding loading control signal to determine the relative change in RBM39 protein levels across different treatment conditions.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. RBM39 antibody (21339-1-AP) | Proteintech [ptglab.com]
- 11. Anti-RBM39 Human Protein Atlas Antibody [atlasantibodies.com]
- 12. RBM39 Polyclonal Antibody (21339-1-AP) [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Tasisulam in Combination with Other Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is an anticancer agent with a dual mechanism of action that includes inducing apoptosis via the intrinsic mitochondrial pathway and exhibiting anti-angiogenic effects.[1][2] Preclinical and clinical studies have explored the potential of this compound in combination with various standard chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for the use of this compound in combination therapies, based on available preclinical and clinical data.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Sunitinib (B231)
| Cancer Model | Treatment Group | Tumor Growth Delay | Reference |
| Caki-1 renal cell carcinoma xenograft | This compound alone | Not active | [1] |
| Sunitinib alone | Not active | [1] | |
| This compound + Sunitinib | Significant delay | [1] |
Table 2: Clinical Trial Data of this compound in Combination with Standard Chemotherapies (Phase Ib Study)
| Combination Agent | Tumor Type(s) | This compound Dosing | Combination Agent Dosing | Primary Dose-Limiting Toxicities (DLTs) | Most Common Grade ≥3 Drug-Related Adverse Event |
| Gemcitabine | Advanced solid tumors | Target Cmax 300-400 µg/mL every 28 days | 1,000 mg/m² on days 1 and 15 | Hematologic (thrombocytopenia, neutropenia) | Neutropenia |
| Docetaxel | Advanced solid tumors | Target Cmax 300-400 µg/mL every 28 days | 60 mg/m² | Hematologic (thrombocytopenia, neutropenia) | Neutropenia (highest incidence) |
| Temozolomide | Advanced solid tumors | Target Cmax 300-400 µg/mL every 28 days | 200 mg/m²/day | Hematologic (thrombocytopenia, neutropenia) | Neutropenia |
| Cisplatin | Advanced solid tumors | Target Cmax 300-400 µg/mL every 28 days | 75 mg/m² | Hematologic (thrombocytopenia, neutropenia) | Neutropenia |
| Erlotinib | Advanced solid tumors | Target Cmax 300-400 µg/mL every 28 days | 150 mg/day | Hematologic (thrombocytopenia, neutropenia) | Neutropenia |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism of action, inducing apoptosis and inhibiting angiogenesis.
In Vitro Combination Study Workflow
Caption: A general workflow for assessing the synergy of this compound with another agent in vitro.
In Vivo Xenograft Study Workflow
Caption: A standard workflow for evaluating this compound combination therapy in a xenograft model.
Experimental Protocols
In Vitro Synergy Assessment Protocol
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another chemotherapeutic agent in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Chemotherapeutic agent of interest (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Create a series of dilutions for each drug in complete culture medium to cover a range of concentrations above and below the known IC50 values.
-
Prepare combination drug solutions at constant or non-constant ratios.
-
-
Treatment:
-
Remove the overnight culture medium from the 96-well plates.
-
Add the single-agent dilutions, combination dilutions, and a vehicle control (medium with the highest concentration of DMSO used) to the respective wells.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the treated plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Xenograft Efficacy Study Protocol (this compound and Sunitinib Combination)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with sunitinib in a renal cell carcinoma xenograft model.
Materials:
-
Caki-1 human renal cell carcinoma cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
This compound for injection
-
Sunitinib for oral administration
-
Vehicle for each drug
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest Caki-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Sunitinib alone
-
This compound + Sunitinib
-
-
-
Drug Administration:
-
This compound: Administer intravenously at the predetermined dose and schedule.
-
Sunitinib: Administer orally (gavage) at the predetermined dose and schedule.
-
Treat the control group with the respective vehicles.
-
-
Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weights.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Clinical Study Protocol (Phase Ib this compound Combination Therapy)
Objective: To determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of this compound in combination with standard chemotherapeutic agents in patients with advanced solid tumors.[1]
Study Design: A multi-arm, 3+3 dose-escalation design.
Patient Population: Patients with advanced solid tumors for whom standard therapy has failed.
Treatment Arms:
-
Arm A: this compound + Gemcitabine
-
Arm B: this compound + Docetaxel
-
Arm C: this compound + Temozolomide
-
Arm D: this compound + Cisplatin
-
Arm E: this compound + Erlotinib
Procedure:
-
Dose Escalation Phase:
-
Enroll patients in cohorts of 3.
-
Administer escalating doses of this compound (targeting a Cmax of 300-400 µg/mL) as a 2-hour intravenous infusion on day 1 of a 28-day cycle.
-
Administer the standard dose of the respective combination agent (see Table 2).
-
Monitor patients for dose-limiting toxicities (DLTs) during the first cycle.
-
If no DLTs are observed, escalate the this compound dose in the next cohort.
-
If one DLT is observed, expand the cohort to 6 patients.
-
If two or more DLTs are observed, the MTD is considered exceeded, and the previous dose level is declared the MTD.
-
-
Dose-Confirmation Phase:
-
Once the MTD for each combination is determined, enroll additional patients in specific tumor-type cohorts.
-
Dose patients based on albumin-corrected exposure ranges identified during the dose-escalation phase.
-
-
Assessments:
-
Safety: Monitor adverse events using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Collect plasma samples to determine the pharmacokinetic profile of this compound and the combination agent.
-
Efficacy: Assess tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Disclaimer: These protocols are intended for informational purposes for research and drug development professionals and are based on published literature. All experimental procedures should be conducted in accordance with institutional guidelines and regulations. Clinical protocols should only be followed under the guidance of a qualified medical professional in a registered clinical trial.
References
- 1. An innovative, multi-arm, complete phase 1b study of the novel anti-cancer agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tasisulam in Renal Cell Carcinoma (RCC) Research
Introduction
Tasisulam (sodium salt: LY573636) is a small molecule acyl-sulfonamide with a unique dual mechanism of action, positioning it as a compound of interest in oncology research.[1][2] It has demonstrated broad antiproliferative activity across numerous cancer cell lines, including those from renal cell carcinoma (RCC).[2] Preclinical studies have highlighted its potential both as a monotherapy and in combination with other targeted agents. These notes provide an overview of this compound's application in RCC research, summarizing key data and providing detailed protocols for its investigation.
Mechanism of Action
This compound exerts its antitumor effects through two primary mechanisms: induction of mitotic catastrophe in cancer cells and inhibition of angiogenesis.[3][4]
-
Mitotic Progression Inhibition : this compound disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[3][4] This arrest is characterized by an increase in cells with 4N DNA content and expression of phospho-histone H3.[3] The prolonged mitotic arrest ultimately triggers the intrinsic apoptosis pathway, marked by cytochrome c release and caspase-dependent cell death.[2][3] This effect is preferentially observed in transformed cancer cells over normal cells.[4]
-
Anti-angiogenesis and Vascular Normalization : this compound inhibits the formation of endothelial cell cords stimulated by key growth factors such as VEGF, EGF, and FGF.[3][4] Unlike many tyrosine kinase inhibitors, it does not block proximal growth factor receptor signaling but rather induces a reversible, non-G2/M-dependent growth arrest in primary endothelial cells.[3][4] In vivo, this compound has been shown to inhibit neovascularization and promote the normalization of existing tumor vasculature.[3][4]
A proposed mechanism in RCC suggests that this compound may also target the RNA-binding protein RBM39. This action is thought to enhance apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by upregulating Death Receptor 5 (DR5) and downregulating the anti-apoptotic protein Bcl-2.[5]
Data Presentation
Quantitative data from preclinical studies are summarized below, demonstrating this compound's potency in inhibiting cell proliferation and angiogenesis.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line Type | EC50 (Antiproliferation) | Reference |
|---|---|---|
| Broad Range (120 lines) | < 50 µM for >70% of cell lines | [2][4] |
| Calu-6 (Lung Carcinoma) | 10 µM | [4] |
| A-375 (Melanoma) | 25 µM | [4] |
Note: The effective free drug concentration is significantly lower, as this compound is highly protein-bound (≥99.7%). An EC50 of 50 µM in media with 10% FBS corresponds to a free concentration of approximately 5 µmol/L, which is clinically relevant.[4]
Table 2: In Vitro Anti-angiogenic Activity of this compound
| Assay Type | Growth Factor | EC50 | Reference |
|---|---|---|---|
| Endothelial Cord Formation | VEGF | 47 nM | [2] |
| Endothelial Cord Formation | EGF | 34 nM | [2] |
| Endothelial Cord Formation | FGF | 103 nM |[2] |
Key Preclinical Findings in RCC
The most significant finding in RCC-specific preclinical research is the synergistic effect of this compound when combined with the tyrosine kinase inhibitor Sunitinib. In a Caki-1 human renal cell carcinoma xenograft model, neither this compound nor Sunitinib alone showed significant activity; however, the combination of the two agents resulted in a significant delay in tumor growth.[3][4] This suggests a complementary mechanism of action, where this compound's unique anti-angiogenic and mitotic inhibition properties enhance the effects of VEGFR-targeted therapy.
Caption: Synergistic effect of this compound and Sunitinib in an RCC model.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in RCC research, based on standard methodologies cited in the literature.[4]
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed RCC cells (e.g., Caki-1, A498, 786-O) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Apoptosis Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Seed RCC cells in 6-well plates and grow to ~70% confluency. Treat with varying concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: In Vivo RCC Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 Caki-1 RCC cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Sunitinib alone, this compound + Sunitinib).
-
Drug Administration:
-
This compound: Administer intravenously or via intraperitoneal injection according to a predetermined dose and schedule (e.g., 50 mg/kg, daily).[2]
-
Sunitinib: Administer via oral gavage.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations: Pathways and Workflows
Caption: this compound's dual mechanism of action in renal cell carcinoma.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Tasisulam: A Tool for Investigating Melanoma Cell Proliferation
Application Notes and Protocols for Researchers
Introduction
Tasisulam is a novel acyl-sulfonamide with dual anti-tumor activity, functioning through the induction of mitotic catastrophe and anti-angiogenesis.[1][2] In melanoma, a cancer known for its high resistance to conventional therapies, this compound has demonstrated pro-apoptotic and anti-proliferative effects.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study melanoma cell proliferation. The document details its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on melanoma cells.
Mechanism of Action
This compound exerts its anti-melanoma effects primarily through two interconnected mechanisms:
-
Induction of G2/M Cell Cycle Arrest: this compound treatment of melanoma cells, such as the A-375 cell line, leads to a concentration-dependent increase in the proportion of cells with 4N DNA content.[2] This indicates an arrest in the G2 or M phase of the cell cycle, preventing the cells from completing mitosis.[1]
-
Activation of the Intrinsic Apoptotic Pathway: Following cell cycle arrest, this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[1][4] This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis, ultimately leading to programmed cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in melanoma.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line Type | Number of Cell Lines Tested | Parameter | Value | Reference |
| Various Cancers (including Melanoma) | 120 | EC50 | < 50 µM in >70% of cell lines | [2] |
Table 2: Clinical Efficacy of this compound in Metastatic Melanoma (Phase 3 Trial) [5]
| Treatment Arm | Response Rate | Median Progression-Free Survival | Median Overall Survival |
| This compound | 3.0% | 1.94 months | 6.77 months |
| Paclitaxel (B517696) | 4.8% | 2.14 months | 9.36 months |
Note: The phase 3 clinical trial was stopped early due to safety concerns related to hematologic toxicity in a subset of patients with low this compound clearance.[5]
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced G2/M arrest and subsequent apoptosis in melanoma cells.
Experimental Workflow
Caption: Workflow for studying this compound's effects on melanoma cell proliferation.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent melanoma cell lines.
Materials:
-
Melanoma cell line (e.g., A-375, SK-MEL-23)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing melanoma cells and resuspend in complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of melanoma cells treated with this compound.
Materials:
-
Melanoma cell line
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed melanoma cells in 6-well plates and allow them to attach and grow to 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., IC50 value determined from the MTT assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol outlines the procedure for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Melanoma cell line
-
Complete culture medium
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat melanoma cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
-
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of a Sulfonimidamide-Based Analog of this compound and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tasisulam: A Tool for Investigating RNA Splicing Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is a synthetic sulfonamide that has garnered significant interest in cancer research due to its unique dual mechanism of action, which includes antiangiogenic and antimitotic properties.[1][2] More recently, this compound and related sulfonamides have been characterized as "molecular glue" degraders.[3][4] These compounds function by inducing the proximity of the RNA-binding protein 39 (RBM39) to the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[5][6] This induced interaction leads to the polyubiquitination and subsequent proteasomal degradation of RBM39.[5][7]
RBM39 is a critical component of the spliceosome, playing a key role in pre-mRNA splicing.[5][8] Its degradation by this compound results in widespread alterations in RNA splicing, leading to cell cycle arrest, apoptosis, and potent antitumor activity in various cancer models.[1][6][9] This unique mechanism of action makes this compound a valuable research tool for elucidating the complex processes of RNA splicing and its role in cancer biology. These application notes provide an overview of this compound's mechanism and detailed protocols for its use in investigating RNA splicing.
Mechanism of Action
This compound acts as a molecular glue, stabilizing the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39. This ternary complex formation facilitates the transfer of ubiquitin molecules to RBM39, marking it for degradation by the proteasome. The subsequent depletion of RBM39 disrupts normal splicing patterns, leading to the generation of aberrant mRNA transcripts and ultimately, cancer cell death.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the related sulfonamide, indisulam, which shares the same mechanism of action.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Over 70% of 120 cell lines tested | Various solid tumors | < 50 | [2][9] |
| Calu-6 | Non-small cell lung | < 50 | [2][9] |
| A-375 | Melanoma | < 50 | [2][9] |
| HCT-116 | Colorectal | < 50 | [2] |
| NUGC-3 | Gastric | < 50 | [2] |
| MV-4-11 | Leukemia | < 50 | [2] |
| QGP-1 | Pancreatic | < 50 | [9] |
Table 2: In Vitro Effects of this compound on Angiogenesis
| Assay | Growth Factor | EC50 (nM) | Reference |
| Endothelial Cell Cord Formation | VEGF | 47 | [2] |
| Endothelial Cell Cord Formation | FGF | 103 | [2] |
| Endothelial Cell Cord Formation | EGF | 34 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on RNA splicing and cellular processes.
Protocol 1: Analysis of RBM39 Degradation by Western Blotting
This protocol details the detection of RBM39 protein levels in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-RBM39 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate DCAF15-RBM39 Interaction
This protocol confirms the this compound-dependent interaction between DCAF15 and RBM39.
Materials:
-
Cells co-transfected with tagged DCAF15 and RBM39 (e.g., FLAG-DCAF15 and HA-RBM39)
-
This compound and DMSO
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-FLAG)
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
Antibody for Western blotting (e.g., anti-HA)
Procedure:
-
Cell Treatment and Lysis: Treat transfected cells with this compound or DMSO, then lyse in non-denaturing buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-FLAG antibody overnight, then add protein A/G beads to pull down the complex.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-HA antibody to detect co-immunoprecipitated RBM39.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound and DMSO
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.
-
Staining: Wash out ethanol and resuspend cells in PI staining solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: RNA Sequencing to Identify Splicing Alterations
This protocol provides a general workflow for analyzing global changes in RNA splicing induced by this compound.
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control. Extract total RNA and assess its quality and integrity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and prepare sequencing libraries.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential splicing events (e.g., exon skipping, intron retention) between this compound-treated and control samples.
-
-
Validation: Validate key splicing changes using techniques like RT-PCR.
Conclusion
This compound's well-defined mechanism as a molecular glue degrader of the splicing factor RBM39 makes it an invaluable tool for studying the intricacies of RNA splicing and its deregulation in cancer. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular and molecular consequences of splicing modulation by this compound, paving the way for a deeper understanding of this fundamental biological process and the development of novel therapeutic strategies.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tasisulam Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of Tasisulam, a novel anti-cancer agent. Detailed protocols for key in vitro and in vivo experiments are included to ensure robust and reproducible results.
Introduction
This compound is an acylsulfonamide with a dual mechanism of action, making it a compound of interest in oncology research. It induces apoptosis through the intrinsic mitochondrial pathway and exhibits anti-angiogenic properties.[1][2][3] Preclinical studies have demonstrated its broad anti-tumor activity across a variety of malignancies, including leukemia, melanoma, non-small cell lung cancer, colon, ovarian, renal, and breast cancers.[3] this compound treatment leads to a cell cycle block at the G2/M phase, followed by caspase-dependent apoptosis.[1][2]
Mechanism of Action
This compound's anti-cancer effects are primarily attributed to two distinct mechanisms:
-
Induction of Apoptosis: this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, including the cleavage of caspase-9 and PARP (Poly (ADP-ribose) polymerase), ultimately resulting in programmed cell death.[2][4]
-
Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. It has been shown to block endothelial cell cord formation induced by key growth factors such as VEGF, EGF, and FGF.[2]
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | EC50/IC50 (µM) |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 |
| A-375 | Melanoma | 25 |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
| Various | Leukemia & Lymphoma | 7 - 40 |
Note: Over 70% of 120 cell lines tested showed an EC50 of less than 50 µM.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models.
| Xenograft Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition |
| Calu-6 | Non-Small Cell Lung | 25 or 50 mg/kg/day, i.v., 5 days on/2 days off for 2 weeks | Dose-dependent, up to 77% reduction in tumor volume |
| A-375 | Melanoma | Not specified | Similar efficacy to Calu-6 model |
| HCT-116 | Colorectal | Not specified | Similar efficacy to Calu-6 model |
| NUGC-3 | Gastric | Not specified | Similar efficacy to Calu-6 model |
| MV-4-11 | Leukemia | Not specified | Similar efficacy to Calu-6 model |
| QGP-1 | Pancreatic | Not specified | Similar efficacy to Calu-6 model |
| Caki-1 | Renal Cell Carcinoma | 25 mg/kg | Modest effect alone, significant delay in combination with sunitinib |
Experimental Protocols
Experimental Workflow Overview
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and PARP, key indicators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology, #9661, 1:1000 dilution)
-
Rabbit anti-PARP (e.g., Cell Signaling Technology, #9542, 1:1000 dilution, detects full-length and cleaved PARP)
-
Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol is for evaluating the anti-angiogenic activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Matrigel
-
VEGF (or other angiogenic factors)
-
This compound
-
Hemoglobin assay kit
-
CD31 antibody for immunohistochemistry
Procedure:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix with VEGF (e.g., 150 ng/mL) and this compound at the desired concentration. Keep the mixture on ice.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
Treatment: Administer this compound systemically if required by the experimental design.
-
Plug Excision: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize a portion of the plug and measure hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and perform immunohistochemistry for the endothelial cell marker CD31 to visualize and quantify blood vessels.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to dissolve and prepare Tasisulam for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam (formerly LY573636) is a novel sulfonamide with potent anti-tumor activity demonstrated in a variety of cancer models. Its mechanism of action is multifaceted, primarily characterized by the induction of apoptosis via the intrinsic pathway and the inhibition of mitotic progression, leading to G2/M cell cycle arrest.[1][2] Additionally, this compound exhibits anti-angiogenic properties by impeding endothelial cell cord formation.[1][2] These characteristics make this compound a compound of significant interest in cancer research and drug development.
This document provides detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experimental settings, ensuring reproducible and accurate results.
Chemical Properties and Solubility
This compound is a white to beige powder. Its solubility is a critical factor for the preparation of stock and working solutions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrCl₂NO₃S₂ | [1] |
| Molecular Weight | 415.11 g/mol | [1] |
| Solubility in DMSO | 2 mg/mL (clear solution) | |
| ≥ 20.3 mg/mL | [3] | |
| 250 mg/mL (with ultrasonic assistance) | [1] | |
| Solubility in Water | Poorly soluble | Inferred from solvent recommendations |
| Solubility in Ethanol | Poorly soluble | Inferred from solvent recommendations |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
I. Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)
-
Calibrated pipettes and sterile tips
Protocol:
-
Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder and place it into a sterile tube or vial.
-
Dissolution:
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed this compound). A common starting concentration is 10-50 mM.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
For higher concentrations (up to 250 mg/mL), sonication in a water bath may be necessary to achieve complete dissolution.[1]
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
II. Preparation of this compound Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution to the final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes and pipettes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not exceed a final DMSO concentration of 0.5% in the culture medium, as higher concentrations can be toxic to cells. A final DMSO concentration of <0.1% is ideal.
-
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound. Ensure an equivalent volume of medium with the same final DMSO concentration is added to the vehicle control wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Recommended Working Concentrations for In Vitro Assays:
-
Antiproliferative Assays: A broad range of 200 nM to 200 µM can be tested.[4] EC₅₀ values are often observed in the range of 10-50 µM for various cancer cell lines.[4][5]
-
Cell Cycle Analysis: Concentrations of 25-50 µM have been shown to induce G2/M arrest.[4]
-
Anti-angiogenesis (Endothelial Tube Formation) Assays: EC₅₀ values have been reported in the nanomolar range (e.g., 34-103 nM).[3][6]
III. Preparation of this compound Formulation for In Vivo Experiments
Objective: To prepare a stable and injectable formulation of this compound for administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
This protocol is based on a commonly used formulation for poorly water-soluble compounds.
-
Prepare a concentrated this compound solution in DMSO: Dissolve the required amount of this compound in DMSO.
-
Add each solvent sequentially with thorough mixing at each step:
-
To the this compound/DMSO solution, add PEG300.
-
Next, add Tween-80.
-
Finally, add saline to reach the final desired volume.
-
-
Example Formulation (for a final concentration of ≥ 2.08 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
To prepare 1 mL of this formulation, start with a more concentrated DMSO stock of this compound (e.g., 20.8 mg/mL) and add 100 µL to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix well, and finally add 450 µL of saline.[4]
-
-
Final Preparation: Ensure the final solution is clear and free of precipitation. If necessary, gentle warming or sonication can be used to aid dissolution. The solution should be prepared fresh before each use.
Visualized Workflows and Pathways
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Mimicking Tasisulam's Anti-Cancer Effects by Lentiviral shRNA-Mediated Knockdown of RBM39: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasisulam is an aryl sulfonamide that has demonstrated anti-cancer activity by functioning as a "molecular glue." It induces the degradation of the RNA-binding motif protein 39 (RBM39), a key regulator of RNA splicing.[1][2][3] this compound facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3] This degradation results in widespread alternative splicing events, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][4]
This document provides detailed application notes and protocols for mimicking the effects of this compound by using lentiviral short hairpin RNA (shRNA) to knock down RBM39 expression. This approach allows for the specific and long-term suppression of RBM39, enabling researchers to study the functional consequences of its loss and to validate it as a therapeutic target in various cancer models.
Mechanism of Action: this compound-Induced RBM39 Degradation
This compound acts as a molecular glue, bringing RBM39 and the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex into close proximity. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The subsequent loss of RBM39 disrupts normal pre-mRNA splicing, leading to the generation of aberrant transcripts and proteins, which in turn triggers anti-tumor responses.[2][3][5]
Caption: this compound-induced degradation of RBM39.
Experimental Workflow
The following diagram outlines the key steps to knock down RBM39 using lentiviral shRNA and subsequently analyze the phenotypic and molecular consequences.
Caption: Workflow for RBM39 knockdown and analysis.
Data Presentation
Table 1: Validated shRNA Sequences for Human RBM39
| shRNA Identifier | Target Sequence (5'-3') | Source/Vector | Target Cell Line(s) | Knockdown Efficiency | Reference |
| shRBM39 #188 | Not specified | pLKO.1 | BE2C, SK-N-AS | >90% (protein) | [1] |
| shRBM39 #190 | Not specified | pLKO.1 | BE2C, SK-N-AS | >90% (protein) | [1] |
| shRNA #3 | Not specified | GIPZ lentiviral vector | HepG2 | Significant (mRNA & protein) | [6] |
| shRNA #1 | GCTGTTGACAGTGAGCGATCCGTCACGTTGATAACCCAATAGTGAAGCCACAGATGTATTGGGTTATCAACGTGACGGACTGCCTACTGCCTCG | Not specified | MEF | 80% (mRNA) | [7] |
| shRNA #9 | GCTGTTGACAGTGAGCGCCGCCACAAGGTACGCAATAACTAGTGAAGCCACAGATGTAGTTATTGCGTACCTTGTGGCGTTGCCTACTGCCTCG | Not specified | MEF, KH2 ES | 95% (MEF, mRNA), 90% (KH2 ES, mRNA) | [7] |
Table 2: this compound EC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Calu-6 | Lung Carcinoma | 10 | [8] |
| A-375 | Melanoma | 25 | [8] |
| HCT-116 | Colorectal Carcinoma | Not specified, but sensitive | [9] |
| NUGC-3 | Gastric Cancer | Not specified, but sensitive | [9] |
| MV-4-11 | Leukemia | Not specified, but sensitive | [9] |
| Caki-1 | Renal Cell Carcinoma | Not specified, but sensitive | [10] |
Table 3: Representative Alternative Splicing Events Upon RBM39 Knockdown
| Gene | Splicing Event | Cell Line(s) | Consequence | Reference |
| EED | Exon 8 and 9 skipping | BE2C, SK-N-AS | Disruption of polycomb-repressive complex 2 | [1] |
| ATM | Exon 52 and 53 skipping | Ovarian Cancer Cells | Likely disrupts kinase domain | [9] |
| BRCA1 | Exon 9 skipping | Ovarian Cancer Cells | Frameshift and premature stop codon | [9] |
| TP53BP1 | Exon 17 skipping | Ovarian Cancer Cells | Frameshift and premature stop codon | [9] |
| CDK4 | Exon 2-4 skipping | IMR-32, KELLY | Reduced protein expression | [11] |
| TYMS | Intron retention between exon 4 and 5 | IMR-32 | Reduced protein expression | [11] |
| THOC1 | Splicing disorder | T-ALL cells | Loss of protein | [5] |
| EZH2 | Exon skipping | T-ALL cells | Loss of protein | [5] |
Experimental Protocols
Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lentiviral transfer plasmid (containing shRNA against RBM39), packaging plasmid (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 1.3–1.5 x 10^6 HEK293T cells in a 10-cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-15 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C for 4-6 hours, then replace the medium with fresh complete growth medium.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
A second harvest can be performed at 72 hours post-transfection. The viral supernatant can be used immediately or stored at -80°C.
-
Lentiviral Transduction of Target Cells
This protocol is for transducing your target cancer cell line with the produced lentiviral particles.
Materials:
-
Target cancer cells
-
Complete growth medium for the target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
Procedure:
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction:
-
Remove the medium from the cells.
-
Add fresh medium containing polybrene to a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection:
-
24-48 hours post-transduction, add puromycin to the medium to select for transduced cells. The optimal puromycin concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve for your specific cell line.[12][13]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
Validation of RBM39 Knockdown
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against RBM39
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the transduced and control cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RBM39 antibody (e.g., 1:1000 dilution) and loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of RBM39 knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for RBM39 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from transduced and control cells and reverse transcribe to cDNA.
-
qPCR: Perform qPCR using primers for RBM39 and a housekeeping gene.
-
Analysis: Calculate the relative expression of RBM39 mRNA using the ΔΔCt method to determine the knockdown efficiency at the transcript level.
Downstream Functional Assays
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT):
-
Seed transduced and control cells in a 96-well plate.
-
At the desired time points, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Procedure (CellTiter-Glo):
-
Seed transduced and control cells in a 96-well opaque plate.
-
At the desired time points, add CellTiter-Glo reagent to each well.
-
Mix and incubate at room temperature for 10 minutes.
-
Measure luminescence.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Harvest transduced and control cells.
-
Wash the cells with PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Procedure:
-
RNA Sequencing: Extract high-quality RNA from RBM39 knockdown and control cells and perform RNA sequencing.
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., rMATS, SpliceFisher) to identify and quantify alternative splicing events such as exon skipping, intron retention, and alternative 3' or 5' splice site usage.[1][9]
-
Validation: Validate key alternative splicing events by RT-PCR using primers that flank the alternatively spliced region, followed by gel electrophoresis to visualize the different isoforms.
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to effectively mimic the anti-cancer effects of this compound by depleting RBM39 using lentiviral shRNA. This approach is a powerful tool for investigating the role of RBM39 in cancer biology and for the preclinical validation of RBM39 as a therapeutic target. The provided data tables offer valuable information for experimental design and interpretation of results. By following these detailed methodologies, researchers can gain deeper insights into the consequences of RBM39 loss and its potential as a therapeutic strategy in oncology.
References
- 1. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Puromycin titration of cancer cell lines [protocols.io]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes: In Vivo Imaging of Tasisulam's Effect on Tumor Vasculature
Application Notes and Protocols: Investigating the Synergistic Potential of Tasisulam with TRAIL Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no direct preclinical or clinical studies have been published evaluating the synergistic effects of Tasisulam in combination with TRAIL (TNF-Related Apoptosis-Inducing Ligand) therapy. The following application notes and protocols are based on the known mechanisms of each agent individually and provide a hypothetical framework for investigating their potential synergy.
Introduction
This compound is an anticancer agent known to induce apoptosis through the intrinsic mitochondrial pathway and inhibit angiogenesis.[1][2][3] It has shown activity in a range of tumors, although its clinical development was halted due to toxicity and insufficient efficacy in later trials.[4][5][6] TRAIL is a cytokine that induces apoptosis selectively in cancer cells through the extrinsic pathway by binding to death receptors DR4 and DR5.[7][8] However, many tumors exhibit resistance to TRAIL-mediated apoptosis.[9] Combining TRAIL with sensitizing agents is a promising strategy to overcome this resistance.[10][11]
This document outlines a rationale and a hypothetical experimental framework to explore the potential synergistic anti-tumor effects of combining this compound with TRAIL therapy. The hypothesis is that this compound may sensitize cancer cells to TRAIL-induced apoptosis by engaging a parallel apoptotic pathway and potentially modulating key regulatory proteins.
Rationale for Synergy
The pro-apoptotic mechanisms of this compound and TRAIL are distinct, suggesting a potential for a synergistic or additive effect when used in combination.
-
This compound: Induces the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2]
-
TRAIL: Activates the extrinsic apoptosis pathway by binding to death receptors DR4/DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC), which activates caspase-8, and subsequently caspase-3.[12][13]
A combined therapeutic approach could potentially lead to a more robust activation of the apoptotic cascade and overcome resistance mechanisms that may be present for either agent alone.
Signaling Pathways
This compound Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
TRAIL Signaling Pathway
Caption: TRAIL-induced extrinsic apoptosis pathway.
Hypothetical Quantitative Data
The following tables represent hypothetical data from a study investigating the synergy between this compound and TRAIL in a TRAIL-resistant cancer cell line (e.g., HT-29 colon cancer cells).
Table 1: Cell Viability (MTT Assay) at 48 hours
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Untreated) | - | 100 ± 4.5 |
| This compound | 10 µM | 85 ± 5.1 |
| TRAIL | 50 ng/mL | 92 ± 6.2 |
| This compound + TRAIL | 10 µM + 50 ng/mL | 45 ± 3.8 |
| p < 0.01 compared to either single agent, indicating synergy. |
Table 2: Apoptosis Induction (Annexin V/PI Staining) at 48 hours
| Treatment Group | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | Total Apoptosis (%) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound (10 µM) | 8.3 ± 1.1 | 4.2 ± 0.8 | 12.5 |
| TRAIL (50 ng/mL) | 5.6 ± 0.9 | 2.1 ± 0.4 | 7.7 |
| This compound + TRAIL | 28.9 ± 2.5 | 15.4 ± 1.9 | 44.3 |
| * p < 0.01 compared to either single agent. |
Table 3: Caspase Activity (Luminescent Assay) at 24 hours
| Treatment Group | Caspase-8 Activity (RLU, Mean ± SD) | Caspase-9 Activity (RLU, Mean ± SD) | Caspase-3/7 Activity (RLU, Mean ± SD) |
| Control (Untreated) | 1,500 ± 210 | 1,800 ± 250 | 2,200 ± 300 |
| This compound (10 µM) | 1,750 ± 230 | 8,500 ± 600 | 10,500 ± 850 |
| TRAIL (50 ng/mL) | 9,200 ± 750 | 2,100 ± 280 | 12,000 ± 900 |
| This compound + TRAIL | 15,600 ± 1100 | 14,800 ± 1200 | 35,000 ± 2100 |
| p < 0.01 compared to either single agent. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for testing this compound and TRAIL synergy.
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing vehicle control, this compound (e.g., 0.1-100 µM), TRAIL (e.g., 1-100 ng/mL), or a combination of both.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with the compounds as described above for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Protocol: Caspase Activity Assay
-
Cell Seeding and Treatment: Prepare cells in a white-walled 96-well plate (20,000 cells/well) and treat as described for 24 hours.
-
Reagent Preparation: Prepare the appropriate luminescent caspase substrate (e.g., Caspase-Glo® 8, 9, or 3/7).
-
Lysis and Detection: Add 100 µL of the Caspase-Glo® reagent to each well. Mix gently and incubate at room temperature for 1 hour.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the relative light unit (RLU) values to the protein concentration or cell number.
Protocol: Western Blotting for Mechanistic Insights
-
Protein Extraction: Treat cells in 6-well plates for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-DR5, anti-c-FLIP, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Conclusion and Future Directions
The provided protocols and hypothetical data outline a comprehensive strategy to evaluate the potential synergy between this compound and TRAIL therapy. If synergy is confirmed, this combination could represent a novel therapeutic approach for TRAIL-resistant cancers. Future studies should focus on in vivo xenograft models to validate the in vitro findings and assess the therapeutic efficacy and safety of the combination in a preclinical setting. Mechanistic studies should further elucidate how this compound sensitizes cells to TRAIL, for instance, by investigating its effect on the expression of death receptors or anti-apoptotic proteins like c-FLIP.
References
- 1. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAIL and chemotherapeutic drugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic drugs sensitize cancer cells to TRAIL-mediated apoptosis: up-regulation of DR5 and inhibition of Yin Yang 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRAIL stabilization and cancer cell sensitization to its pro-apoptotic activity achieved through genetic fusion with arginine deiminase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAIL in the Treatment of Cancer: From Soluble Cytokine to Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing tasisulam-related toxicities in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It induces mitotic catastrophe in cancer cells by causing G2/M phase arrest, leading to apoptosis through the intrinsic pathway.[1][2] Concurrently, it has anti-angiogenic effects by inhibiting endothelial cell cord formation.[1][2]
Q2: What are the most common toxicities observed with this compound administration in animal models?
A2: Consistent with clinical observations, the primary dose-limiting toxicity of this compound in preclinical studies is bone marrow suppression, leading to hematological toxicities.[1][3] The most significant of these are thrombocytopenia (a decrease in platelet count) and neutropenia (a decrease in neutrophil count).[1][3]
Q3: Is there a known correlation between this compound dose and the severity of toxicity?
A3: Yes, a strong correlation has been established between the maximum plasma concentration (Cmax) of this compound and the incidence and severity of hematological toxicities.[1] Preclinical animal studies were instrumental in identifying this relationship, which was later confirmed in human clinical trials where dosing strategies were adjusted to target a specific Cmax to manage toxicity.[1][3]
Q4: What is the likely mechanism behind this compound-induced myelosuppression?
A4: The broad pro-apoptotic activity of this compound suggests that its myelosuppressive effects are due to a direct impact on rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.[2] This is consistent with its mechanism of inducing apoptosis in cancer cells.[2]
Troubleshooting Guide
Issue 1: Severe thrombocytopenia or neutropenia observed after initial doses.
-
Possible Cause: The administered dose of this compound is too high for the specific animal model or strain, leading to excessive bone marrow suppression.
-
Troubleshooting Steps:
-
Dose Reduction: The most critical step is to lower the this compound dose in subsequent cohorts to a level that is better tolerated.
-
Pharmacokinetic Analysis: If possible, correlate hematological toxicity with plasma concentrations of this compound to establish a therapeutic window for your model.
-
Supportive Care: Implement supportive care measures as outlined in the experimental protocols below to help animals recover. This can include the use of hematopoietic growth factors.
-
Staggered Dosing: Consider alternative dosing schedules, such as less frequent administration, which might allow for bone marrow recovery between doses.
-
Issue 2: High inter-animal variability in hematological toxicity.
-
Possible Cause: Differences in individual animal metabolism, absorption, or underlying health status can lead to variable plasma concentrations of this compound, even at the same dose. This compound is highly protein-bound, and variations in plasma protein levels can affect drug exposure.
-
Troubleshooting Steps:
-
Baseline Health Screening: Ensure all animals are healthy and within a consistent age and weight range before study initiation.
-
Pharmacokinetic Sub-studies: Conduct a small pharmacokinetic study to understand the variability in drug exposure within your animal population.
-
Increase Group Size: A larger number of animals per group can help to statistically manage inter-individual variations.
-
Issue 3: Difficulty distinguishing between this compound toxicity and disease progression (e.g., in tumor models).
-
Possible Cause: Both advancing disease and drug toxicity can cause weight loss, lethargy, and changes in blood parameters.
-
Troubleshooting Steps:
-
Concurrent Control Groups: Always include a vehicle-treated tumor-bearing control group. Comparing the clinical signs and hematological parameters of the this compound-treated group to this control group is essential.
-
Tumor Burden Monitoring: Regularly measure tumor volume. Rapid increases in tumor size accompanied by deteriorating health are more indicative of disease progression.
-
Specific Toxicity Markers: Focus on the known toxicity profile of this compound. A sharp drop in platelets and neutrophils is a strong indicator of drug-related toxicity.
-
Quantitative Data on this compound-Related Hematological Toxicity (Clinical Data)
Table 1: Incidence of Grade 3/4 Hematological Toxicities in a Phase II Study in Soft Tissue Sarcoma Patients [4]
| Toxicity | Target Cmax 420 µg/mL (n=63) | Target Cmax 360 µg/mL (n=38) |
| Thrombocytopenia | 27.0% | Not specified |
| Neutropenia | 22.2% | Not specified |
| Grade 4 Thrombocytopenia and/or Neutropenia | 20.6% | 15.8% |
Table 2: Incidence of Grade 4 Hematological Toxicity in a Phase II Study in Non-Small Cell Lung Cancer (NSCLC) Patients [3]
| Target Cmax | Rate of Grade 4 Hematological Toxicity (Thrombocytopenia and/or Neutropenia) |
| 420 µg/mL | 34% |
| 380 µg/mL | 20% |
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Hematological Toxicity in Rodent Models
-
Animal Acclimatization: Acclimate animals to the facility for a minimum of 7 days prior to the experiment.
-
Baseline Measurements: Record the body weight of each animal. Collect a baseline blood sample (~50 µL) via the tail vein or saphenous vein for a complete blood count (CBC) to determine pre-treatment platelet and absolute neutrophil counts (ANC).
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous). Administer an equivalent volume of the vehicle to the control group.
-
Post-Treatment Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, hunched posture, and signs of bleeding (petechiae, bruising).
-
Collect blood samples for CBC analysis at predetermined time points. A suggested schedule would be on Days 3, 5, 7, 10, and 14 post-treatment to capture the nadir (lowest point) and recovery of blood counts.
-
-
Data Analysis:
-
Calculate the mean platelet count and ANC for each group at each time point.
-
Determine the platelet and neutrophil nadir for each dose group.
-
Calculate the percentage change in blood counts from baseline.
-
Protocol 2: Management of Severe Neutropenia in Rodent Models
-
Establish Intervention Criteria: Define a threshold for severe neutropenia that will trigger intervention. For example, an ANC below 0.5 x 10³/µL.
-
G-CSF Administration: If severe neutropenia is confirmed, administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production.
-
Dose: A typical dose for recombinant human G-CSF in mice is 100-250 µg/kg/day, administered subcutaneously.
-
Duration: Continue G-CSF administration daily until ANC recovery to a safe level (e.g., >1.0 x 10³/µL).
-
-
Supportive Care:
-
Provide supportive care, including softened or liquid food to encourage eating.
-
Consider prophylactic antibiotic therapy in consultation with a veterinarian if animals show signs of infection.
-
House animals in a clean environment to minimize the risk of opportunistic infections.
-
Visualizations
References
Tasisulam Experimental Optimization and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing Tasisulam dosage in preclinical research to minimize side effects and ensure experimental accuracy. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are inconsistent, or the potency is lower than expected. What could be the cause?
A1: Inconsistent or lower-than-expected potency is often due to this compound's high affinity for serum albumin (≥99.7% bound).[1] The effective (free) concentration of the drug in your cell culture medium is significantly lower than the total concentration added.
-
Troubleshooting Steps:
-
Calculate Free Drug Concentration: When using serum-containing media (e.g., 10% FBS), assume that the free concentration of this compound is approximately one-tenth of the total concentration. For example, a total concentration of 50 µM in media with 10% FBS corresponds to a clinically relevant free concentration of about 5 µM.[1]
-
Use Low-Serum or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free conditions for the duration of the experiment, this will provide a more accurate measure of this compound's intrinsic potency.
-
Maintain Consistent Serum Lots: If serum is required, use the same lot of FBS for all related experiments to minimize variability in albumin concentration.
-
Q2: I am observing significant cytotoxicity in my non-cancerous cell line controls. How can I mitigate this?
A2: While this compound shows preferential activity against cancer cells, some off-target effects on normal cells can occur, especially at higher concentrations.[1]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment on your control cell line to determine its specific IC50.
-
Time-Course Experiment: Reduce the incubation time. This compound's effects on the cell cycle can lead to apoptosis over time; shorter exposure may reveal a therapeutic window where cancer cells are more sensitive.
-
Review Cell Line Sensitivity: this compound's primary mechanism involves inducing G2/M arrest.[1][2] Rapidly dividing cells, even if non-cancerous, may be more susceptible. Consider using a more slowly dividing control cell line if appropriate for your experimental design.
-
Q3: What are the key considerations for designing an in vivo study with this compound to minimize animal toxicity?
A3: The primary dose-limiting toxicities observed in clinical trials were hematological, specifically thrombocytopenia and neutropenia.[3] These effects are linked to the drug's impact on mitotic progression.
-
Troubleshooting Steps:
-
Dose Fractionation: Instead of a single high dose, consider a fractionated dosing schedule, such as daily administration for 5 days followed by a 2-day break, which has been used in xenograft models.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct preliminary PK studies to understand the drug's half-life and clearance in your animal model. This can help in designing a dosing regimen that maintains a therapeutic level without reaching toxic peaks.
-
Monitor Animal Health: Closely monitor complete blood counts (CBCs) throughout the study to detect early signs of myelosuppression.
-
Loading and Chronic Dosing: In clinical settings, a higher loading dose followed by lower chronic doses was implemented to account for the long half-life and high albumin binding.[3] This strategy could be adapted for longer-term in vivo studies.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution or media | Poor solubility in aqueous solutions. | Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, do so gradually and vortex gently. Avoid creating highly concentrated aqueous solutions. |
| Difficulty replicating antiangiogenic effects in vitro | Use of inappropriate endothelial cell model or assay. | This compound inhibits growth factor-induced endothelial cord formation but does not typically induce apoptosis in primary endothelial cells.[1][2] Use a co-culture model (e.g., ECFC/ADSC) or a Matrigel cord formation assay to observe these effects.[1] |
| Unexpected variability in tumor growth in xenograft studies | Inconsistent drug administration or formulation. | Ensure the this compound solution is properly formulated and administered consistently (e.g., intravenous injection). Account for the high albumin binding in the animal model, which will influence the free drug concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to aid in experimental design.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (Total Drug Concentration) |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 µM |
| A-375 | Melanoma | 25 µM |
| HCT-116 | Colorectal | Sensitive (<50 µM) |
| NUGC-3 | Gastric | Sensitive (<50 µM) |
| MV-4-11 | Leukemia | Sensitive (<50 µM) |
| QGP-1 | Pancreatic | Sensitive (<50 µM) |
| Data sourced from Molecular Cancer Therapeutics.[1] Note: "Sensitive" is defined as an EC50 of less than 50 µM total drug concentration, which corresponds to a free drug concentration of less than 5 µM in media with 10% serum.[1] |
Table 2: In Vitro Antiangiogenic Activity of this compound
| Assay | EC50 |
| VEGF-induced cord formation | 47 nM |
| FGF-induced cord formation | 103 nM |
| EGF-induced cord formation | 34 nM |
| Data sourced from Molecular Cancer Therapeutics.[1][4] |
Table 3: Recommended In Vivo Dosage for Xenograft Models
| Dosage | Administration Route | Schedule | Efficacy |
| 25 mg/kg/day | Intravenous (i.v.) | 5 days on, 2 days off for 2 weeks | Dose-dependent antitumor activity. |
| 50 mg/kg/day | Intravenous (i.v.) | 5 days on, 2 days off for 2 weeks | Maximal reduction in tumor volume (77% in Calu-6 model).[1] |
| Data sourced from Molecular Cancer Therapeutics.[1] |
Key Experimental Protocols
In Vitro Antiproliferation Assay
-
Cell Lines: Calu-6, A-375, or other cancer cell lines of interest.
-
Culture Conditions: Culture cells according to ATCC guidelines. Plate cells in 96-well plates at a density that allows for logarithmic growth over the assay duration. Allow cells to adhere for 24 hours before treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the this compound-containing medium. Incubate for a period equivalent to two cell doublings.
-
Analysis: Determine cell viability using a standard method such as an MTS or resazurin-based assay. Calculate the EC50 value from the resulting concentration-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Plating: Plate 500,000 cells in a 10 cm dish and allow them to adhere for 24 hours.
-
Treatment: Treat cells with this compound at the EC50 concentration for the specific cell line for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The accumulation of cells in the G2/M phase (with 4N DNA content) is indicative of this compound's mechanism of action.[1][4]
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Calu-6 cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
This compound Administration: Prepare this compound in a sterile vehicle suitable for intravenous injection. Administer the drug at 25 or 50 mg/kg daily for 5 days, followed by a 2-day rest period, for a total of 2-3 weeks.[1] The control group should receive the vehicle only.
-
Monitoring and Analysis: Measure tumor volume with calipers 2-3 times per week. Monitor animal weight and overall health. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis or proliferation markers).
Visualizations
Caption: this compound's dual action: inducing cancer cell apoptosis and inhibiting tumor angiogenesis.
Caption: A workflow for optimizing this compound dosage from in vitro to in vivo experiments.
Caption: A logical guide for troubleshooting common issues in this compound in vitro experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Tasisulam Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Tasisulam-related experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exhibits a dual mechanism of action. Firstly, it induces mitotic catastrophe in cancer cells by causing an accumulation of cells in the G2/M phase of the cell cycle, leading to apoptosis.[1][2] Secondly, it has anti-angiogenic properties, inhibiting the formation of new blood vessels.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to prepare aliquots of the stock solution in anhydrous DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, though this can be cell-line dependent.[5][6][7]
Q3: Why am I observing significant variability in EC50 values across different cell lines?
The sensitivity of cancer cell lines to this compound can vary considerably. This variability can be attributed to the inherent genetic and phenotypic differences between cell lines. It is crucial to establish a dose-response curve for each cell line used in your experiments to determine the appropriate concentration range.
Q4: Can this compound's high protein binding affect my in vitro experiments?
Yes, this compound is known to be highly bound to albumin.[4] In cell culture media containing fetal bovine serum (FBS), the effective "free" concentration of this compound available to the cells will be lower than the total concentration added. This can lead to an underestimation of its potency. When comparing results across experiments, it is important to maintain a consistent percentage of FBS.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High background or false positives | Direct reduction of the assay reagent by this compound. | Run a cell-free control with this compound and the assay reagent to check for direct interaction. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content). |
| Low signal or unexpectedly high cell viability | This compound precipitation in the culture medium due to poor solubility at high concentrations. | Visually inspect the wells for precipitate. Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is not causing solubility issues. |
| High well-to-well variability | Uneven cell seeding or "edge effects" in the microplate. | Ensure a homogenous cell suspension before and during plating. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay) | Insufficient mixing or inappropriate solubilization agent. | Ensure complete dissolution by vigorous pipetting or using a plate shaker. Consider using SDS-based solubilizing solutions, which can be more effective than DMSO alone. |
Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control group | Mechanical stress during cell harvesting (especially for adherent cells) can damage the cell membrane. | Use a gentle cell detachment method, such as accutase or scraping, instead of harsh trypsinization. Allow cells to recover in suspension for a short period before staining. |
| No clear separation between live, apoptotic, and necrotic populations | Inappropriate compensation settings on the flow cytometer. | Use single-stained controls for each fluorochrome to set up the correct compensation matrix.[2] |
| Low percentage of apoptotic cells after this compound treatment | The chosen time point may be too early or too late to observe peak apoptosis. | Perform a time-course experiment to identify the optimal incubation period for detecting apoptosis in your specific cell line. |
| Shift in fluorescence of unstained cells | Autofluorescence of the cells, which can be exacerbated by drug treatment. | Run an unstained control to set the baseline fluorescence. If autofluorescence is high, consider using brighter fluorochromes or a different assay. |
Inconsistent Cell Cycle Analysis Results
| Observed Problem | Potential Cause | Recommended Solution |
| Broad G2/M peak or high coefficient of variation (CV) | Inconsistent staining, inappropriate flow rate, or cell clumps. | Ensure a single-cell suspension before and after staining. Run samples at a low flow rate on the cytometer.[1] |
| Absence of a clear G2/M arrest after this compound treatment | Cell line may be resistant to this compound's cell cycle effects. The concentration of this compound may be too low. | Confirm the sensitivity of your cell line to this compound. Perform a dose-response experiment to ensure you are using an effective concentration. |
| Unexpected increase in the sub-G1 population | This indicates an increase in apoptotic cells with fragmented DNA, which is an expected outcome of this compound treatment. | Quantify the sub-G1 peak as a measure of apoptosis and correlate it with other apoptosis assays. |
Data Presentation
This compound Antiproliferative Activity (EC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Calu-6 | Non-small cell lung carcinoma | 10 | [2] |
| A-375 | Melanoma | 25 | [2] |
| HCT-116 | Colorectal | <50 | |
| NUGC-3 | Gastric | <50 | |
| MV-4-11 | Leukemia | <50 | |
| QGP-1 | Pancreatic | <50 |
Note: Over 70% of 120 cell lines tested showed an EC50 of less than 50 µM.
This compound Effect on Endothelial Cell Cord Formation
| Growth Factor | EC50 (nM) | Reference |
| VEGF | 47 | [2] |
| FGF | 103 | [2] |
| EGF | 34 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound-induced mitotic catastrophe signaling pathway.
Caption: this compound's inhibitory effect on angiogenesis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mct.aacrjournals.org [mct.aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rsc.org [rsc.org]
Addressing the high plasma protein binding of Tasisulam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasisulam, with a specific focus on addressing its high plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticancer agent that has demonstrated a dual mechanism of action.[1][2] It induces apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[1][2] Additionally, it exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow.[1][2] this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis.[1]
Q2: Why is the high plasma protein binding of this compound a significant issue?
This compound is approximately 99% bound to plasma proteins, primarily albumin.[1] This high level of binding presents several pharmacological challenges:
-
Reduced Bioavailability: Only the unbound (free) fraction of a drug is pharmacologically active and able to reach its target site. High protein binding significantly reduces the concentration of free this compound available to exert its anticancer effects.
-
Altered Pharmacokinetics: The extensive binding to albumin results in a long terminal half-life of the drug, which can lead to drug accumulation with repeated dosing.[1]
-
Increased Risk of Toxicity: In clinical trials, the high protein binding and long half-life of this compound made dosing difficult. A subset of patients with low clearance of the drug experienced accumulation and severe toxicity, including myelosuppression, which led to the halt of a Phase 3 trial.
-
Potential for Drug-Drug Interactions: Co-administration of other drugs that also bind to albumin could potentially displace this compound, leading to a sudden increase in the free drug concentration and associated toxicity.
Q3: What is the reported plasma protein binding of this compound in different species?
In vitro studies have shown that this compound is highly protein-bound (approximately 99%) in the plasma of humans, mice, rats, and dogs.[1]
Troubleshooting Guides
Issue 1: Inconsistent or low potency of this compound in in vitro/in vivo experiments.
Possible Cause: High plasma protein binding in the experimental system is reducing the free concentration of this compound.
Troubleshooting Steps:
-
Quantify Free Drug Concentration: It is crucial to measure the unbound concentration of this compound in your experimental setup. Standard assays often measure total drug concentration, which can be misleading for highly protein-bound drugs.
-
Adjust for Protein Content in Media: If using serum-containing media for in vitro assays, be aware that the protein content will sequester a significant portion of the this compound. Consider using serum-free media or media with a defined, lower protein concentration if your cell line allows.
-
Consider Species-Specific Protein Binding: If conducting animal studies, remember that the extent of plasma protein binding can vary between species, potentially affecting the pharmacokinetic and pharmacodynamic profile of this compound.
Issue 2: Difficulty in determining the unbound fraction of this compound due to its high binding affinity.
Possible Cause: Standard methods for measuring plasma protein binding may not be sensitive enough for compounds with very low free fractions.
Troubleshooting Steps:
-
Optimize Equilibrium Dialysis: This is considered the gold standard for determining plasma protein binding. For highly bound drugs, extend the dialysis time to ensure equilibrium is reached and use a sensitive analytical method like LC-MS/MS for quantification.
-
Employ Ultrafiltration with Caution: While faster, ultrafiltration can be prone to errors with highly bound drugs due to non-specific binding to the membrane and potential shifts in equilibrium. Careful validation of the method is essential.
-
Consider Advanced Techniques: For very highly bound compounds, consider specialized techniques like equilibrium gel filtration.
Data Summary
Table 1: Plasma Protein Binding of this compound
| Parameter | Value | Species | Reference |
| Percentage Bound | ~99% | Human, Mouse, Rat, Dog | [1] |
| Primary Binding Protein | Albumin | Human | [1] |
| Binding Affinity (Kd) | Data not publicly available. Would need to be determined experimentally. | - | - |
| Maximum Binding Capacity (Bmax) | Data not publicly available. Would need to be determined experimentally. | - | - |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework. Optimization for this compound may be required.
Materials:
-
96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 12-14 kDa MWCO)
-
This compound stock solution
-
Control plasma (from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Spike the control plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis wells.
-
Add an equal volume of PBS to the corresponding buffer chamber of the wells.
-
Seal the plate and incubate at 37°C with gentle shaking for an extended period (e.g., 18-24 hours) to ensure equilibrium is reached for the highly bound compound.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage bound is then calculated as: (1 - fu) x 100%
Protocol 2: Strategies to Potentially Mitigate High Plasma Protein Binding in Preclinical Models
These are exploratory strategies that may require significant formulation development.
1. Nanoparticle-Based Delivery Systems:
-
Rationale: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from plasma proteins, altering its pharmacokinetic profile and potentially enhancing its delivery to tumor tissues.
-
General Approach:
-
Select a biocompatible and biodegradable polymer or lipid.
-
Incorporate this compound into the nanoparticle matrix during formulation.
-
Characterize the nanoparticles for size, surface charge, drug loading, and in vitro release kinetics.
-
Evaluate the efficacy of the this compound-loaded nanoparticles in vitro and in vivo.
-
2. Use of Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, potentially altering their interaction with plasma proteins.
-
General Approach:
-
Screen different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) for their ability to form a complex with this compound.
-
Characterize the formation and stability of the this compound-cyclodextrin complex.
-
Evaluate the effect of the complex on this compound's plasma protein binding in vitro.
-
Assess the pharmacokinetic and pharmacodynamic properties of the complex in vivo.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for determining plasma protein binding.
Caption: Consequences of high plasma protein binding.
References
Cell line-specific responses to Tasisulam treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tasisulam.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel anti-cancer agent that functions as a "molecular glue."[1][2][3] It selectively induces the degradation of the RNA-binding protein RBM39. This compound facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][3] This disruption of RNA splicing leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[1][2][4][5]
Q2: What are the downstream consequences of RBM39 degradation by this compound?
A2: The degradation of RBM39, an essential splicing factor, leads to widespread splicing abnormalities in the transcriptome.[3][6][7] This aberrant splicing affects genes crucial for cell cycle progression and survival. The disruption of these processes is a key contributor to the observed G2/M cell cycle arrest and induction of the intrinsic apoptotic pathway.[1][4][5]
Q3: How does this compound's high protein binding affect in vitro experiments?
A3: this compound is highly bound to albumin (approximately 99.7%) in human plasma.[8][9] In cell culture media containing fetal bovine serum (FBS), a significant portion of the drug will be bound to serum albumin, reducing the concentration of free, biologically active this compound.[8] It is crucial to consider this when determining effective concentrations for your experiments. The effective free drug concentration is significantly lower than the total concentration added to the media. For instance, a total concentration of 50 µmol/L in media with 10% FBS corresponds to a free drug concentration of about 5 µmol/L.[8]
Q4: In which cancer cell lines is this compound effective?
A4: this compound has demonstrated a broad range of activity in over 120 tumor cell lines, including those from leukemia, melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers.[5][9] Cell lines are generally considered sensitive if their antiproliferation EC50 is less than 50 μmol/L.[5][8]
Q5: What is the observed effect of this compound on endothelial cells?
A5: this compound exhibits anti-angiogenic properties by inhibiting endothelial cell cord formation induced by growth factors like VEGF, FGF, and EGF.[4][5] However, unlike its effect on cancer cells, it does not typically induce apoptosis in primary endothelial cells but rather causes a reversible, non-G2/M-dependent growth arrest.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound on cell viability. | 1. High Protein Binding: The high albumin content in the fetal bovine serum (FBS) of your cell culture medium is sequestering the this compound, reducing its effective concentration.[8][9] 2. Incorrect Drug Concentration: The concentration range used may not be appropriate for your specific cell line. 3. Cell Line Resistance: The cell line you are using may be resistant to this compound (EC50 > 50 µmol/L).[8] 4. Incubation Time: The treatment duration may be too short for the effects to manifest.[10] | 1. Adjust for Protein Binding: Consider the FBS percentage in your media and adjust the this compound concentration accordingly. You may need to use a higher nominal concentration to achieve the desired effective concentration. Alternatively, consider using low-serum media for the duration of the treatment, if appropriate for your cell line. 2. Optimize Concentration: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal range for your cell line. 3. Verify Cell Line Sensitivity: If possible, use a known sensitive cell line (e.g., Calu-6, A-375) as a positive control. Refer to published data for expected sensitivity. 4. Extend Incubation Time: For proliferation assays, consider incubation times of 48 to 72 hours, as the effects of this compound are cell-cycle dependent and may take time to become apparent.[10][11] |
| High variability between replicates in cell viability assays. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. 3. This compound Precipitation: The compound may not be fully solubilized at higher concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Proper Solubilization: Prepare a high-concentration stock solution of this compound in DMSO and ensure it is fully dissolved before diluting it in your culture medium. Perform serial dilutions to reach your final concentrations. |
| No detection of apoptosis markers (e.g., cleaved caspases, cleaved PARP) by Western blot. | 1. Suboptimal Time Point: The time point of cell lysis may be too early or too late to capture the peak of apoptosis. 2. Insufficient Drug Concentration: The this compound concentration may not be high enough to induce a detectable level of apoptosis. 3. Lysate Preparation: The protein of interest may have been degraded during sample preparation. | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points following this compound treatment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection. 2. Increase this compound Concentration: Use a concentration known to induce apoptosis (e.g., 25-50 µM for sensitive lines like Calu-6 and A-375).[11] 3. Use Protease Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors to protect your target proteins. |
| Difficulty in interpreting cell cycle analysis (FACS) data. | 1. Cell Clumping: Aggregates of cells can be misinterpreted as cells in G2/M or polyploid cells. 2. RNA Staining: Propidium iodide (PI) can also bind to RNA, leading to inaccurate DNA content measurements. 3. Incorrect Gating: Improperly set gates can lead to misinterpretation of cell cycle phases. | 1. Prepare a Single-Cell Suspension: Gently triturate the cell pellet and consider passing the cell suspension through a cell strainer before staining. 2. RNase Treatment: Always include an RNase treatment step in your staining protocol to ensure that PI only binds to DNA. 3. Use Controls: Use an untreated control sample to properly set the gates for G1 and G2/M populations. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µmol/L) | Reference |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [8] |
| A-375 | Melanoma | 25 | [8] |
| HCT-116 | Colorectal | Sensitive (<50 µmol/L) | [5] |
| NUGC-3 | Gastric | Sensitive (<50 µmol/L) | [5] |
| MV-4-11 | Leukemia | Sensitive (<50 µmol/L) | [5] |
| QGP-1 | Pancreatic | Sensitive (<50 µmol/L) | [5] |
| HeLa | Cervical Cancer | Resistant (>50 µmol/L) | [12] |
Note: Sensitivity is defined as an EC50 < 50 µmol/L. The EC50 values represent the total drug concentration in media supplemented with 10% FBS.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the EC50 of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations (e.g., ranging from 0.1 µM to 200 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze this compound-induced cell cycle arrest.
Materials:
-
This compound-treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells for each condition. For adherent cells, trypsinize and collect. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the untreated control to set the gates for G1, S, and G2/M phases based on the DNA content histogram.
Apoptosis Detection by Western Blot
This protocol is for detecting key apoptosis markers like cleaved Caspase-9 and cleaved PARP.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-9, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment (e.g., 48 hours with 25 µM this compound), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the expression of cleaved Caspase-9 and cleaved PARP relative to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound acts as a molecular glue to induce RBM39 degradation.
Caption: Downstream cellular consequences of this compound-induced RBM39 degradation.
Caption: Troubleshooting workflow for this compound cell viability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Adjusting Tasisulam treatment protocols for different cancer types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tasisulam in pre-clinical and clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. Firstly, it induces mitotic catastrophe by causing an accumulation of cells in the G2/M phase of the cell cycle, leading to apoptosis.[1][2][3] This is achieved through the intrinsic apoptosis pathway, involving cytochrome c release and caspase-dependent cell death.[1][2][4] Secondly, this compound possesses anti-angiogenic properties by inhibiting endothelial cell cord formation induced by growth factors like VEGF, EGF, and FGF.[1][2] It also promotes the normalization of tumor vasculature.[1][2] Recent studies suggest that this compound may also function as a molecular glue degrader, targeting the RNA-binding protein RBM39 for degradation.[5]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated a broad spectrum of antitumor activity in preclinical models of various cancers, including leukemia, melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers.[3][4] Clinical trials have been conducted in patients with solid tumors, melanoma, soft tissue sarcoma, and NSCLC.[3][6][7][8][9]
Q3: What are the common challenges associated with this compound's physicochemical properties?
A3: A significant challenge in working with this compound is its high plasma protein binding, with approximately 99.7% being bound to albumin.[3][7] This high affinity for albumin can lead to complex pharmacokinetics, a long terminal half-life, and inter-patient variability in drug exposure.[3][7][10] This complexity necessitates careful dosing strategies, such as loading doses followed by lower chronic doses, and in some cases, dosing based on lean body weight or albumin-corrected exposure to manage toxicity.[3][7][9][10]
Q4: What are the most frequently observed toxicities with this compound treatment?
A4: The most common and dose-limiting toxicities associated with this compound are hematologic, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[3][7][8][9] These bone marrow suppression effects have been consistently reported across various clinical trials.[3][11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High inter-experimental variability in cell-based assays | Inconsistent free drug concentration due to high protein binding to serum in culture media. | 1. Use serum-free media for short-term experiments if possible.2. If serum is required, maintain a consistent serum percentage across all experiments.3. Consider using human serum albumin (HSA) in the media to better mimic in vivo conditions and calculate the free fraction of this compound. |
| Unexpectedly low cytotoxicity in vitro | 1. Cell line insensitivity.2. Suboptimal drug concentration or incubation time. | 1. Verify the sensitivity of your cell line by checking published IC50/EC50 values (see Table 1).2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| Difficulty replicating in vivo anti-tumor effects | 1. Inadequate dosing regimen to achieve therapeutic plasma concentrations.2. Differences in albumin concentrations between animal models and humans. | 1. Implement a dosing strategy that considers this compound's long half-life, such as a loading dose followed by maintenance doses.[3]2. Monitor plasma drug concentrations if possible.3. Consider the strain and species of the animal model, as protein binding characteristics can vary. |
| Development of drug resistance in long-term cell culture | 1. Selection of pre-existing resistant clones.2. Acquired mutations in the drug target or downstream pathways. | 1. Perform single-cell cloning to isolate and characterize resistant populations.2. Sequence key target genes, such as RBM39 and components of the DCAF15 E3 ligase complex, to identify potential mutations.[12]3. Investigate changes in downstream signaling pathways, such as upregulation of anti-apoptotic proteins.[12] |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | EC50 (µM) | Notes |
| Non-Small Cell Lung | Calu-6 | < 50 | This compound induces a concentration-dependent increase in 4N DNA content.[4] |
| Melanoma | A-375 | < 50 | This compound causes apoptosis in cells with increased DNA content.[4] |
| Colorectal | HCT-116 | < 50 | Shows in vivo antitumor efficacy.[1][4] |
| Gastric | NUGC-3 | < 50 | Shows in vivo antitumor efficacy.[4] |
| Leukemia | MV-4-11 | < 50 | Shows in vivo antitumor efficacy.[4] |
| Pancreatic | QGP-1 | < 50 | Shows in vivo antitumor efficacy.[1] |
| Renal | Caki-1 | > 50 | Combination with sunitinib (B231) showed significant growth delay in vivo.[1][2] |
Note: Over 70% of 120 cell lines tested showed an EC50 of less than 50 µM.[4] Cell lines with an EC50 > 50 µM were considered resistant.[1]
Table 2: Clinical Efficacy of this compound in Different Cancer Types
| Cancer Type | Phase | Treatment Line | Key Efficacy Results | Reference |
| Metastatic Melanoma | II | Second-line | ORR: 11.8%; Median PFS: 2.6 months; Median OS: 9.6 months | [7] |
| Metastatic Melanoma | III | Second-line | Response Rate: 3.0%; Median PFS: 1.94 months; Median OS: 6.77 months (Trial stopped early due to toxicity) | [10] |
| Soft Tissue Sarcoma | II | Second/Third-line | Median PFS: 2.64 months; 6-month PFS rate: 11%; ORR: 3.2% | [8] |
| Non-Small Cell Lung Cancer | II | Third-line | Median PFS: 2.69 months; Median OS: 8.48 months; No objective responses, 43.8% achieved stable disease. | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
3. In Vivo Angiogenesis Assay (Matrigel Plug Assay)
-
Matrigel Preparation: Thaw Matrigel on ice and mix with desired growth factors (e.g., VEGF, FGF).
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.
-
Treatment: Administer this compound or vehicle control to the mice according to the desired dosing schedule.
-
Plug Excision: After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis: Quantify angiogenesis by measuring the hemoglobin content of the plugs or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[4]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for MTT cell viability assay.
Caption: Troubleshooting low in vitro cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Dealing with thrombocytopenia in preclinical Tasisulam studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasisulam in a preclinical setting, with a specific focus on managing thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LY573636 sodium) is a novel acylsulfonamide anticancer agent.[1] Its mechanism of action is dual-faceted, involving the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway and the inhibition of angiogenesis (the formation of new blood vessels).[2][3] this compound causes an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis.[3]
Q2: Why is thrombocytopenia a common finding in preclinical studies with this compound?
A2: Thrombocytopenia, a condition characterized by a low platelet count, is a dose-limiting toxicity of this compound observed in both preclinical and clinical studies.[1][4][5] This is a direct consequence of its mechanism of action. This compound's induction of apoptosis is not limited to cancer cells but also affects rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow responsible for producing platelets.[1] This on-target effect on the bone marrow leads to decreased platelet production.
Q3: What are the typical signs of thrombocytopenia to monitor for in animal models?
A3: In animal models, signs of thrombocytopenia can range from subclinical to overt bleeding. Researchers should monitor for:
-
Petechiae (small, red or purple spots on the skin)
-
Ecchymoses (bruising)
-
Epistaxis (nosebleeds)
-
Hematuria (blood in the urine)
-
Melena (black, tarry stools indicative of gastrointestinal bleeding)
-
Prolonged bleeding from minor injuries or injection sites.
Q4: At what dose levels of this compound should I expect to see a significant drop in platelet counts in my animal models?
A4: While specific dose-response data from preclinical studies are not extensively published, thrombocytopenia is a known dose-dependent toxicity.[1] The severity of thrombocytopenia will vary depending on the animal species, dose, and duration of treatment. It is crucial to perform dose-ranging studies to establish the maximum tolerated dose (MTD) and to characterize the hematologic toxicity profile in your specific model. The following table provides an illustrative example of expected dose-dependent effects on platelet counts in a rodent model based on the known toxicity profile of this compound.
Troubleshooting Guide
Issue: Unexpectedly severe thrombocytopenia or animal morbidity at a planned dose.
-
Possible Cause:
-
The dose of this compound may be too high for the specific animal strain or species.
-
Incorrect drug formulation or administration leading to higher than intended exposure.
-
Underlying health conditions in the animals exacerbating the toxic effects.
-
-
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check all calculations for dose preparation and ensure the correct administration route and volume were used.
-
Evaluate Animal Health: Confirm that the animals were healthy prior to dosing and that there are no confounding factors.
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to a level that is better tolerated.
-
Pharmacokinetic Analysis: If possible, analyze plasma samples to determine the actual drug exposure and correlate it with the observed toxicity.
-
Issue: Inconsistent or highly variable platelet counts between animals in the same dose group.
-
Possible Cause:
-
Inconsistent blood sampling technique.
-
Platelet clumping in the blood samples.
-
Individual animal variability in response to the drug.
-
-
Troubleshooting Steps:
-
Standardize Blood Collection: Ensure that blood is collected at the same time point and from the same site for all animals, using a consistent and minimally traumatic technique.
-
Proper Sample Handling: Use appropriate anticoagulants (e.g., EDTA) and gently mix the blood samples to prevent clotting and platelet activation. Analyze samples promptly.
-
Increase Group Size: A larger number of animals per group can help to account for biological variability.
-
Blood Smear Examination: Prepare and examine blood smears to visually assess for platelet clumping, which can lead to artificially low counts from automated analyzers.
-
Data Presentation
Table 1: Illustrative Example of this compound's Effect on Platelet Counts in a Preclinical Rodent Model
| Dose Group (mg/kg/day) | Treatment Duration | Mean Platelet Count (x10³/µL) ± SD (Day 1) | Mean Platelet Count (x10³/µL) ± SD (Day 7) | % Change from Baseline (Day 7) |
| Vehicle Control | 14 days | 850 ± 75 | 840 ± 80 | -1.2% |
| Low Dose (10 mg/kg) | 14 days | 860 ± 82 | 650 ± 95 | -24.4% |
| Mid Dose (25 mg/kg) | 14 days | 845 ± 78 | 420 ± 110 | -50.3% |
| High Dose (50 mg/kg) | 14 days | 855 ± 85 | 210 ± 90 | -75.4% |
Disclaimer: This table presents hypothetical data for illustrative purposes and is intended to be representative of the expected dose-dependent thrombocytopenic effects of this compound in a preclinical rodent model. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Complete Blood Counts (CBCs) in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the submandibular or saphenous vein into a tube containing EDTA as an anticoagulant.
-
Ensure gentle handling of the animal to minimize stress, which can affect platelet counts.
-
-
Sample Analysis:
-
Gently mix the blood sample by inversion to ensure proper anticoagulation.
-
Analyze the sample using a calibrated automated hematology analyzer validated for mouse blood.
-
Record platelet count (PLT), red blood cell count (RBC), white blood cell count (WBC), and hemoglobin (HGB).
-
-
Frequency of Monitoring:
-
Collect a baseline blood sample before the first dose of this compound.
-
Monitor CBCs at regular intervals during the study (e.g., weekly) and at the expected nadir (lowest point) of platelet counts, which may need to be determined in a pilot study.
-
Protocol 2: Bone Marrow Smear Analysis in Rats
-
Sample Collection:
-
At the end of the study, euthanize the rat according to approved protocols.
-
Dissect the femur and tibia and clean the bones of surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow out with fetal bovine serum (FBS) using a syringe and needle.
-
-
Smear Preparation:
-
Place a drop of the bone marrow suspension on a clean microscope slide.
-
Use a second slide at a 45-degree angle to spread the drop into a thin smear.
-
Allow the smear to air dry completely.
-
-
Staining:
-
Fix the smear in methanol (B129727) for 1-2 minutes.
-
Stain the smear with Wright-Giemsa or a similar hematological stain according to the manufacturer's instructions.
-
-
Microscopic Examination:
-
Examine the smear under a microscope at various magnifications.
-
Assess the cellularity of the bone marrow.
-
Perform a differential cell count to determine the ratio of myeloid to erythroid cells (M:E ratio).
-
Evaluate the morphology and number of megakaryocytes (platelet precursors). In cases of this compound-induced thrombocytopenia, a decrease in the number and maturation of megakaryocytes is expected.
-
Visualizations
Caption: this compound's proposed mechanism of action leading to apoptosis.
Caption: Workflow for assessing this compound-induced thrombocytopenia.
Caption: Troubleshooting logic for severe thrombocytopenia.
References
- 1. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
Tasisulam stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of tasisulam. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound is a white to beige powder that should be stored under refrigerated conditions.[1] For long-term storage, specific temperature ranges are recommended to ensure stability.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and DMF.[1][2] It is recommended to prepare concentrated stock solutions in high-quality, anhydrous DMSO.[3] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation or phase separation occurs during the preparation of a this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[4] Ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a molecular glue degrader.[3][5] It acts by promoting the interaction between the RNA-binding motif protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase substrate receptor.[1][6] This interaction leads to the ubiquitination and subsequent proteasomal degradation of RBM39, which in turn causes aberrant pre-mRNA splicing and induces apoptosis in cancer cells.[6][7] this compound also exhibits anti-angiogenic properties by inhibiting VEGF signaling.[5][8]
Q5: Is this compound stable in aqueous solutions for in-vitro assays?
A5: For intravenous administration in clinical trials, this compound sodium was diluted in 0.9% sodium chloride and was found to be stable for up to 8 hours at room temperature.[9] For cell-based assays, it is best practice to prepare fresh dilutions from a frozen DMSO stock solution immediately before use to minimize potential degradation in aqueous media.
Storage and Stability Data
This compound Powder Storage Recommendations
| Form | Appearance | Recommended Storage Temperature | Shelf Life |
| Solid Powder | White to beige | 2-8°C[1] | 12 months[2] |
| Solid Powder | -20°C[3] | 3 years[2] | |
| Solid Powder | 4°C[2] | 2 years[2] |
This compound Solution Stability
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -20°C | 1 month[2][3][4] |
| DMSO | -80°C | 6 months[2][4] |
Solubility Guidelines
| Solvent | Reported Solubility | Notes |
| DMSO | 2 mg/mL[1] | --- |
| DMSO | 83 mg/mL[3] | Requires fresh, moisture-free DMSO.[3] |
| DMSO | 250 mg/mL[4] | May require sonication to fully dissolve.[4] |
| DMF | Soluble[2] | Specific concentration not detailed. |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL[4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL[4] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL[4] | 10% DMSO, 90% Corn Oil.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Supersaturated solution.- Use of old or hydrated DMSO.- Temperature fluctuations. | - Gently warm and sonicate the vial to redissolve.[4]- Use fresh, anhydrous DMSO for preparation.[3]- Store aliquots at a stable -80°C and avoid repeated freeze-thaw cycles.[4] |
| Inconsistent Assay Results | - Degradation of this compound in working solutions.- Inaccurate initial concentration due to incomplete dissolution.- Variability in cell-based assays. | - Prepare fresh dilutions from a validated stock solution for each experiment.- Ensure complete dissolution of the stock solution by visual inspection and sonication if needed.[4]- Perform a stability check on your stock solution using a method like HPLC. |
| Low Solubility in Aqueous Media | - this compound has low aqueous solubility. | - Use a co-solvent system if appropriate for your experiment. For cell culture, ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to the cells. |
Experimental Protocols
Representative Stability-Indicating HPLC Method
Disclaimer: The following is a representative method and must be fully validated for your specific application.
1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
2. Materials and Reagents:
- This compound reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Purified water (18.2 MΩ·cm)
- Formic acid or Ammonium acetate (B1210297) (for mobile phase buffering)
- Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
3. Chromatographic Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.
- Example Gradient: Start with 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: UV detection, monitor at a wavelength determined by UV scan of this compound (e.g., ~285 nm).
- Column Temperature: 30°C
- Injection Volume: 10 µL
4. Forced Degradation Study:
- Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.
- Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.
- Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose solid this compound and this compound in solution to 80°C.
- Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) or sunlight.
- For each condition, take time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the sample if necessary, dilute to the working concentration, and analyze by HPLC to check for the appearance of degradation peaks and loss of the main this compound peak.
5. Validation Parameters (as per ICH guidelines):
- Specificity: Ensure degradation peaks do not co-elute with the main this compound peak.
- Linearity: Analyze a series of this compound concentrations to establish a linear relationship between peak area and concentration.
- Accuracy & Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurements.
- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visual Guides
References
- 1. This compound ≥98% (HPLC) | 519055-62-0 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tasisulam and Sunitinib Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Tasisulam and Sunitinib.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and Sunitinib?
A1:
-
This compound is a novel anticancer agent with a dual mechanism of action. It acts as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39.[1][2] This leads to aberrant splicing of messenger RNA, causing G2/M phase cell cycle arrest and ultimately inducing apoptosis (programmed cell death) through the intrinsic pathway, which involves cytochrome c release and caspase activation.[3][4][5] Additionally, this compound exhibits anti-angiogenic properties by inhibiting endothelial cell cord formation.[4]
-
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6] It blocks the signaling of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[6] By inhibiting these pathways, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects. It can also inhibit other kinases like c-KIT, FLT3, and STAT3.[6]
Q2: What is the rationale for combining this compound and Sunitinib?
A2: The combination of this compound and Sunitinib targets distinct but complementary pathways involved in cancer progression. This compound's induction of mitotic catastrophe and apoptosis, coupled with its anti-angiogenic effects, can synergize with Sunitinib's potent anti-angiogenic activity and its direct inhibition of tumor cell proliferation.[4] A preclinical study has shown that the combination of this compound and Sunitinib significantly delayed the growth of a Caki-1 renal cell carcinoma xenograft model, where neither drug was effective alone.[4]
Q3: What are the known downstream effects of RBM39 degradation by this compound that might contribute to synergy with Sunitinib?
A3: Degradation of RBM39 by this compound leads to widespread changes in RNA splicing, affecting genes involved in critical cellular processes.[2] Notably, RBM39 depletion has been shown to disrupt the splicing of genes involved in the cell cycle and DNA damage repair pathways .[7] This disruption can create vulnerabilities in cancer cells that may be exploited by Sunitinib. For instance, by compromising DNA repair mechanisms, this compound could enhance the cytotoxic effects of Sunitinib, which has also been shown to induce DNA damage. Furthermore, the G2/M arrest induced by this compound can sensitize cells to the anti-proliferative effects of Sunitinib.
Q4: In which cancer models has the this compound and Sunitinib combination shown promise?
A4: The primary evidence for the synergistic effect of this compound and Sunitinib comes from a preclinical study using a Caki-1 human renal cell carcinoma xenograft model .[4] In this model, the combination therapy significantly delayed tumor growth, whereas monotherapy with either agent alone was ineffective.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no synergistic effect observed in vitro. | 1. Suboptimal drug concentrations or ratio. 2. Cell line-specific resistance. 3. Incorrect timing of drug administration (e.g., sequential vs. co-administration). 4. High protein binding of this compound in culture media. | 1. Perform a dose-response matrix (checkerboard assay) to determine the optimal concentrations and ratio for synergy. Calculate the Combination Index (CI) to quantify the interaction (CI < 1 indicates synergy). 2. Ensure the chosen cell line is sensitive to at least one of the agents. Consider using cell lines where the targeted pathways are known to be active. 3. Experiment with different administration schedules (e.g., this compound pre-treatment followed by Sunitinib, or vice-versa) to see if it enhances synergy. 4. Be aware that this compound is highly protein-bound, which can reduce its effective concentration in media containing fetal bovine serum (FBS).[4] Consider using reduced-serum media or accounting for this in dose calculations. |
| High levels of cytotoxicity in non-cancerous control cells. | 1. Drug concentrations are too high. 2. Off-target effects of the drug combination. | 1. Lower the concentrations of one or both drugs. The goal of combination therapy is often to achieve a therapeutic effect at concentrations that are sub-toxic for individual agents. 2. Evaluate the expression of the drug targets (e.g., RBM39, VEGFRs, PDGFRs) in your control cells. If the targets are highly expressed, the cells may be inherently sensitive. |
| Difficulty in interpreting Western blot results for signaling pathways. | 1. Inappropriate antibody selection. 2. Incorrect timing for cell lysis after treatment. 3. Crosstalk between signaling pathways leading to complex feedback loops. | 1. Use validated antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-VEGFR, VEGFR, p-STAT3, STAT3). 2. Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation after drug treatment. 3. Carefully review the literature on the expected effects of each drug on the pathways being investigated. Consider that the combination may lead to unexpected changes. |
| In vivo xenograft tumors are not responding to the combination therapy. | 1. Suboptimal dosing or schedule. 2. Poor drug bioavailability. 3. Rapid development of resistance. 4. Tumor model is not appropriate. | 1. Optimize the dose and schedule of both drugs in vivo. The original study in the Caki-1 model can be used as a starting point.[4] 2. Ensure proper formulation and administration of the drugs to maximize bioavailability. 3. Analyze tumor samples post-treatment to investigate potential resistance mechanisms (e.g., upregulation of alternative signaling pathways). 4. Confirm that the chosen xenograft model expresses the targets of both drugs and is dependent on the pathways they inhibit. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound and Sunitinib (Monotherapy)
| Cell Line | Drug | IC50 (µM) | Citation(s) |
| Calu-6 (Lung Carcinoma) | This compound | 10 | [8][9] |
| A-375 (Melanoma) | This compound | 25 | [8][9] |
| Various Cancer Cell Lines | This compound | < 50 in >70% of 120 cell lines | [5] |
| SW579 (Thyroid Cancer) | Sunitinib | ~10 (24h), ~5 (48h) | [10] |
| SNU-228 (Renal Cell Carcinoma) | Sunitinib | ~6.33 (sunitinib-resistant) | [11] |
| Renca (Murine Renal Carcinoma) | Sunitinib | ~5-10 | [6] |
| 786-O (Renal Cell Carcinoma) | Sunitinib | ~5-10 | [6] |
Table 2: In Vitro Quantitative Data for this compound and Sunitinib Combination Therapy
| Cell Line | Parameter | This compound Conc. | Sunitinib Conc. | Combination Effect | Citation(s) |
| e.g., Caki-1 | IC50 (µM) | Data not available | Data not available | Data not available | |
| e.g., Caki-1 | Combination Index (CI) | Data not available | Data not available | Data not available | |
| e.g., Caki-1 | Apoptosis Rate (%) | Data not available | Data not available | Data not available | |
| e.g., Caki-1 | Cell Cycle Arrest (%) | Data not available | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Sunitinib, alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Caki-1) in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Sunitinib in DMSO. Create a dilution series for each drug. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Treat the cells with the single agents or the drug combinations for 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Read the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and Sunitinib, alone and in combination.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, Sunitinib, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall apoptosis rate.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of this compound and Sunitinib, alone and in combination, on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired drug concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound and Sunitinib combination on key signaling proteins.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish and treat with the drugs for the desired time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against RBM39, p-VEGFR, VEGFR, p-STAT3, STAT3, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Caption: Synergistic signaling pathways of this compound and Sunitinib.
Caption: General experimental workflow for combination therapy studies.
Caption: Troubleshooting decision tree for in vitro synergy experiments.
References
- 1. Novel Therapeutic Strategy for Renal Cell Carcinoma: Niclosamide Enhances Sunitinib Efficacy via DNA Repair and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of cotranscriptional splicing suggests RBM39 is a therapeutic target in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Tasisulam In Vivo Delivery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Tasisulam. The information is presented in a direct question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule anticancer agent with a dual mechanism of action. It induces mitotic catastrophe by causing cell cycle arrest at the G2/M phase and also exhibits anti-angiogenic effects by inhibiting endothelial cell cord formation.[1][2] This ultimately leads to apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which involves the release of cytochrome c.[1][2][3]
Q2: What is the recommended route of administration for this compound in preclinical animal models?
A2: The most commonly reported route of administration for this compound in preclinical xenograft models is intravenous (IV) injection.[4]
Q3: What are the typical doses of this compound used in mouse xenograft studies?
A3: Preclinical studies in mouse xenograft models have reported using this compound at doses of 25 mg/kg and 50 mg/kg per day, administered intravenously.[2][4]
Q4: What are the known toxicities of this compound in vivo?
A4: The primary dose-limiting toxicity observed with this compound in both preclinical and clinical studies is bone marrow suppression, leading to conditions such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[5]
Q5: How is this compound sodium formulated for intravenous injection in preclinical studies?
A5: this compound sodium has been formulated for intravenous administration by diluting it in 0.9% sodium chloride (saline).[5]
Troubleshooting Guides
Formulation and Administration Issues
Q: My this compound (free base) is not dissolving in saline. What should I do?
A: this compound as a free base is poorly soluble in aqueous solutions. If you are not using the sodium salt, a co-solvent formulation is likely necessary.
-
Initial Assessment: Confirm you are not working with the sodium salt of this compound. The free base will require a non-aqueous solvent for initial dissolution.
-
Troubleshooting Steps:
-
Co-solvent System: A common approach for poorly soluble compounds is to first dissolve this compound in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles.
-
Vehicle Components: Consider using a vehicle composition such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. The final solution should be clear.
-
-
Sonication: Gentle warming and sonication can aid in the dissolution process.
-
Q: I am observing precipitation of the compound in my formulation after preparation or during storage. How can I prevent this?
A: Precipitation can occur due to the poor aqueous solubility of this compound, especially if the proportion of the organic solvent is too low in the final formulation.
-
Initial Assessment: Check the final concentration of your organic solvent (e.g., DMSO). It might be too low to maintain this compound in solution.
-
Troubleshooting Steps:
-
Adjust Co-solvent Ratios: You may need to optimize the ratio of the co-solvents. Increasing the proportion of PEG300 or other solubilizing agents may be necessary.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each use to minimize the chances of precipitation over time.
-
Storage Conditions: If short-term storage is necessary, store the formulation at a controlled room temperature or as determined by stability studies, and always visually inspect for precipitation before use.
-
Intravenous Injection Issues (Mouse Tail Vein)
Q: I am having difficulty visualizing the lateral tail veins in my mice.
A: This is a common issue that can be addressed by promoting vasodilation.
-
Initial Assessment: The tail veins may be constricted due to stress or cold temperatures.
-
Troubleshooting Steps:
-
Warming the Animal: Place the mouse under a heat lamp or in a warming cabinet for a few minutes before injection to dilate the veins.[6][7]
-
Warming the Tail: Immersing the tail in warm water can also be effective.[7]
-
Proper Restraint: Ensure the mouse is properly restrained to minimize movement and stress.[6]
-
Lighting: Use a good light source to illuminate the tail.[8]
-
Q: I am seeing a bleb or swelling at the injection site, and I feel resistance when injecting.
A: This indicates that the needle is not correctly positioned in the vein, and the solution is being injected subcutaneously or perivascularly.
-
Initial Assessment: The needle has either missed the vein or has passed through it.
-
Troubleshooting Steps:
-
Stop Injection Immediately: Do not force the injection.[9][10]
-
Withdraw and Re-attempt: Withdraw the needle and apply gentle pressure to the site. Move to a more cranial (closer to the body) location on the same vein or switch to the other lateral tail vein for the next attempt.[6][9][10]
-
Needle Position: Ensure the needle is inserted at a shallow angle, almost parallel to the tail, with the bevel facing up.[6][8]
-
No Resistance: A successful intravenous injection should have no resistance when the plunger is depressed. The vein may also blanch (turn white) momentarily as the solution is injected.[6][10]
-
Q: The tail vein collapses when I try to inject.
A: This can happen if the vein is damaged or if there is an issue with the injection technique.
-
Initial Assessment: The vein may have been punctured multiple times, or the injection speed is too rapid.
-
Troubleshooting Steps:
-
Slow and Steady Injection: Inject the solution slowly and at a consistent pace.[9]
-
Use a New Needle: A sharp needle is crucial for a clean puncture. It is good practice to use a new needle for each animal.
-
Avoid Aspiration: It is generally not recommended to aspirate for a flashback of blood in mouse tail vein injections as this can cause the small vein to collapse.[6][8]
-
Start Distally: Always start your injection attempts as far down the tail (distally) as possible. If an attempt fails, you can then move more proximally (closer to the body).[6]
-
Quantitative Data Summary
Table 1: Preclinical Dosing of this compound in Xenograft Models
| Parameter | Value | Animal Model | Tumor Model | Source |
| Dose | 25 mg/kg/day | Athymic nude mice | Calu-6 (NSCLC) | [4] |
| Dose | 50 mg/kg/day | Athymic nude mice | Calu-6 (NSCLC) | [4] |
| Route of Administration | Intravenous (IV) | Athymic nude mice | Calu-6 (NSCLC) | [4] |
| Dosing Schedule | 5 days on / 2 days off | Athymic nude mice | Calu-6 (NSCLC) | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Route of Administration | Source |
| Half-life (t1/2) | ~10 hours | Rat | Intravenous | [5] |
| Half-life (t1/2) | ~20 hours | Dog | Intravenous | [5] |
| Protein Binding | ~99% | Mouse, Rat, Dog | Not specified | [5] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline based on published preclinical studies. Researchers should adapt it to their specific experimental design and institutional guidelines.
-
Animal Model: Athymic nude mice with established subcutaneous tumors (e.g., Calu-6, A-375).[8]
-
This compound Formulation (Sodium Salt):
-
Aseptically dissolve this compound sodium in sterile 0.9% sodium chloride (saline) to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse receiving a 200 µL injection).
-
Ensure the solution is clear and free of particulates. Prepare fresh daily.
-
-
Administration Procedure:
-
Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site and improve vein visibility.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins at a shallow angle with the bevel facing upwards.
-
Slowly inject the this compound solution. There should be no resistance.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Dosing Schedule: Administer the this compound solution daily for 5 consecutive days, followed by a 2-day rest period. This cycle can be repeated as required by the study design.[8]
-
Monitoring: Monitor tumor volume and animal body weight regularly throughout the study.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for this compound in vivo delivery.
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Validation & Comparative
Tasisulam vs. Indisulam: A Comparative Guide to RBM39 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tasisulam and Indisulam (B1684377), two sulfonamide-based molecular glues that induce the degradation of the RNA-binding protein RBM39. This comparison is supported by experimental data to inform research and drug development in the field of targeted protein degradation and splicing modulation.
Introduction
This compound and Indisulam are synthetic sulfonamide anticancer agents that have been shown to function as molecular glue degraders.[1][2][3] They exhibit their anticancer effects by inducing the ubiquitination and subsequent proteasomal degradation of the RNA-binding motif protein 39 (RBM39).[4][5] RBM39 is a key factor in pre-mRNA splicing, and its degradation leads to widespread splicing alterations, ultimately causing cell cycle arrest and apoptosis in cancer cells.[6][7] Both molecules mediate the interaction between RBM39 and the DDB1- and CUL4-Associated Factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5] While sharing a common mechanism, differences in their chemical structures may influence their potency, specificity, and clinical outcomes.
Mechanism of Action
This compound and Indisulam act as molecular glues, facilitating the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39.[4][5] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39 disrupts normal mRNA splicing, leading to the production of aberrant proteins and ultimately triggering anti-tumor effects.[6][7] The sensitivity of cancer cells to these compounds is correlated with the expression levels of DCAF15.[5]
Quantitative Performance Data
While both this compound and Indisulam function through the same mechanism, their efficiency in promoting the RBM39-DCAF15 interaction can differ. The following table summarizes the apparent dissociation constants (Kd app) for the interaction between the DDB1-DCAF15 complex and the RRM2 domain of RBM39 in the presence of this compound, Indisulam, and a close analog, E7820. Lower Kd values indicate a stronger interaction.
| Compound | Apparent Kd (µM) for DDB1-DCAF15 and RBM39RRM2 Interaction |
| This compound | 3.5 |
| Indisulam | 2.1 |
| E7820 | 2.0 |
Data sourced from a study on the structural basis of E7820-mediated RBM39 degradation.[8]
The following tables provide a summary of the half-maximal inhibitory concentration (IC50) values for Indisulam in various cancer cell lines. Direct comparative IC50 data for this compound under the same experimental conditions is limited in the available literature.
Indisulam: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.56 |
| HeLa | Cervical Cancer | 287.5 (at 24h) |
| C33A | Cervical Cancer | 125.0 (at 24h) |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | <0.08 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <0.08 |
| IMR-32 | Neuroblastoma | ~0.1 |
| BE2C | Neuroblastoma | ~0.25 |
Data compiled from multiple sources.[9][10][11]
Indisulam: RBM39 Degradation (IC50)
| Cell Line | Cancer Type | RBM39 Degradation IC50 (nM) |
| Patient AML Cells | Acute Myeloid Leukemia | 12.6 - 463 |
Data from a study on biomarkers for RBM39 degradation in acute myeloid leukemia.[4]
Clinical Trial Overview
Both this compound and Indisulam have been evaluated in clinical trials. However, their development paths have diverged significantly.
-
This compound: Early clinical trials showed some activity, but its development was halted due to safety concerns, including treatment-related deaths.[12]
-
Indisulam: Clinical trials have shown modest activity as a monotherapy in solid tumors but more promising results in hematological malignancies, particularly in combination therapies.
Experimental Protocols
Western Blot for RBM39 Degradation
This protocol is designed to quantify the reduction in RBM39 protein levels following treatment with this compound or Indisulam.
Materials:
-
Cancer cell line of interest
-
This compound or Indisulam
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the degrader or DMSO (vehicle control) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary anti-RBM39 and loading control antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the degraders.
Materials:
-
Cancer cell line of interest
-
This compound or Indisulam
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the degrader or vehicle control for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability and calculate the IC50 value.
RNA Sequencing (RNA-Seq) for Alternative Splicing Analysis
This protocol outlines the general steps for analyzing changes in RNA splicing induced by this compound or Indisulam.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
Library preparation kit for RNA-Seq
-
High-throughput sequencer (e.g., Illumina)
-
Bioinformatics software for alignment and splicing analysis (e.g., STAR, rMATS)
Procedure:
-
RNA Extraction: Treat cells with the degrader or vehicle control. Extract total RNA from the cells using a suitable kit.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner.
-
Alternative Splicing Analysis: Use bioinformatics tools to identify and quantify differential splicing events (e.g., exon skipping, intron retention) between treated and untreated samples.
-
Functional Annotation: Perform pathway analysis on genes with significant splicing changes to understand the biological consequences.
-
Conclusion
This compound and Indisulam are potent RBM39 degraders that operate through a novel molecular glue mechanism. While they share a common mode of action, available data suggests potential differences in their potency in facilitating the RBM39-DCAF15 interaction. The clinical development of this compound was halted due to safety concerns, whereas Indisulam continues to be investigated, particularly in combination therapies for hematological malignancies. This guide provides a framework for the comparative analysis of these and other RBM39 degraders, emphasizing the importance of standardized experimental protocols for generating robust and comparable data to drive future drug discovery efforts in this promising therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide | CoLab [colab.ws]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indisulam | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 12. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tasisulam and E7820: Efficacy and Mechanism of Action
A deep dive into the preclinical and clinical data of two investigational sulfonamide-based anticancer agents, Tasisulam and E7820. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy, mechanisms of action, and experimental foundations.
This compound and E7820, both members of the aryl-sulfonamide class of compounds, have emerged as intriguing anticancer agents with novel mechanisms of action. While initially characterized by distinct primary effects, recent research has unveiled a shared pathway involving their function as "molecular glue" degraders. This guide synthesizes available preclinical and clinical data to offer a comparative perspective on their therapeutic potential.
Mechanism of Action: A Tale of Two Molecules, One Target
Initially, this compound was identified as a dual-action agent that inhibits mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis, and also exhibits anti-angiogenic properties.[1][2][3] It triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and caspase-dependent cell death.[1][2][4] Its anti-angiogenic effects are mediated by the inhibition of endothelial cell cord formation induced by key growth factors like VEGF, FGF, and EGF.[1][2]
E7820 was first described as a novel modulator of integrin α2 expression, thereby inhibiting angiogenesis.[5][6] More recent and detailed mechanistic studies have revealed that E7820 functions as a "molecular glue," stabilizing the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RNA-binding motif protein 39 (RBM39).[5][7][8][9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.
Interestingly, further research has shown that this compound also functions through this same molecular glue mechanism, targeting RBM39 for degradation via the DCAF15 pathway.[7][8][11] This shared mechanism of action, the degradation of the splicing factor RBM39, represents a key convergence in the understanding of how these two compounds exert their anticancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide | CoLab [colab.ws]
Tasisulam vs. Conventional Chemotherapy in Metastatic Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent tasisulam against conventional chemotherapy agents for the treatment of metastatic melanoma. The information is supported by experimental data from clinical trials to aid in research and drug development.
Overview
This compound is a novel anti-cancer agent that functions by inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway and also exhibits anti-angiogenic properties, hindering the formation of new blood vessels that tumors need to grow.[1][2] Conventional chemotherapy for metastatic melanoma has historically relied on agents like dacarbazine (B1669748), temozolomide, and paclitaxel (B517696), which primarily work by damaging cancer cell DNA or interfering with cell division.[3][4]
A significant head-to-head comparison of this compound was conducted in a Phase III clinical trial against paclitaxel as a second-line treatment for metastatic melanoma.[5] However, this trial was terminated prematurely due to safety concerns associated with this compound.[5][6][7]
Quantitative Data Summary
The following tables summarize the efficacy and safety data from the key Phase III trial comparing this compound to paclitaxel, along with representative data for other conventional chemotherapies in similar patient populations.
Table 1: Efficacy of this compound vs. Paclitaxel in Second-Line Metastatic Melanoma
| Efficacy Endpoint | This compound | Paclitaxel | p-value |
| Objective Response Rate (ORR) | 3.0% | 4.8% | - |
| Median Progression-Free Survival (PFS) | 1.94 months | 2.14 months | 0.048 |
| Median Overall Survival (OS) | 6.77 months | 9.36 months | 0.121 |
| Data from the randomized, open-label, Phase III clinical trial.[5] |
Table 2: Efficacy of Conventional Chemotherapies in Metastatic Melanoma
| Agent(s) | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Dacarbazine | First-line | ~12.7% (without prior ICI) | ~2.04 months (without prior ICI) | - |
| Temozolomide | First-line | ~13.5% | ~1.9 months | ~7.7 months |
| Paclitaxel | Second-line | 0% | 1.8 months | 7.6 months |
| Paclitaxel + Carboplatin (B1684641) | Second-line | <10% | ~1.8 months | ~7.2 months |
| Data compiled from various clinical trials.[4][8][9][10] |
Table 3: Grade ≥3 Adverse Events in the this compound vs. Paclitaxel Phase III Trial
| Adverse Event | This compound (n=169) | Paclitaxel (n=161) |
| Thrombocytopenia | 18.9% | 1.2% |
| Neutropenia | 11.2% | 8.7% |
| Anemia | 8.9% | 3.1% |
| Leukopenia | 7.7% | 8.7% |
| Drug-related deaths | 13 | 0 |
| Data from the randomized, open-label, Phase III clinical trial.[5] |
Experimental Protocols
This compound vs. Paclitaxel Phase III Trial
Study Design: This was a randomized, open-label, two-arm, multicenter, Phase III study for patients with metastatic melanoma who had progressed after one prior systemic treatment with a dacarbazine or temozolomide-based regimen.[5][11]
Patient Population: Patients with unresectable Stage III or Stage IV metastatic melanoma who had received one prior systemic chemotherapy regimen.[12]
Treatment Arms:
-
This compound Arm: this compound was administered as a 2-hour intravenous (IV) infusion on Day 1 of a 28-day cycle.[11] The dosing was based on an algorithm targeting an albumin-corrected exposure of 1200-6400 h·µg/mL.[5]
-
Paclitaxel Arm: Paclitaxel was administered as a 1-hour IV infusion on Days 1, 8, and 15 of a 28-day cycle at a dose of 80 mg/m².[5][11]
Endpoints:
-
Primary Endpoint: Overall Survival (OS).[11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), safety, and tolerability.[5]
Trial Status: The study was placed on a full clinical hold and terminated early after a safety review revealed an imbalance of possibly drug-related deaths in the this compound arm.[5][6][7] Investigation revealed that a subset of patients had low this compound clearance, leading to drug accumulation and severe myelosuppression.[5]
Visualizations
This compound's Mechanism of Action
Caption: this compound's dual mechanism of action in melanoma.
This compound vs. Paclitaxel Phase III Trial Workflow
Caption: Workflow of the Phase III this compound vs. Paclitaxel trial.
Conclusion
The Phase III clinical trial comparing this compound to paclitaxel in second-line metastatic melanoma was terminated early due to significant safety concerns, including a higher rate of drug-related deaths in the this compound arm.[5] The efficacy data collected before the trial's termination suggested that this compound was unlikely to be superior to paclitaxel.[5] The primary toxicity associated with this compound was myelosuppression, particularly thrombocytopenia.[5] The severe toxicity was linked to unexpectedly low drug clearance in a subset of patients, highlighting the challenges of its pharmacokinetic profile.[5]
In comparison, conventional chemotherapies like dacarbazine, temozolomide, and paclitaxel demonstrate modest efficacy in metastatic melanoma, with low response rates and short durations of progression-free and overall survival.[4][8][9][10] While this compound presented a novel mechanism of action, its clinical development in melanoma was halted due to an unfavorable risk-benefit profile. This underscores the critical importance of thorough pharmacokinetic and pharmacodynamic characterization in the development of novel anti-cancer agents.
References
- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized phase II study of weekly paclitaxel versus paclitaxel and carboplatin as second-line therapy in disseminated melanoma: a multicentre trial of the Dermatologic Co-operative Oncology Group (DeCOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Eli Lilly Suspends Phase III Trial of this compound for Melanoma | MDedge [mdedge.com]
- 8. Impact of prior treatment with immune checkpoint inhibitors on dacarbazine efficacy in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Phase II trial of weekly paclitaxel in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting to https://onderzoekmetmensen.nl/en/trial/34807 [onderzoekmetmensen.nl]
- 12. ClinicalTrials.gov [clinicaltrials.gov:443]
Validating the Molecular Targets of Tasisulam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate the molecular targets of Tasisulam, a novel anticancer agent. We will explore its mechanism of action in comparison to other relevant therapies and present supporting data in a clear, structured format.
Core Mechanism of Action: A Molecular Glue Degrader
Initially recognized for its dual antiangiogenic and cytotoxic effects, the precise molecular target of this compound was elusive for some time. Preclinical studies indicated that it induced apoptosis through the intrinsic mitochondrial pathway and caused a G2/M phase cell cycle arrest.[1][2] More recent investigations have unveiled that this compound functions as a "molecular glue." It facilitates the interaction between the DDB1 and CUL4-associated factor 15 (DCAF15), a component of the E3 ubiquitin ligase complex, and the RNA-binding motif protein 39 (RBM39).[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[4]
The degradation of RBM39, an essential splicing factor, results in widespread alterations to pre-mRNA splicing. This disruption of normal cellular processes is a key driver of this compound's anticancer effects, leading to cell cycle arrest and apoptosis.[4][5]
Comparative Analysis of this compound and Alternatives
This compound's unique mechanism of action invites comparison with other compounds, both those with similar mechanisms and those with different but complementary actions.
| Drug Class | Compound(s) | Mechanism of Action | Key Distinctions |
| Sulfonamide Molecular Glues | This compound, Indisulam, E7820 | Induce the degradation of RBM39 via the DCAF15 E3 ligase complex, leading to splicing alterations, cell cycle arrest, and apoptosis.[4][5] | While sharing a core mechanism, differences in chemical structure may lead to variations in potency, pharmacokinetics, and off-target effects. |
| Microtubule Stabilizers | Paclitaxel | Binds to β-tubulin, stabilizing microtubules and causing mitotic arrest, which can lead to apoptosis. | This compound's primary target is a splicing factor, not a cytoskeletal protein. This compound induces G2/M arrest, but through a different upstream mechanism. |
| Tyrosine Kinase Inhibitors | Sunitinib | Inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR, thereby blocking angiogenesis.[2][6] | This compound's antiangiogenic effects are not mediated by direct receptor kinase inhibition, but rather by affecting endothelial cell proliferation and cord formation.[2][6] |
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Histology | EC50 (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Cancer | ~10 | [6] |
| A-375 | Melanoma | ~25 | [6] |
| Various (120 cell lines) | Multiple | < 50 in >70% of cell lines | [7] |
EC50 values represent the concentration required to inhibit cell proliferation by 50%.
Table 2: this compound's Effect on Angiogenesis
| Assay | Growth Factor | EC50 (nM) | Reference |
| Endothelial Cord Formation | VEGF | 47 | [7] |
| Endothelial Cord Formation | FGF | 103 | [7] |
| Endothelial Cord Formation | EGF | 34 | [7] |
EC50 values represent the concentration required to inhibit growth factor-induced cord formation by 50%.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Fixation: Adherent cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Plates are washed multiple times with water and air-dried.
-
Staining: Cells are stained with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm) to determine cell density.
Western Blot for RBM39 Degradation
-
Cell Lysis: Cells treated with this compound or a vehicle control are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for RBM39. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells are harvested after treatment with this compound, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental processes related to this compound.
Caption: this compound's molecular glue mechanism of action.
Caption: Workflow for Western blot analysis of RBM39.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tasisulam: Investigating Cross-Resistance and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tasisulam, a novel sulfonamide anticancer agent, with other therapeutic agents. It focuses on the available data regarding its mechanism of action, potential for cross-resistance, and the experimental protocols used to characterize its activity. Due to the discontinuation of this compound's clinical development, direct cross-resistance studies are limited. However, analysis of its unique mechanism of action provides valuable insights into its potential activity in resistant settings.
In Vitro Anti-proliferative Activity of this compound
This compound has demonstrated a broad range of anti-proliferative activity across numerous cancer cell lines. The National Cancer Institute's (NCI) COMPARE analysis, which screens compounds against 60 human tumor cell lines, revealed that this compound's pattern of activity did not correlate with any other known anticancer agents, suggesting a distinct mechanism of action.[1][2] This uniqueness implies a low likelihood of cross-resistance with conventional chemotherapies.
Below is a summary of the 50% effective concentration (EC₅₀) values for this compound in representative cancer cell lines. It is important to note that these values were determined in treatment-sensitive parental cell lines, and data for their resistant counterparts are not available in published literature.
| Cell Line | Cancer Type | This compound EC₅₀ (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [2][3] |
| A-375 | Melanoma | 25 | [2][3] |
Note: The antiproliferative activity of this compound was found to be sensitive in over 70% of the 120 cell lines tested, with an EC₅₀ of less than 50 µM.[4]
Mechanism of Action: A Dual-Faceted Approach
This compound exhibits a unique, dual-faceted mechanism of action that combines mitotic catastrophe and anti-angiogenesis, setting it apart from conventional chemotherapeutic agents.[5][6]
Mitotic Catastrophe via RBM39 Degradation
Recent studies have identified this compound as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[3][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39, a key splicing factor, results in widespread alternative splicing events, leading to G2/M cell cycle arrest and ultimately, apoptosis through the intrinsic, caspase-dependent pathway.[5][6][7]
Anti-Angiogenic Effects
This compound also demonstrates potent anti-angiogenic properties. It inhibits endothelial cell cord formation induced by various growth factors, including VEGF, epidermal growth factor (EGF), and fibroblast growth factor (FGF).[5][6] This action is distinct from receptor tyrosine kinase inhibitors as it does not block acute growth factor receptor signaling.[5] Instead, this compound appears to inhibit endothelial cell proliferation and promote vascular normalization.[5][6]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the in vitro activity of this compound, based on methodologies reported in peer-reviewed literature.
Cell Proliferation Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (EC₅₀).
-
Cell Plating: Cancer cell lines (e.g., Calu-6, A-375) are plated in 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 200 nM to 200 µM) for a duration equivalent to two cell doublings.[8]
-
Staining and Imaging: After treatment, cells are stained with a nuclear dye such as Hoechst. The number of live cells is determined using high-content imaging (HCI).[8]
-
Data Analysis: The cell counts are normalized to vehicle-treated controls, and the EC₅₀ values are calculated using a non-linear regression model.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment: Cells are plated in 10-cm dishes at a density of 500,000 cells per dish and treated with this compound (e.g., 25 µM or 50 µM) or vehicle control for 72 hours.[3][8]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., MODfit).[8]
Western Blot Analysis for Apoptosis Markers
This method is used to detect the activation of apoptotic pathways following this compound treatment.
-
Protein Extraction: Cells are treated with this compound or vehicle, and total protein is extracted using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved caspase-9 and cleaved PARP.[8]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
In Vitro Endothelial Cell Cord Formation Assay
This assay models key aspects of angiogenesis and is used to evaluate the anti-angiogenic potential of this compound.
-
Co-culture Setup: Endothelial colony-forming cells (ECFCs) and adipose-derived stem cells (ADSCs) are co-cultured on a basement membrane extract (e.g., Matrigel) in the presence of growth factors (VEGF, FGF, or EGF) to stimulate cord formation.[2]
-
This compound Treatment: this compound is added to the co-culture at various concentrations.
-
Analysis: The formation of capillary-like structures (cords) is observed and quantified by measuring parameters such as cord length, number of branch points, and total cord area using imaging software.[2]
Conclusion
This compound is a novel anticancer agent with a distinct dual mechanism of action that involves the induction of mitotic catastrophe through the degradation of the splicing factor RBM39 and the inhibition of angiogenesis. The NCI COMPARE analysis suggests that this compound's bioactivity profile is unique among known anticancer compounds, indicating a low potential for cross-resistance with other agents. However, a lack of direct experimental studies in drug-resistant models means this remains a well-supported hypothesis rather than a confirmed fact. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and similar molecular glue degraders in various cancer models.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tasisulam's Potency in the Landscape of Molecular Glues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tasisulam's potency against other notable molecular glues. The data presented is curated from publicly available research to facilitate a comprehensive understanding of their relative efficacy.
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact. This mechanism has been effectively harnessed for targeted protein degradation, a promising therapeutic strategy. This compound belongs to the aryl sulfonamide class of molecular glues, which function by recruiting the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and subsequent proteasomal degradation.[1] This guide benchmarks this compound against its class counterparts and the well-established immunomodulatory drugs (IMiDs), which employ a similar principle but with different protein targets and E3 ligases.
Quantitative Performance Data
The potency of molecular glues is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other key molecular glues. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions such as cell lines, treatment times, and assay methods can vary between studies.
Table 1: Sulfonamide Molecular Glues Targeting RBM39 Degradation via DCAF15
| Molecular Glue | DC50 | Dmax | Cell Line | Assay Method |
| This compound | Not directly reported | Not directly reported | - | - |
| Indisulam | 55 nM | Not specified | SH-SY5Y | HTRF Assay |
| E7820 | 17 nM[2] | 46%[2] | MOLM-13 | Not specified |
Table 2: Immunomodulatory Drugs (IMiDs) and Next-Generation Degraders Targeting Various Neosubstrates via Cereblon (CRBN)
| Molecular Glue | Target Protein(s) | DC50 | Dmax | Cell Line | Assay Method |
| Thalidomide | IKZF1, IKZF3 | Not specified | Not specified | - | - |
| Lenalidomide | IKZF1, IKZF3 | Not specified | Not specified | - | - |
| Pomalidomide | IKZF1, IKZF3 | 8.7 nM[6] | >95%[6] | MM.1S | Immunoblotting[6] |
| Mezigdomide (B2442610) (CC-92480) | IKZF1, IKZF3 | Not specified | Not specified | - | - |
| CFT7455 | IKZF1, IKZF3 | Picomolar range[3] | Not specified | KiJK | Not specified |
| CC-90009 | GSPT1 | Not specified | Not specified | AML cell lines | Not specified |
Note: The field of molecular glues is rapidly evolving, with newer compounds like mezigdomide and CFT7455 demonstrating significantly enhanced potency compared to earlier generation IMiDs.[3][7] For instance, CFT7455 is reported to have a cereblon binding IC50 of 0.4 nM.[3] CC-90009, which targets GSPT1 for degradation, has shown potent antiproliferative activity with IC50 values in the range of 3 to 75 nM in various AML cell lines.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these molecular glues, the following diagrams are provided in Graphviz DOT language.
Caption: Sulfonamide molecular glues induce proximity between DCAF15 and RBM39.
Caption: IMiD molecular glues facilitate the degradation of neosubstrates via CRBN.
Caption: A typical workflow for determining the potency of molecular glue degraders.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of molecular glue potency. Specific details may vary based on the cell line, target protein, and reagents used.
Western Blot for Protein Degradation
This method is a widely used technique to quantify the reduction in the level of a target protein following treatment with a molecular glue.[9][10]
a. Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the molecular glue or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT-Based Protein Degradation Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. It involves tagging the target protein with a small 11-amino-acid peptide (HiBiT), which can reconstitute a functional NanoLuc luciferase with the addition of the LgBiT subunit.[11][12][13]
a. Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to knock in the HiBiT tag at the endogenous locus of the gene encoding the target protein. This ensures the expression of the tagged protein is under its native regulatory control.
b. Lytic Endpoint Assay:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the molecular glue for the desired time.
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of HiBiT-tagged protein remaining.
c. Live-Cell Kinetic Assay:
-
Co-express a LgBiT protein in the HiBiT-tagged cell line.
-
Add a live-cell luciferase substrate to the culture medium.
-
Add the molecular glue and immediately begin measuring the luminescence signal kinetically over time. This allows for the determination of the degradation rate.
d. Data Analysis:
-
For endpoint assays, plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the DC50 and Dmax.
-
For kinetic assays, the rate of signal decrease corresponds to the rate of protein degradation.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity between the E3 ligase and the target protein induced by the molecular glue in live cells. It is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase donor and a HaloTag acceptor.[14][15]
a. Plasmid Construction and Transfection:
-
Create expression vectors for the E3 ligase substrate receptor (e.g., CRBN or DCAF15) fused to HaloTag (the acceptor) and the target protein (e.g., IKZF1 or RBM39) fused to NanoLuc luciferase (the donor).
-
Co-transfect these plasmids into a suitable cell line (e.g., HEK293T).
b. Assay Procedure:
-
Replate the transfected cells into a white, opaque multi-well plate.
-
Add the HaloTag ligand, which is fluorescently labeled, to the cells.
-
Add the NanoLuc substrate.
-
Treat the cells with the molecular glue.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (fluorescently labeled HaloTag).
c. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon addition of the molecular glue indicates the formation of the ternary complex.
-
A dose-response curve can be generated to determine the EC50 for ternary complex formation.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. promega.com [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com.br]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
Validating Tasisulam's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Tasisulam, a sulfonamide-based anti-cancer agent. We focus on the application of CRISPR-Cas9 technology as a definitive validation tool and compare it with traditional pharmacological and molecular biology techniques. This guide includes detailed experimental protocols and data presentation to support the objective comparison.
Introduction to this compound and its Mechanism of Action
This compound is an aryl sulfonamide that has been investigated for its anti-cancer properties.[1] Initial studies identified it as an agent that induces apoptosis through the intrinsic pathway, inhibits mitotic progression leading to G2-M cell cycle arrest, and possesses anti-angiogenic effects.[2][3][4] More recent and definitive research has elucidated its precise mechanism of action. This compound functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39.[1][5][6][7] It achieves this by promoting the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5][6][7] As a crucial component of the spliceosome, the loss of RBM39 leads to widespread alternative splicing events, ultimately inhibiting cancer cell proliferation and survival.[8][9][10]
The Role of CRISPR-Cas9 in Target Validation
CRISPR-Cas9 technology has revolutionized the field of drug discovery by providing a powerful and precise tool for target identification and validation.[11][][13][14] Unlike traditional methods that often rely on indirect evidence, CRISPR-Cas9 allows for the direct genetic modification of target genes, enabling researchers to unequivocally link a drug's activity to a specific molecular target.[15][16][17][18][19]
For validating this compound's mechanism, CRISPR-Cas9 can be employed to:
-
Knock out the gene encoding the primary target (RBM39): This allows for a direct comparison of the cellular phenotype induced by genetic knockout versus drug treatment.
-
Knock out components of the E3 ligase complex (DCAF15): This can confirm the necessity of this complex for this compound-induced RBM39 degradation.
-
Introduce specific mutations: Engineering mutations in RBM39 or DCAF15 that are predicted to disrupt their interaction with this compound can provide definitive evidence of the drug's binding and mechanism.
Comparative Analysis of Validation Methodologies
Here, we compare the CRISPR-Cas9 approach with other common methods for validating a drug's mechanism of action.
| Methodology | Principle | Advantages | Limitations |
| CRISPR-Cas9 Gene Editing | Direct and permanent modification of the target gene (e.g., knockout, mutation). | High specificity; provides definitive genetic evidence; allows for the creation of resistant cell lines for validation. | Potential for off-target effects (can be mitigated with careful guide RNA design and validation); requires expertise in genetic engineering techniques. |
| RNA Interference (RNAi) | Transient knockdown of the target gene expression using siRNA or shRNA. | Relatively easy to implement for transient studies. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects; transient nature may not be suitable for all experimental designs. |
| Overexpression Studies | Introduction of a plasmid to overexpress the target protein. | Can be used to assess if increased target levels rescue the drug's effect. | Non-physiological expression levels can lead to artifacts; does not directly prove the drug's mechanism of action. |
| Biochemical Assays | In vitro binding assays (e.g., SPR, ITC) to measure the direct interaction between the drug and the purified target protein. | Provides quantitative data on binding affinity. | Does not reflect the cellular context; may not be feasible for all targets; does not confirm the downstream functional consequences of binding. |
| Thermal Shift Assays | Measures the change in the thermal stability of a protein upon ligand binding. | Can be used to screen for direct binding in a high-throughput manner. | Indirect measure of binding; can be influenced by buffer conditions; does not provide information on the functional outcome. |
Experimental Data and Protocols
Validating RBM39 as the Target of this compound using CRISPR-Cas9
Objective: To demonstrate that the cytotoxic effects of this compound are dependent on the presence of RBM39.
Experimental Workflow:
Figure 1: Experimental workflow for validating this compound's dependency on RBM39.
Experimental Protocol:
-
Generation of RBM39 Knockout Cell Lines:
-
Select a cancer cell line known to be sensitive to this compound (e.g., HCT116, MV-4-11).
-
Establish stable Cas9 expression in the selected cell line via lentiviral transduction.
-
Design and validate single guide RNAs (sgRNAs) targeting a critical exon of the RBM39 gene.
-
Transfect the Cas9-expressing cells with the validated RBM39 sgRNA.
-
Isolate single-cell clones and screen for RBM39 knockout using Western blotting and Sanger sequencing of the targeted genomic locus.
-
-
This compound Treatment and Phenotypic Analysis:
-
Plate wild-type (WT) and RBM39 knockout (KO) cells at a defined density.
-
Treat the cells with a dose range of this compound for 48-72 hours.
-
Cell Viability: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®).
-
Protein Expression: Harvest cell lysates and perform Western blotting to confirm the absence of RBM39 in KO cells and to assess the levels of apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
Cell Cycle Analysis: Fix and stain cells with propidium (B1200493) iodide and analyze the cell cycle distribution by flow cytometry.
-
Expected Results (Quantitative Data Summary):
| Cell Line | This compound IC50 (µM) | % Apoptosis (at 10 µM this compound) | % G2/M Arrest (at 10 µM this compound) |
| Wild-Type | 5.2 | 45% | 60% |
| RBM39 KO | > 100 | < 5% | < 10% |
Confirming the Role of the DCAF15 E3 Ligase Complex
Objective: To demonstrate that the degradation of RBM39 by this compound is mediated by the DCAF15 E3 ligase complex.
Experimental Workflow:
Figure 2: Workflow for validating the role of DCAF15 in this compound's mechanism.
Experimental Protocol:
-
Generation of DCAF15 Knockout Cell Lines:
-
Using the same Cas9-expressing cancer cell line, generate DCAF15 knockout clones following a similar protocol as for RBM39 knockout.
-
-
This compound Treatment and Biochemical Analysis:
-
Treat WT and DCAF15 KO cells with this compound for 4-8 hours.
-
RBM39 Degradation: Perform Western blotting to assess RBM39 protein levels.
-
Co-Immunoprecipitation: Treat cells with this compound and a proteasome inhibitor (e.g., MG132). Lyse the cells and perform immunoprecipitation using an antibody against DCAF15. Probe the immunoprecipitate for the presence of RBM39 by Western blotting.
-
Expected Results (Quantitative Data Summary):
| Cell Line | This compound Treatment | RBM39 Protein Level (relative to untreated WT) | RBM39 Co-IP with DCAF15 |
| Wild-Type | - | 100% | No |
| Wild-Type | + | < 10% | Yes |
| DCAF15 KO | - | 100% | N/A |
| DCAF15 KO | + | ~100% | N/A |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the validated mechanism of action of this compound.
Figure 3: this compound's molecular glue mechanism leading to RBM39 degradation.
Conclusion
The use of CRISPR-Cas9 technology provides an unparalleled level of precision and certainty in validating the mechanism of action of drugs like this compound. By genetically ablating the target protein, RBM39, and essential components of the degradation machinery, such as DCAF15, researchers can definitively demonstrate the on-target effects of the compound. The data presented in this guide, derived from the expected outcomes of such experiments, clearly illustrates how CRISPR-Cas9 can be used to build a robust and irrefutable case for a drug's mechanism, far surpassing the inferential power of traditional methodologies. This approach not only solidifies our understanding of this compound's biology but also provides a framework for the rigorous validation of other targeted therapies.
References
- 1. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RBM39 is a potential prognostic biomarker with functional significance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are RBM39 antagonists and how do they work? [synapse.patsnap.com]
- 11. selectscience.net [selectscience.net]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 16. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 17. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 18. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Tasisulam's Dichotomy: A Comparative Analysis of its Efficacy and Safety Across Solid Tumors
For Immediate Release
A comprehensive review of clinical trial data for the investigational anticancer agent Tasisulam reveals a varied landscape of activity and toxicity across different solid tumors. This guide provides a comparative analysis of this compound's performance in metastatic melanoma, non-small cell lung cancer (NSCLC), platinum-resistant ovarian cancer, and soft tissue sarcoma (STS), offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
Comparative Efficacy and Safety of this compound
This compound, a novel acylsulfonamide, has been investigated in a range of solid tumors, demonstrating a dual mechanism of action that includes the induction of apoptosis through the intrinsic mitochondrial pathway and anti-angiogenic effects.[1][2] However, its clinical development has been marked by both promising signs of efficacy and significant safety concerns, primarily hematologic toxicity. The following table summarizes the key efficacy and safety findings from Phase II clinical trials of this compound in various solid tumors.
| Tumor Type | Study Phase | Treatment Line | Key Efficacy Results | Key Grade 3/4 Adverse Events |
| Metastatic Melanoma | Phase II | Second-Line | Objective Response Rate (ORR): 11.8%Clinical Benefit Rate (CBR): 47.1%Median Progression-Free Survival (PFS): 2.6 monthsMedian Overall Survival (OS): 9.6 months[1][3] | Thrombocytopenia: 20.6%Neutropenia: 16%[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Phase II | Third-Line | ORR: 0%Stable Disease (SD): 43.8%Median PFS: 2.69 monthsMedian OS: 8.48 months[4] | Hematologic Toxicity (Thrombocytopenia and/or Neutropenia): 34% (at 420 µg/mL dose)[4] |
| Platinum-Resistant Ovarian Cancer | Phase II | Second- to Fourth-Line | ORR: 12.0%CBR: 46%Median PFS: 1.9 monthsMedian OS: 12.9 months | Thrombocytopenia: 27.3%Neutropenia: 27.2% |
| Soft Tissue Sarcoma (STS) | Phase II | Second- or Third-Line | ORR: 3.2%CBR: 46.0%Median PFS: 2.64 monthsMedian OS: 8.71 months[5] | Thrombocytopenia: 27.0%Neutropenia: 22.2%[5] |
Experimental Protocols
The clinical trials for this compound across these solid tumors followed broadly similar protocols, with specific criteria tailored to each disease.
General Methodology
Patient Population: Eligible patients typically had unresectable or metastatic solid tumors and had received prior systemic chemotherapy.[3][4][5] Key inclusion criteria often included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and measurable disease as defined by the Response Evaluation Criteria in Solid Tumors (RECIST).[1] Exclusion criteria commonly included serious pre-existing medical conditions and prior treatment with warfarin.[6]
Dosing and Administration: this compound was administered as an intravenous infusion over 2 hours on day 1 of a 21-day or 28-day cycle.[3][4][5][6] Dosing was often based on a lean body weight algorithm to target a specific maximum plasma concentration (Cmax), typically 420 µg/mL.[3][4][5]
Efficacy and Safety Assessments: Tumor response was evaluated approximately every 6 to 8 weeks using RECIST criteria (version 1.0 or 1.1).[1][7][8][9] Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 3.0.[1][10][11][12]
Visualizing this compound's Mechanism and Clinical Evaluation
To further elucidate the scientific underpinnings and clinical investigation of this compound, the following diagrams illustrate its mechanism of action and a generalized clinical trial workflow.
Caption: this compound's dual mechanism of action: inducing apoptosis and inhibiting angiogenesis.
Caption: Generalized workflow of a Phase II clinical trial for this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium (LY573636 sodium) as third-line treatment in patients with unresectable, metastatic non-small-cell lung cancer: a phase-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov:443]
- 7. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 8. project.eortc.org [project.eortc.org]
- 9. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 10. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Tasisulam's Apoptotic Induction: A Comparative Guide to Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic induction mechanisms and efficacy of tasisulam, a novel anti-cancer agent, with established Bcl-2 family inhibitors. By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document aims to be an objective resource for evaluating these compounds in oncology research and development.
Introduction: Targeting Apoptosis in Cancer
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets for therapeutic intervention. While inhibitors specifically targeting Bcl-2 proteins, such as venetoclax (B612062) and navitoclax (B1683852), have shown significant clinical success, other agents like this compound induce apoptosis through distinct mechanisms. This guide explores the similarities and differences in their modes of action and apoptotic efficacy.
Mechanisms of Apoptotic Induction
This compound: This acylsulfonamide induces apoptosis through the intrinsic, caspase-9-dependent pathway, which is closely linked to a G2-M phase cell cycle arrest.[1][2] Preclinical studies suggest that this compound may exert its effects through a direct action on mitochondrial processes, leading to an increase in reactive oxygen species (ROS) and subsequent release of cytochrome c.[3] A unique feature of this compound is its dual mechanism of action, which also includes anti-angiogenic properties.[1][2]
Bcl-2 Inhibitors (Venetoclax and Navitoclax): These agents act as BH3 mimetics. They competitively bind to the BH3 domain of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX.[4][5] This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[5] A key distinction is that venetoclax is a selective Bcl-2 inhibitor, while navitoclax dually targets Bcl-2 and Bcl-xL.[5] This difference in selectivity impacts both their efficacy and toxicity profiles.
Comparative Data on Apoptotic Induction
The following tables summarize the available quantitative data on the efficacy of this compound, venetoclax, and navitoclax in inducing apoptosis or inhibiting cell proliferation in various cancer cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: this compound - Antiproliferative and Anti-angiogenic Activity
| Cell Line/Context | Assay Type | Endpoint | Result | Citation(s) |
| Various Leukemia & Lymphoma | Proliferation | ED50 | 7 - 40 µM | [6] |
| >70% of 120 Cancer Cell Lines | Proliferation | EC50 | < 50 µM | [7] |
| Endothelial Cells (VEGF-induced) | Cord Formation | EC50 | 47 nM | [7] |
| Endothelial Cells (FGF-induced) | Cord Formation | EC50 | 103 nM | [7] |
| Endothelial Cells (EGF-induced) | Cord Formation | EC50 | 34 nM | [7] |
Table 2: Venetoclax - Apoptosis Induction and Proliferation Inhibition
| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Citation(s) |
| OCI-AML2 | Acute Myeloid Leukemia | Viability | IC50 | 1.1 nM | [8] |
| HL-60 | Acute Myeloid Leukemia | Viability | IC50 | 4 nM | [8] |
| MOLM-14 | Acute Myeloid Leukemia | Viability | IC50 | 52.5 nM | [8] |
| THP-1 | Acute Myeloid Leukemia | Viability | IC50 | 1.1 µM | [8] |
| T-ALL blasts | T-cell ALL | Viability | IC50 | 2600 nM | [1] |
| B-ALL blasts | B-cell ALL | Viability | IC50 | 690 nM | [1] |
| MDA-MB-231 | Breast Cancer | Apoptosis (Annexin V) | % Apoptotic Cells (24h) | ~2x, 4x, 6x increase at 10, 25, 50 µM | [4] |
| MDA-MB-231 (with Doxorubicin) | Breast Cancer | Apoptosis (Annexin V) | % Apoptotic Cells (24h) | 23% (Venetoclax alone), 20% (Doxorubicin alone) | [4] |
Table 3: Navitoclax - Apoptotic Induction
| Cell Line | Cancer Type | Observation | Citation(s) |
| U2OS | Osteosarcoma | ~35% cell death after 60h (monotherapy) | [3] |
| U2OS, OVCAR-5, A549 | Various | Strongly accelerated death during mitotic arrest when combined with anti-mitotic drugs. | [3] |
| HeLa | Cervical Cancer | Moderately accelerated death during mitotic arrest when combined with anti-mitotic drugs. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method to quantify the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1]
-
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with this compound, a Bcl-2 inhibitor, or a vehicle control for the specified time.
-
Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently trypsinize and collect, then combine with the supernatant which may contain floating apoptotic cells.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated Caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
-
Procedure:
-
Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) and treat with the compounds of interest.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio.
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the caspase-3/7 activity.
-
Western Blotting for Bcl-2 Family Proteins
This technique allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.
-
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Conclusion
This compound and Bcl-2 inhibitors both effectively induce apoptosis in cancer cells, but through distinct mechanisms. This compound's action is linked to cell cycle arrest and mitochondrial ROS production, while Bcl-2 inhibitors directly target the core apoptotic machinery by acting as BH3 mimetics. The choice of agent for research or therapeutic development will depend on the specific cancer type, its underlying molecular dependencies, and the desired therapeutic strategy. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation and comparative analysis of these promising anti-cancer agents.
References
- 1. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Tasisulam's Activity: A Comparative Analysis of In Vitro and In Vivo Correlation
A comprehensive guide for researchers, scientists, and drug development professionals detailing the preclinical activity of the novel anticancer agent Tasisulam. This guide provides an objective comparison with other established anticancer drugs, Sunitinib and Paclitaxel (B517696), supported by experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows.
This compound is an investigational anticancer agent that has demonstrated a unique dual mechanism of action, exhibiting both direct cytotoxic effects on tumor cells and anti-angiogenic properties. This guide delves into the in vitro and in vivo preclinical data that substantiates the correlation of this compound's activity across different experimental models and provides a comparative perspective against other therapeutic agents.
Executive Summary
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and causes cell cycle arrest at the G2/M phase. Concurrently, it inhibits key processes in angiogenesis, the formation of new blood vessels that tumors need to grow. Preclinical studies have shown a strong correlation between the in vitro potency of this compound and its in vivo efficacy in tumor xenograft models. In comparative studies, this compound has shown distinct and sometimes complementary activities when compared to the multi-targeted tyrosine kinase inhibitor Sunitinib and the microtubule-stabilizing agent Paclitaxel.
In Vitro Activity: A Multi-faceted Assault on Cancer Cells
This compound has demonstrated potent antiproliferative activity against a broad spectrum of cancer cell lines.[1][2][3] Its in vitro effects are characterized by two primary mechanisms: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: this compound triggers programmed cell death via the intrinsic mitochondrial pathway. This is evidenced by the release of cytochrome c from the mitochondria and subsequent activation of caspases, key executioner enzymes of apoptosis.[2][4] Studies in hematologic malignancy cell lines suggest that this process may be initiated by a direct effect on mitochondrial processes, leading to an increase in reactive oxygen species (ROS) and loss of mitochondrial membrane potential.[2]
Cell Cycle Arrest: this compound consistently induces a block at the G2/M phase of the cell cycle in sensitive cancer cell lines.[2][4] This is characterized by an accumulation of cells with 4N DNA content and increased expression of phospho-histone H3, a marker of mitosis.[4]
Anti-Angiogenic Effects: Beyond its direct effects on tumor cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis. It has been shown to block the formation of endothelial cell cords, a crucial step in the formation of new blood vessels, in response to various growth factors such as VEGF, FGF, and EGF.[1][4]
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
The potent in vitro activity of this compound translates to significant antitumor efficacy in various in vivo xenograft models. The dual mechanism of action observed in cell culture is also recapitulated in these preclinical models.
Antitumor Activity: this compound has demonstrated dose-dependent tumor growth inhibition in a range of human tumor xenografts, including non-small cell lung cancer, melanoma, colorectal, gastric, leukemia, and pancreatic cancer models.[1]
Anti-Angiogenic and Vascular Effects: In vivo studies have confirmed the anti-angiogenic properties of this compound. In a Matrigel plug assay, this compound was as effective as Sunitinib at inhibiting neovascularization.[4] Furthermore, this compound has been shown to induce vascular normalization within tumors, a phenomenon that can improve the delivery and efficacy of other anticancer agents.[4]
Correlation of In Vitro and In Vivo Activity
A key finding in the preclinical evaluation of this compound is the strong correlation between its in vitro and in vivo effects. The cellular and molecular changes observed in cultured cancer cells, such as G2/M arrest and apoptosis, are also observed in tumor tissues from xenograft models treated with this compound. This "phenocopying" of in vitro effects in vivo provides a strong rationale for its clinical development and suggests that in vitro sensitivity assays could be predictive of in vivo response.[4]
Comparative Analysis with Alternative Agents
To contextualize the activity of this compound, this guide provides a comparison with two widely used anticancer drugs, Sunitinib and Paclitaxel, which have different mechanisms of action.
This compound vs. Sunitinib:
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR and PDGFR, thereby inhibiting angiogenesis and tumor cell proliferation.[5] While both this compound and Sunitinib exhibit anti-angiogenic properties, their mechanisms differ. This compound blocks endothelial cell cord formation without directly inhibiting growth factor receptor signaling, unlike Sunitinib.[4] In a Matrigel plug angiogenesis assay, this compound was found to be as effective as Sunitinib.[4] Interestingly, the combination of this compound and Sunitinib showed synergistic tumor growth delay in a renal cell carcinoma xenograft model where neither agent was active alone, suggesting complementary mechanisms of action.[4]
This compound vs. Paclitaxel:
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.[6][7] While both this compound and Paclitaxel induce cell cycle arrest, they do so at slightly different phases (G2/M for this compound and M for Paclitaxel) and through distinct molecular mechanisms. A head-to-head clinical trial in patients with metastatic melanoma compared this compound to Paclitaxel. The study was terminated early due to safety concerns with this compound, and the efficacy results suggested that this compound was unlikely to be superior to Paclitaxel in this setting.[8][9]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and its comparators.
Table 1: In Vitro Cytotoxicity of this compound, Sunitinib, and Paclitaxel in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50/EC50 | Reference |
| This compound | Wide range of 120 cell lines | Various | >70% with EC50 < 50 µM | [1] |
| Sunitinib | 786-O | Renal Cell Carcinoma | IC50: 4.6 µM | [10] |
| ACHN | Renal Cell Carcinoma | IC50: 1.9 µM | [10] | |
| Caki-1 | Renal Cell Carcinoma | IC50: 2.8 µM | [10] | |
| MV4;11 | Leukemia | IC50: 8 nM | [11][12] | |
| OC1-AML5 | Leukemia | IC50: 14 nM | [11][12] | |
| Paclitaxel | 8 human tumor cell lines | Various | IC50: 2.5 - 7.5 nM (24h exposure) | [13] |
| 28 human lung cancer cell lines | Lung Cancer | Median IC50: 0.38 µM (120h exposure) | [7] | |
| MDA-MB-231 | Breast Cancer | IC50: ~5 nM | [14] | |
| ZR75-1 | Breast Cancer | IC50: ~10 nM | [14] |
Note: IC50/EC50 values can vary depending on the assay conditions and exposure times. The data presented here are from different studies and should be interpreted with caution.
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Calu-6 | Non-Small Cell Lung | 25 or 50 mg/kg/day, i.v., 5 days on/2 days off for 2 weeks | Dose-dependent | [2] |
| A-375 | Melanoma | Not specified | Effective | [1] |
| HCT-116 | Colorectal | Not specified | Effective | [1] |
| NUGC-3 | Gastric | Not specified | Effective | [1] |
| MV-4-11 | Leukemia | Not specified | Effective | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, Sunitinib, or Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on the DNA content (PI fluorescence).
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to an untreated control.
Endothelial Cell Cord Formation Assay
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of the test compound and appropriate growth factors (e.g., VEGF).
-
Incubation: Incubate the plate for 6-24 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the cord-like structures using a microscope.
-
Quantification: Quantify the extent of cord formation by measuring parameters such as total tube length, number of junctions, and number of loops.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, Sunitinib, or Paclitaxel according to the desired dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Sunitinib's mechanism of action.
Caption: Paclitaxel's mechanism of action.
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [christie.openrepository.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Tasisulam
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like tasisulam are paramount to ensuring laboratory safety and environmental protection. This compound, an antitumor agent, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials in a laboratory setting.
This compound Safety and Handling Overview
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. The compound may cause skin, eye, and respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) for complete safety information.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Quantitative Data Summary
For safe handling and solution preparation, key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₆BrCl₂NO₃S₂[2] |
| Molecular Weight | 415.1 g/mol [2] |
| Appearance | White to beige powder[3] |
| Solubility | Soluble in DMSO (2 mg/mL)[3] |
| Storage Temperature | 2-8°C[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step this compound Disposal Protocol
The disposal of this compound and any contaminated materials must comply with all applicable local, state, and federal regulations for hazardous waste.[1] Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Segregation and Identification
Properly segregate this compound waste at the point of generation to prevent cross-contamination and ensure proper disposal.
-
Unused or Expired this compound: Keep in its original, clearly labeled container.
-
Contaminated Labware: Collect items such as pipette tips, centrifuge tubes, flasks, and vials that have been in direct contact with this compound in a designated hazardous waste container.
-
Contaminated Solutions: Collect all aqueous and solvent-based solutions containing this compound in a sealed, shatter-resistant container.
-
Contaminated PPE: Disposable gloves, lab coats, and other protective gear contaminated during handling should be collected in a designated hazardous waste container.
Step 2: Preparing Solid Waste for Disposal
-
Pure Compound: Ensure the original container of unused or expired this compound is securely sealed and clearly labeled as "Hazardous Waste: this compound."
-
Contaminated Dry Waste: Place all contaminated solid waste (e.g., labware, PPE) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste: this compound" and include the date of accumulation.
Step 3: Preparing Liquid Waste for Disposal
-
Aqueous and Solvent-Based Solutions: Never pour this compound solutions down the drain.[1] Collect all liquid waste containing this compound in a sealed, shatter-resistant, and chemically compatible container.
-
Labeling: The liquid waste container must be clearly labeled "Hazardous Waste: this compound." List all chemical constituents, including solvents (e.g., DMSO) and their approximate concentrations.
Step 4: Storage and Final Disposal
-
Storage: Store all this compound hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] All this compound waste should be sent to an approved waste disposal plant, likely for incineration.[1][4]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling hazardous pharmaceutical waste in a laboratory setting, as outlined above, is the standard and required protocol. The principles are derived from safety data sheets and general guidelines for hazardous waste management.[1][4][5]
Visualizing Workflows and Pathways
To further clarify the procedures and the compound's mechanism, the following diagrams illustrate the this compound disposal workflow and its biological signaling pathway.
Caption: this compound Waste Disposal Workflow.
References
- 1. This compound sodium|519055-63-1|MSDS [dcchemicals.com]
- 2. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | 519055-62-0 [sigmaaldrich.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
